Product packaging for Acid red 337(Cat. No.:CAS No. 12270-02-9)

Acid red 337

Cat. No.: B081747
CAS No.: 12270-02-9
M. Wt: 433.3 g/mol
InChI Key: ZJKLNUHASXGERK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acid Red 337 (CAS 67786-14-6) is a synthetic, water-soluble dye belonging to the single azo class, with a molecular formula of C17H11F3N3NaO4S and a molecular weight of 433.34 g/mol . It appears as a brilliant red powder . This dye is primarily utilized in textile research for coloring polyamide, wool, and silk fabrics . In the environmental research sector, this compound serves as an important model compound for studying the removal and degradation of hazardous azo dyes from wastewater . Investigations include biosorption using biomass like Enteromorpha prolifera , where its adsorption behavior and isotherm models are analyzed . Furthermore, its biodegradation by microorganisms such as B. megaterium has been documented, with studies showing it can be broken down into simpler, non-hazardous aliphatic compounds like methyl propionate and acetic acid, ultimately mineralizing to carbon dioxide . Advanced Oxidation Processes (AOPs) such as the Fenton and photo-Fenton reactions, which utilize hydroxyl and sulfate radicals to decolorize the dye, are also active areas of research using this compound . Additionally, it is used as a biological stain to visualize cells and tissues under a microscope and to study the adsorption behavior of dyes on various materials . FOR RESEARCH USE ONLY (RUO). NOT FOR HUMAN OR PERSONAL USE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11F3N3NaO4S B081747 Acid red 337 CAS No. 12270-02-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S.Na/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKLNUHASXGERK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044713
Record name Acid Red 337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67786-14-5, 12270-02-9
Record name Acid Red 337
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067786145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid Red 337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 337
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H247YW69C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid Red 337

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 337, also known by its Colour Index name C.I. 17102, is a synthetic monoazo dye.[1] Characterized by its brilliant red hue, it finds applications in various industries. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its fundamental identifiers, spectral characteristics, and a detailed description of its synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

This compound is an anionic dye that is soluble in water and alcohol.[2] Its chemical structure incorporates a sulfonic acid group, which imparts its acidic nature and water solubility. The presence of the azo bond (-N=N-) is responsible for its characteristic color.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
IUPAC Name Sodium 6-amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)naphthalene-2-sulfonate[1]
Synonyms C.I. This compound, Acid Red ARL, Acid Red F-2G, Acid Red FRL, Acid Red GN, Acid Brilliant Red 2GN[1][3]
CAS Number 67786-14-6[1]
Molecular Formula C₁₇H₁₁F₃N₃NaO₄S[1]
Molecular Weight 433.34 g/mol [1]
Appearance Brilliant red powder[1]
Solubility Soluble in water and alcohol[2]
Table 2: Spectral Properties of this compound
PropertyValueReference(s)
UV-Vis Absorption Maximum (λmax) 500.4 nm[4][5]
Molar Extinction Coefficient (ε) Data not available

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1]

  • Diazotization of 2-(Trifluoromethyl)benzenamine: The process begins with the diazotization of the primary aromatic amine, 2-(trifluoromethyl)benzenamine. This reaction is typically carried out in an acidic medium at low temperatures with the addition of a nitrite (B80452) source, such as sodium nitrite, to form the corresponding diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions.[1] The electrophilic diazonium ion attacks the electron-rich coupling component to form the stable azo compound, this compound.

Synthesis_of_Acid_Red_337 cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-(Trifluoromethyl)benzenamine C Diazonium Salt A->C Diazotization (Low Temperature) B Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) B->C E This compound C->E Azo Coupling (Acidic Conditions) D 6-Amino-4-hydroxynaphthalene-2-sulfonic acid D->E

Figure 1: Synthesis Pathway of this compound.

Experimental Protocols

Determination of Aqueous Solubility (Gravimetric Method)

This protocol provides a general procedure for determining the solubility of an acid dye like this compound in water.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Analytical balance

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Filtration apparatus (e.g., vacuum filtration with a pre-weighed filter paper of known pore size)

  • Drying oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of distilled water in a beaker.

  • Stir the mixture vigorously using a magnetic stirrer in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After stirring, allow the solution to stand undisturbed in the constant temperature bath for several hours to allow undissolved particles to settle.

  • Carefully decant a known volume of the supernatant into a filtration apparatus equipped with a pre-weighed, dry filter paper.

  • Filter the solution to remove any remaining undissolved particles.

  • Collect the clear filtrate in a pre-weighed beaker.

  • Evaporate the solvent from the filtrate by placing the beaker in a drying oven at a temperature below the decomposition point of the dye until a constant weight is achieved.

  • Weigh the beaker with the dried dye residue.

  • Calculate the solubility in g/L using the following formula:

    Solubility (g/L) = (Weight of beaker with residue - Weight of empty beaker) / Volume of filtrate (L)

UV-Visible Spectrophotometric Analysis

This protocol describes how to determine the absorption spectrum and measure the absorbance of this compound at its wavelength of maximum absorbance (λmax).

Materials:

  • This compound powder

  • Distilled or deionized water (or other suitable solvent)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration.

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Determination of λmax:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.

    • Fill a cuvette with the solvent (distilled water) to be used as a blank and zero the instrument.

    • Rinse a cuvette with one of the standard solutions and then fill it with the same solution.

    • Place the cuvette in the spectrophotometer and scan across a wavelength range (e.g., 300-700 nm) to obtain the absorption spectrum.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax. For this compound, the reported λmax is approximately 500.4 nm.[4][5]

  • Quantitative Measurement:

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument with the blank.

    • Measure the absorbance of each of the standard solutions, starting from the least concentrated.

    • Measure the absorbance of any unknown samples.

    • A calibration curve can be constructed by plotting absorbance versus concentration for the standard solutions. The concentration of unknown samples can then be determined from this curve using the Beer-Lambert law.

Biodegradation

Studies have shown that this compound can be degraded by certain microorganisms. For instance, Bacillus megaterium has been shown to effectively decolorize and degrade this compound, breaking it down into smaller, simpler aliphatic compounds.[6] This information is particularly relevant for environmental and toxicological assessments.

Conclusion

This technical guide has summarized the key chemical properties of this compound. While fundamental data such as molecular formula, weight, and a general synthesis route are well-established, there is a notable lack of publicly available, specific quantitative data for properties like solubility, pKa, and molar extinction coefficient. The provided experimental protocols offer a general framework for determining these properties. Further research to quantify these parameters would be beneficial for a more complete understanding and application of this compound in scientific and industrial settings.

References

An In-depth Technical Guide to C.I. 17102 / CAS Number 67786-14-5 (Acid Red 337)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of C.I. 17102, also known by its CAS number 67786-14-5 and common name Acid Red 337. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, toxicological profile, and potential biological interactions.

Chemical and Physical Properties

This compound is a single azo dye recognized for its brilliant red color.[1] It is primarily used in the textile industry for dyeing nylon and in some cosmetic applications.[2] Key identifying and physical properties are summarized in the table below.

PropertyValueReference
Synonyms C.I. This compound, Acid Red ARL, Acid Red F-2G, Acid Red FRL[1][2][3]
CAS Number 67786-14-5[4]
C.I. Number 17102[2]
Molecular Formula C₁₇H₁₁F₃N₃NaO₄S[4]
Molecular Weight 433.34 g/mol [4]
Appearance Red powder[4]
Odor Odorless[4]
Chemical Stability Stable under normal temperatures and pressures.[4]
Incompatibilities Strong oxidizing and reducing agents.[4]
Hazardous Decomposition Irritating and toxic fumes and gases upon combustion.[4]

Toxicological Profile

The toxicological data for this compound is limited. However, based on available Safety Data Sheets (SDS), the primary hazards are related to irritation and potential harm upon ingestion or inhalation.[4]

EndpointObservationReference
Acute Oral Toxicity Harmful if swallowed, may cause gastrointestinal irritation.[4]
Skin Irritation May cause skin irritation in sensitive individuals.[4][5]
Eye Irritation Causes serious eye irritation.[5]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[4][5]
Carcinogenicity Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[4]
Mutagenicity Mutagenicity data has been reported, though specifics are not detailed in the available SDS.[4]
Teratogenicity No information present.[4]
Neurotoxicity No information present.[4]

Potential Mechanism of Action and Signaling Pathways (Inferred)

Direct research on the specific signaling pathways affected by this compound is not currently available in the public domain. However, the mechanism of action for azo dyes in a biological context is generally understood to involve their metabolic reduction, primarily by the gut microbiota.[6][7] This process cleaves the azo bond (-N=N-), leading to the formation of aromatic amines.[6][7] These metabolites are often the primary drivers of toxicological effects, as some aromatic amines are known carcinogens.[7][8]

The following diagram illustrates the generalized metabolic pathway of azo dyes in the human gut, which can be inferred as a potential route of biotransformation for this compound.

Azo_Dye_Metabolism cluster_gut Gastrointestinal Tract cluster_absorption Systemic Circulation Azo_Dye Azo Dye (e.g., this compound) Gut_Microbiota Gut Microbiota Azo_Dye->Gut_Microbiota Azoreductase Azoreductase Enzymes Gut_Microbiota->Azoreductase Produces Aromatic_Amines Aromatic Amines (Metabolites) Azoreductase->Aromatic_Amines Reductive Cleavage of Azo Bond Liver Liver (Further Metabolism) Aromatic_Amines->Liver Absorption Excretion Excretion Liver->Excretion Detoxification & Biodegradation_Workflow Start Start Inoculum_Prep Inoculum Preparation (Bacillus megaterium) Start->Inoculum_Prep Degradation_Setup Set up Degradation Assay (Medium + this compound) Inoculum_Prep->Degradation_Setup Inoculation Inoculate with B. megaterium Degradation_Setup->Inoculation Incubation Incubation (Shaking Incubator) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation Analysis Analysis Centrifugation->Analysis Spectrophotometry Spectrophotometry (Decolorization) Analysis->Spectrophotometry Quantitative LCMS LC-MS Analysis (Metabolites) Analysis->LCMS Qualitative End End Spectrophotometry->End LCMS->End

References

Spectral Properties of Acid Red 337: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral properties of the monoazo dye, Acid Red 337 (C.I. 17102). While primarily utilized in the textile industry for its vibrant red hue, understanding its photophysical characteristics is crucial for researchers exploring its potential in broader scientific applications. This document outlines the known spectral data for this compound, details experimental protocols for its characterization, and presents this information in a clear, accessible format for scientific professionals. Due to the limited availability of comprehensive spectral data for this compound in scientific literature, this guide also includes comparative data from the well-characterized xanthene dye, Eosin (B541160) Y (Acid Red 87), to provide a more complete illustrative profile of a red acid dye.

Introduction to this compound

This compound, with the chemical formula C₁₇H₁₁F₃N₃NaO₄S, is a synthetic anionic dye belonging to the single azo class.[1][2][3] Its structure, characterized by an azo linkage (-N=N-) between aromatic rings, is responsible for its chromophoric properties.[1][2] Predominantly used for dyeing polyamide fibers, its application in research and drug development is not well-documented.[2] However, its water solubility and distinct color suggest potential for use as a biological stain or marker, contingent on a thorough understanding of its spectral behavior and potential interactions with biological macromolecules.

Physicochemical and Spectral Properties

Known Properties of this compound
PropertyValueReference
C.I. Name This compound, 17102[1]
Chemical Formula C₁₇H₁₁F₃N₃NaO₄S[1][2]
Molecular Weight 433.34 g/mol [1][2]
CAS Number 67786-14-6[1][2]
Appearance Brilliant red powder[2][3]
Absorption Maximum (λmax) 500.4 nm
Illustrative Spectral Properties: Eosin Y (Acid Red 87)

To provide researchers with a representative dataset for a red acid dye, the spectral properties of Eosin Y (Acid Red 87) are presented below. Eosin Y is a widely studied xanthene dye, and its photophysical characteristics are well-documented. It is crucial to note that this data is for illustrative purposes and does not represent the actual spectral properties of this compound.

PropertyValue (Eosin Y in Water)Value (Eosin Y in Ethanol)Reference
Absorption Maximum (λmax) 517 nm524.75 nm[4][5]
Molar Absorptivity (ε) 7.4 x 10⁵ M⁻¹cm⁻¹ at 517 nm112,000 M⁻¹cm⁻¹ at 524.75 nm[5][6]
Emission Maximum (λem) ~543 nm~555 nm[7]
Fluorescence Quantum Yield (Φf) 0.20.67[2][8]

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key spectral properties of a water-soluble dye such as this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the determination of the absorption spectrum and molar absorptivity using a UV-Visible spectrophotometer.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the dye.

Materials:

  • This compound

  • Distilled or deionized water (or other appropriate solvent)

  • Volumetric flasks (various sizes)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 300-700 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent used for the dye solutions. Place it in the spectrophotometer and record a baseline (blank) spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement: Starting with the lowest concentration, rinse the cuvette with the sample solution, then fill the cuvette and place it in the spectrophotometer. Record the absorption spectrum.

  • Repeat: Repeat the measurement for all prepared dilutions.

  • Data Analysis:

    • Identify the λmax from the absorption spectra.

    • Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

    • The molar absorptivity (ε) is determined from the slope of the linear fit of this plot (slope = εl, where l is the path length, typically 1 cm).

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the relative quantum yield.

Objective: To determine the fluorescence emission maximum (λem) and the fluorescence quantum yield (Φf).

Materials:

  • This compound solution of known absorbance at the excitation wavelength

  • A standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • Solvent matching that of the standard and sample

  • Fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the standard fluorophore with a similar absorbance at the same excitation wavelength.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the λmax of the dye. Set the emission scan range (e.g., from the excitation wavelength +10 nm to 800 nm).

  • Blank Measurement: Record the emission spectrum of the pure solvent.

  • Sample Measurement: Record the fluorescence emission spectrum of the this compound solution.

  • Standard Measurement: Without changing the instrument settings, record the fluorescence emission spectrum of the standard fluorophore solution.

  • Data Analysis:

    • Identify the emission maximum (λem) from the sample's spectrum.

    • Correct the spectra by subtracting the solvent blank.

    • Integrate the area under the emission curves for both the sample (Is) and the standard (Ir).

    • Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Visualizations

Experimental Workflows

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions blank Measure Solvent Blank prep_dilutions->blank measure_samples Measure Sample Spectra blank->measure_samples find_lambda Identify λmax measure_samples->find_lambda plot_curve Plot Absorbance vs. Conc. find_lambda->plot_curve calc_epsilon Calculate Molar Absorptivity (ε) plot_curve->calc_epsilon

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute Sample (Abs < 0.1) measure_blank Measure Solvent Blank prep_sample->measure_blank prep_standard Prepare Standard (Similar Abs) measure_standard Record Standard Emission prep_standard->measure_standard measure_sample Record Sample Emission measure_blank->measure_sample measure_sample->measure_standard integrate Integrate Emission Spectra measure_standard->integrate calculate_qy Calculate Quantum Yield (Φf) integrate->calculate_qy

Caption: Workflow for Fluorescence Spectroscopy.

Conceptual Relationship

As no specific signaling pathways involving this compound are documented, the following diagram illustrates the general relationship between a dye's chemical structure and its resulting spectral properties, a fundamental concept in photochemistry and material science.

Structure_Property_Relationship cluster_structure Chemical Structure cluster_environment Molecular Environment cluster_properties Spectral Properties conjugation π-Conjugated System (e.g., Azo Bridge, Aromatic Rings) substituents Functional Groups (e.g., -SO3H, -CF3) absorption Absorption Spectrum (λmax, ε) conjugation->absorption determines substituents->absorption modifies solvent Solvent Polarity ph pH solvent->absorption influences ph->absorption influences emission Emission Spectrum (λem, Φf) absorption->emission absorption->emission leads to stokes Stokes Shift emission->stokes

Caption: Dye Structure-Property Relationship.

Conclusion

This compound is a commercially important dye with a characteristic red color, defined by its absorption maximum at approximately 500.4 nm. While its primary use is in the textile industry, this guide provides the foundational information and standardized protocols necessary for researchers to begin exploring its potential in other scientific fields. The lack of comprehensive public data on its molar absorptivity and fluorescence properties underscores the need for further characterization. The inclusion of data for Eosin Y serves as a valuable reference point for understanding the typical spectral behavior of red acid dyes. The detailed experimental workflows and conceptual diagrams provided herein are intended to facilitate the systematic investigation of this compound and other similar chromophores.

References

Acid Red 337 solubility in water and other solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the solubility of Acid Red 337. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information. Furthermore, it details a comprehensive, generalized experimental protocol for determining the solubility of dyes such as this compound in aqueous and organic solvents. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to this compound

This compound, also known by its Colour Index name C.I. This compound, is a brilliant red, water-soluble anionic dye.[1] Its chemical formula is C₁₇H₁₁F₃N₃NaO₄S, with a molecular weight of 433.34 g/mol .[2][3] The dye belongs to the single azo class of molecules and is identified by the CAS Registry Number 67786-14-6.[2][4] It is primarily used for dyeing and printing on nylon, silk, and wool, and also finds applications in cosmetics and as a fluorescent marker for groundwater exploration.[3][5]

Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionSource(s)
WaterSoluble[1][6][7][8]
AlcoholSoluble[6]

It is important to note that as an acid dye, its solubility in water is expected to be pH-dependent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in a specific solvent. This protocol is based on the widely used gravimetric method, which is a reliable technique for this purpose.[9]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • High-purity this compound

  • Analytical grade solvent of interest (e.g., water, ethanol, dimethylformamide)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass vials with screw caps

  • Oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume of the solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to perform a preliminary kinetics study to determine the time required to achieve equilibrium.[9]

  • Sample Withdrawal and Filtration:

    • After reaching equilibrium, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

    • Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry volumetric flask.[9]

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Place the volumetric flask in an oven at a temperature sufficient to evaporate the solvent without degrading the dye (e.g., 60-80 °C). A vacuum oven is preferred to lower the evaporation temperature.

    • Once all the solvent has evaporated, cool the flask in a desiccator to room temperature.

    • Weigh the flask containing the dried dye residue on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.[9]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight.

    • The solubility (S) can be expressed in grams per liter (g/L) using the following formula:

      S (g/L) = (Mass of dried dye (g)) / (Volume of filtered solution (L))[9]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a dye using the gravimetric method.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-48h) C->D E Allow excess solid to settle D->E F Withdraw supernatant with syringe E->F G Filter through 0.45 µm filter into pre-weighed flask F->G H Record exact volume of filtrate G->H I Evaporate solvent in oven H->I J Cool in desiccator I->J K Weigh flask with dried dye J->K L Repeat drying and weighing until constant weight K->L M Calculate mass of dissolved dye L->M N Calculate solubility (g/L) M->N

Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Mechanism of Action for Acid Red 337 as a Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid Red 337 (C.I. 17102), a water-soluble monoazo dye, is recognized for its utility in various industrial applications, including textile dyeing and as a fluorescent tracer.[1][2] Its chemical structure, sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulfonate, provides the basis for its fluorescent properties.[3][4][5] This technical guide synthesizes the theoretical and practical understanding of this compound's mechanism of action as a fluorescent dye. Due to a notable lack of specific photophysical data in peer-reviewed literature for this particular dye, this guide combines foundational principles of fluorescence with data from structurally similar sulfonated azo dyes to present a comprehensive operational framework. The guide covers the core photophysical principles, environmental influences on its fluorescence, potential applications in biomolecular interaction studies, and detailed experimental protocols for its characterization and use.

Core Mechanism of Fluorescence

The fluorescence of this compound originates from its extended π-conjugated system, a characteristic feature of azo dyes. The fundamental mechanism involves the absorption of photons, leading to the excitation of electrons to a higher energy state, followed by the radiative relaxation back to the ground state, which results in the emission of light.

The core structure responsible for the photophysical properties of this compound is the azobenzene (B91143) moiety linked to a sulfonated naphthalene (B1677914) ring system. The electron-withdrawing trifluoromethyl group and the electron-donating amino and hydroxyl groups on the aromatic rings influence the electronic transitions and, consequently, the fluorescence characteristics. The sulfonate group ensures water solubility, making it suitable for applications in aqueous environments.[2]

Photophysical Principles
  • Absorption (Excitation): The process where the molecule absorbs a photon, promoting an electron to an excited singlet state (S₁). The wavelength of maximum absorption (λmax) is a key characteristic.

  • Emission: The radiative decay from the lowest vibrational level of the S₁ state back to the ground state (S₀), releasing a photon. The emission spectrum is typically red-shifted compared to the absorption spectrum.

  • Stokes Shift: The difference in wavelength between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise ratios.

  • Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. This value represents the efficiency of the fluorescence process.

  • Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

Data Presentation: Photophysical Properties

The following table summarizes the anticipated, yet hypothetical, photophysical parameters for this compound in an aqueous buffer (pH 7.4). These values are based on the characteristics of similar sulfonated red azo dyes and serve as a baseline for experimental determination.

ParameterSymbolHypothetical ValueUnit
Absorption Maximumλabs~540nm
Emission Maximumλem~600nm
Stokes ShiftΔλ~60nm
Molar Absorptivityε~30,000M-1cm-1
Fluorescence Quantum YieldΦF~0.1-
Fluorescence Lifetimeτ~1-3ns

Environmental Effects on Fluorescence

The fluorescence of this compound is expected to be sensitive to its local environment. Understanding these effects is crucial for its application as a fluorescent probe.

Solvatochromism

The polarity of the solvent can influence the electronic energy levels of the dye, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism.[6][7][8][9] For many azo dyes, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission spectrum due to the stabilization of the more polar excited state.

pH Dependence

The presence of amino and hydroxyl groups in the structure of this compound suggests that its fluorescence may be pH-dependent.[10][11] Protonation or deprotonation of these groups can alter the electronic structure of the molecule, leading to changes in fluorescence intensity and/or wavelength. This property could be exploited for pH sensing in specific environments.

Interaction with Biomolecules

The interaction of this compound with biomolecules, such as proteins, can significantly alter its fluorescent properties. Binding to a hydrophobic pocket in a protein, for instance, can shield the dye from the aqueous environment, potentially leading to an enhancement of its fluorescence quantum yield and a blue shift in its emission spectrum.[12][13]

Potential Application: Probing Protein Binding

Based on studies of similar sulfonated azo dyes, this compound has the potential to be used as an extrinsic fluorescent probe to study protein structure and binding.[14][15][16][17][18] For example, it could be used to investigate the binding of ligands to serum albumin.

Signaling Pathway: Fluorescence Quenching upon Protein Binding

The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon the binding of a small molecule like this compound. This quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap between the protein's emission and the dye's absorption, or through the formation of a non-fluorescent ground-state complex (static quenching). By titrating a protein solution with this compound and monitoring the decrease in protein fluorescence, one can determine binding constants and the number of binding sites.

protein_binding_quenching cluster_initial Initial State cluster_final Final State Protein Protein (Fluorescent) Complex Protein-Dye Complex (Quenched Fluorescence) Protein->Complex Binding AR337_free This compound (Free in Solution) AR337_free->Complex

Figure 1. Simplified diagram of fluorescence quenching upon binding of this compound to a protein.

Experimental Protocols

The following are detailed methodologies for the characterization of this compound as a fluorescent dye.

Determination of Photophysical Properties

photophysical_workflow Start Start: Prepare Dye Solutions Absorbance Measure Absorbance Spectra (UV-Vis Spectrophotometer) Start->Absorbance Determine_lambda_max Determine λmax and Molar Absorptivity (ε) Absorbance->Determine_lambda_max Fluorescence Measure Fluorescence Spectra (Spectrofluorometer) Determine_lambda_max->Fluorescence Determine_spectra Determine Excitation and Emission Maxima Fluorescence->Determine_spectra Quantum_Yield Determine Quantum Yield (ΦF) (Relative Method) Determine_spectra->Quantum_Yield Lifetime Measure Fluorescence Lifetime (τ) (TCSPC) Quantum_Yield->Lifetime End End: Characterized Dye Lifetime->End

Figure 2. Experimental workflow for the photophysical characterization of this compound.

6.1.1 Molar Absorptivity Measurement

  • Objective: To determine the molar absorptivity (ε) of this compound at its absorption maximum (λmax).

  • Materials:

    • This compound powder

    • High-purity solvent (e.g., phosphate-buffered saline, pH 7.4)

    • UV-Vis spectrophotometer

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in the chosen solvent.

    • Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15 µM).

    • Record the absorbance spectrum for each dilution from 300 to 700 nm, using the solvent as a blank.

    • Identify the λmax from the spectra.

    • Plot the absorbance at λmax versus the concentration.

    • Calculate ε from the slope of the linear region of the plot according to the Beer-Lambert law (A = εcl).

6.1.2 Fluorescence Quantum Yield Determination (Relative Method) [19][20]

  • Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a known standard.

  • Materials:

    • This compound solution

    • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

    • Spectrofluorometer

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Prepare solutions of this compound and the standard with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the absorbance of both solutions at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum of both the sample and the standard over their entire emission range, using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission spectra for both the sample (Isample) and the standard (Istd).

    • Calculate the quantum yield of this compound using the following equation: ΦF, sample = ΦF, std × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where A is the absorbance at the excitation wavelength and η is the refractive index of the solvent.

6.1.3 Fluorescence Lifetime Measurement [21][22][23]

  • Objective: To determine the fluorescence lifetime (τ) of this compound.

  • Materials:

    • Dilute solution of this compound (absorbance < 0.1)

    • Time-Correlated Single Photon Counting (TCSPC) system with a pulsed laser source and a fast detector.

  • Procedure:

    • Excite the sample with the pulsed laser at a wavelength near its absorption maximum.

    • Collect the fluorescence emission at the emission maximum.

    • Record the decay of fluorescence intensity over time.

    • Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ).

Protocol for Protein Binding Studies

6.2.1 Fluorescence Quenching Titration

  • Objective: To determine the binding constant (Ka) and the number of binding sites (n) for the interaction of this compound with a protein (e.g., Human Serum Albumin).

  • Materials:

    • Protein solution of known concentration (e.g., 5 µM HSA in PBS)

    • Concentrated stock solution of this compound in the same buffer

    • Spectrofluorometer

    • Micropipettes

  • Procedure:

    • Place the protein solution in a quartz cuvette.

    • Record the intrinsic fluorescence emission spectrum of the protein (e.g., excitation at 280 nm, emission scan from 300 to 450 nm).

    • Add small aliquots of the this compound stock solution to the protein solution.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.

    • Record the fluorescence emission spectrum after each addition.

    • Correct the fluorescence intensity for the inner filter effect.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism and binding parameters.

Conclusion

This compound is a fluorescent monoazo dye with potential applications in research beyond its traditional industrial uses. While specific photophysical data for this dye is sparse, its structural characteristics suggest that it behaves as a fluorescent probe whose properties are sensitive to the local environment. This guide provides a comprehensive theoretical framework and detailed experimental protocols for the characterization and application of this compound as a fluorescent dye. The provided workflows and methodologies will enable researchers to systematically investigate its properties and unlock its potential for use in areas such as biomolecular interaction studies and as a fluorescent sensor. Further experimental validation of the hypothetical parameters presented herein is essential for its establishment as a reliable tool in the researcher's toolkit.

References

In-Depth Technical Guide to the Safety and Handling of Acid Red 337

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Acid Red 337, a synthetic azo dye. The information is intended for professionals in research and development who may work with this compound. Due to the limited availability of specific quantitative toxicological data for this compound, this guide also incorporates general safety information pertinent to the class of azo dyes.

Chemical and Physical Properties

This compound is a monoazo dye characterized by its brilliant red color.[1] While detailed physicochemical data is not extensively available in public literature, the following properties have been identified.

PropertyValueReference
Synonyms C.I. This compound, 6-Amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)-2-naphthalenesulfonic acid, sodium salt[2]
CAS Number 67786-14-5[1]
Molecular Formula C17H11F3N3NaO4S[1][3]
Molecular Weight 433.34 g/mol [1][3]
Appearance Red powder[3]
Odor Odorless[3]
Solubility Data not readily available. Azo dyes can have low solubility in aqueous solutions.[3]
Melting Point Not available[2]
Boiling Point Not available[2]
Partition Coefficient (Log Kow) Not available[2]

Toxicological Data

Comprehensive toxicological studies for this compound are not widely published.[2][3] The primary hazards identified are skin, eye, and respiratory irritation.[2][3] It is important to consider the toxicological profile of azo dyes as a class. A significant concern with some azo dyes is their potential to break down under reductive conditions to form aromatic amines, which may be carcinogenic.[4][5]

ParameterEndpointSpeciesRouteValueReference
Acute Toxicity (LD50/LC50) Not available for this compound--Not available[2][3]
Skin Irritation Causes skin irritationNot specifiedDermal-[2]
Eye Irritation Causes serious eye irritationNot specifiedOcular-[2]
Respiratory Irritation May cause respiratory irritationNot specifiedInhalation-[2]
Carcinogenicity Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA--No data available[3]
Mutagenicity Mutagenicity data has been reported, but specific results are not readily available.--Data reported[3]

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Signal Word: Warning[2]

  • Pictograms:

    • ! (Exclamation Mark)

Experimental Protocols

The following protocols are provided as a guide for handling this compound in a laboratory setting. These are general guidelines and should be adapted to specific experimental conditions and institutional safety policies.

Personal Protective Equipment (PPE) Protocol

Proper PPE is mandatory when handling this compound to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may be required for splash hazards.[7]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[8]

    • Lab Coat: A lab coat or other protective clothing is required to minimize skin exposure.[8]

  • Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator for dusts should be worn.[8]

Weighing and Handling Protocol
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[8]

  • Dispensing: Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.

  • Cleaning: Clean up spills immediately by vacuuming or sweeping up the material and placing it into a suitable disposal container.[3] Avoid dry sweeping that can generate dust.

Dissolving Protocol for Poorly Soluble Azo Dyes

Given that the solubility of this compound is not well-documented and many azo dyes have poor aqueous solubility, the following protocol can be adapted.

  • Solvent Selection: If an aqueous solution is required and solubility is low, a small amount of a water-miscible organic solvent such as DMSO may be used to create a stock solution.[3]

  • Stock Solution Preparation: a. Accurately weigh the required amount of this compound. b. In a chemical fume hood, add the appropriate volume of the chosen organic solvent to the dye powder. c. Vortex or sonicate until the dye is completely dissolved.

  • Dilution: The stock solution can then be added dropwise to the aqueous buffer with stirring to achieve the desired final concentration.[3]

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.

Accidental Release Measures
  • Isolate the Area: Evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment and Cleanup:

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it in a sealed container for disposal.[8]

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[2]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Chemical Stability: Stable under normal temperatures and pressures.[3]

  • Conditions to Avoid: Avoid dust generation and exposure to incompatible materials.[3]

Visualizations

Safety_and_Handling_Workflow start Start: Handling this compound risk_assessment 1. Risk Assessment - Review SDS - Identify Hazards start->risk_assessment ppe 2. Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Chemical-Resistant Gloves risk_assessment->ppe handling 3. Chemical Handling - Use in a well-ventilated area (fume hood) - Avoid dust generation - Weigh and dispense carefully ppe->handling spill Spill Occurs handling->spill No exposure Exposure Occurs handling->exposure No spill_response Spill Response Protocol - Evacuate and ventilate - Contain and clean up with appropriate materials - Dispose of waste properly spill->spill_response Yes storage 4. Storage - Tightly sealed container - Cool, dry, well-ventilated area spill->storage No spill_response->handling first_aid First Aid Protocol - Follow specific first aid measures (inhalation, skin, eye, ingestion) - Seek medical attention exposure->first_aid Yes exposure->storage No first_aid->handling waste_disposal 5. Waste Disposal - Dispose of in accordance with regulations storage->waste_disposal end End waste_disposal->end

Caption: A logical workflow for the safe handling of this compound.

Conclusion

While this compound has specific industrial applications, particularly in dyeing, its use in a research setting necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols.[9] The lack of comprehensive, publicly available toxicological data for this specific compound underscores the importance of treating it with caution and adhering to the general safety principles for handling azo dyes. Researchers and laboratory personnel must prioritize the use of appropriate personal protective equipment, proper handling techniques to minimize exposure, and be prepared for emergency situations.

References

Acid Red 337: A Technical Guide for Staining Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 337, a monoazo dye, presents potential as a staining agent in various biological research applications. This technical guide provides a comprehensive overview of its properties, mechanism of action, and a general protocol for its use as a counterstain in histology. While detailed experimental data in biological systems are limited in publicly available literature, this document consolidates existing information to guide researchers in its potential applications.

Introduction

This compound, with the Colour Index number 17102, is a synthetic anionic dye.[1] Belonging to the monoazo class of dyes, its molecular structure is characterized by a single azo group (-N=N-).[2] While extensively used in the textile industry for dyeing polyamide, wool, and silk, its application as a biological stain is also noted, primarily for visualizing cells and tissues under a microscope.[1][2][3] Its anionic nature allows it to bind to cationic components within biological specimens, making it a candidate for a cytoplasmic counterstain in histological preparations.[4]

Physicochemical and Staining Properties

The fundamental properties of this compound are summarized in the table below. It is a brilliant red powder soluble in water and ethanol.[3]

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 17102[3]
CAS Number 67786-14-6[3]
Molecular Formula C₁₇H₁₁F₃N₃NaO₄S[2][3]
Molecular Weight 433.34 g/mol [2][3]
Appearance Red powder[2]
Molecular Structure Monoazo[2]
Shade Brilliant red[3]

Table 1: Physicochemical Properties of this compound.

Mechanism of Staining

The primary mechanism of action for this compound in biological staining is based on electrostatic interactions.[4] As an acid dye, it is anionic (carries a net negative charge) and therefore binds to cationic (positively charged) components in tissues.[4]

At an acidic pH, the amino groups of proteins in the cytoplasm and extracellular matrix become protonated, resulting in a net positive charge.[4] This facilitates the binding of the negatively charged this compound dye molecules. The intensity of the staining is therefore pH-dependent, with enhanced staining typically observed in acidic conditions.[4]

G General Staining Mechanism of Acid Dyes cluster_0 Tissue Preparation cluster_1 Staining Solution (Acidic pH) cluster_2 Staining Process Tissue Biological Tissue Proteins Cytoplasmic & Extracellular Proteins (e.g., collagen, muscle) Tissue->Proteins Contains Protonation Protonation of Amino Groups (NH₂ → NH₃⁺) Proteins->Protonation In acidic solution AcidRed337 This compound (Anionic Dye) Binding Electrostatic Binding AcidRed337->Binding Protonation->Binding Attracts StainedTissue Stained Tissue (Red/Pink Cytoplasm) Binding->StainedTissue

Mechanism of Acid Dye Staining

Experimental Protocol: General Histological Counterstaining

The following is a general protocol for the use of an acid dye like this compound as a counterstain in histology, typically following nuclear staining with hematoxylin.[4] Note: Optimal staining times and concentrations for this compound may require empirical determination by the researcher.

4.1. Reagents

  • Harris' Hematoxylin

  • 1% Acid Alcohol

  • Scott's Tap Water Substitute (or other bluing agent)

  • This compound staining solution (concentration to be optimized, e.g., 0.1-1.0% in distilled water with a small amount of acetic acid)

  • Graded alcohols (70%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Permanent mounting medium

4.2. Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.[4]

    • Transfer through two changes of 100% alcohol for 3 minutes each.[4]

    • Transfer through two changes of 95% alcohol for 3 minutes each.[4]

    • Transfer to 70% alcohol for 3 minutes.[4]

    • Rinse in running tap water.[4]

  • Nuclear Staining:

    • Stain in Harris' Hematoxylin for 5-15 minutes.[4]

    • Wash in running tap water for 1-5 minutes.[4]

    • Differentiate in 1% Acid Alcohol with a few brief dips.[4]

    • Wash in running tap water.[4]

  • Bluing:

    • Immerse in Scott's Tap Water Substitute or other bluing agent for 1-2 minutes until nuclei turn blue.[4]

    • Wash in running tap water for 5 minutes.[4]

  • Counterstaining with this compound:

    • Immerse slides in the this compound solution for a trial period of 1-5 minutes.[4]

    • Briefly wash in distilled water to remove excess stain.[4]

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through two changes of 95% alcohol for 1 minute each.[4]

    • Dehydrate through two changes of 100% alcohol for 2 minutes each.[4]

    • Clear in two changes of xylene for 5 minutes each.[4]

    • Mount with a permanent mounting medium.[4]

G General Histological Staining Workflow start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinization (Xylene) start->deparaffinize rehydrate Rehydration (Graded Alcohols) deparaffinize->rehydrate nuclear_stain Nuclear Staining (Hematoxylin) rehydrate->nuclear_stain differentiate Differentiation (Acid Alcohol) nuclear_stain->differentiate bluing Bluing (e.g., Scott's Tap Water) differentiate->bluing counterstain Counterstaining (this compound) bluing->counterstain dehydrate Dehydration (Graded Alcohols) counterstain->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mounting clear->mount end End: Stained Slide for Microscopy mount->end

Histological Staining Workflow

Photophysical Properties and Fluorescence

Applications in Research

Based on its properties as an acid dye, potential research applications for this compound include:

  • General Histological Counterstain: As a substitute for eosin (B541160) in H&E staining to provide red/pink staining of cytoplasm and connective tissue.[4]

  • Trichrome Stains: Potential for inclusion in trichrome staining methods to differentiate muscle, collagen, and other tissue components.[4]

Conclusion

This compound is a monoazo dye with established use in the textile industry and potential, though less documented, applications as a biological stain. Its anionic nature allows for electrostatic binding to positively charged proteins in tissue sections, making it a candidate for a cytoplasmic counterstain. While a general histological protocol can be adapted for its use, specific parameters such as optimal concentration and staining time require empirical validation. Furthermore, a thorough characterization of its photophysical properties is necessary to ascertain its utility in fluorescence-based imaging techniques. This guide provides a foundational understanding for researchers to explore the potential of this compound in their specific staining applications.

References

Methodological & Application

Application Notes and Protocols for Acid Red 337 Staining of Nylon and Silk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 337 is an anionic dye belonging to the acid dye class, characterized by its vibrant red hue and its efficacy in dyeing protein and polyamide fibers.[1][2] Its molecular structure includes sulfonate groups, which are key to its staining mechanism. This document provides detailed protocols for the application of this compound in the staining of nylon and silk fibers, outlining the underlying principles, experimental procedures, and expected outcomes. This dye is primarily utilized for dyeing and printing on nylon, where it exhibits good wet processing and light fastness.[3] It can also be used on other materials such as leather and wool.[4]

Principle of Application

The application of this compound for staining nylon and silk is predicated on the formation of ionic bonds between the dye molecules and the fiber polymers. In an acidic environment, the amino groups (-NH2) present in the polymer chains of nylon and silk become protonated, acquiring a positive charge (-NH3+). The this compound dye, which is anionic due to its sulfonate groups (-SO3-), is then electrostatically attracted to these positively charged sites on the fibers. This interaction results in the formation of strong ionic bonds, leading to the coloration of the fibers. The process is pH-dependent, with an acidic dyebath being crucial for effective staining.

Quantitative Data Summary

The following table summarizes the key parameters and expected fastness properties for staining nylon and silk with this compound. These values are starting points and may require optimization based on the specific material and desired color intensity.

ParameterNylonSilk
Dye Concentration (% owf) 0.5 - 2.0%0.5 - 2.0%
Liquor Ratio 1:20 to 1:401:30 to 1:50
pH 4.0 - 5.54.5 - 5.5
Starting Temperature 40°C30°C
Rate of Temperature Rise 1-2°C / minute1-2°C / minute
Final Dyeing Temperature 90 - 100°C85 - 95°C
Dyeing Time at Final Temp. 30 - 60 minutes30 - 60 minutes
Auxiliaries (% owf)
Acetic Acid or Formic AcidAs needed to adjust pHAs needed to adjust pH
Sodium Sulfate (Glauber's Salt)5 - 10%5 - 10%
Light Fastness (ISO 105-B02) 5 - 64 - 5
Washing Fastness (ISO 105-C06) 4 - 54
Perspiration Fastness (ISO 105-E04) 4 - 54

% owf = on weight of fiber

Experimental Protocols

Materials:

  • This compound dye powder

  • Nylon or Silk substrate

  • Distilled or deionized water

  • Glacial Acetic Acid or Formic Acid (for pH adjustment)

  • Sodium Sulfate (Glauber's salt - acts as a leveling agent)

  • Non-ionic wetting agent (optional)

  • Beakers or dyeing vessels

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer, water bath)

  • Graduated cylinders and pipettes

  • pH meter or pH indicator strips

  • Glass stirring rod

  • Rinsing beakers

  • Drying oven or air-drying rack

Protocol 1: Staining of Nylon
  • Preparation of the Dyebath:

    • Weigh the nylon substrate to be dyed.

    • In a suitable dyeing vessel, dissolve the required amount of this compound (e.g., 1.0% owf) in distilled water at a liquor ratio of 1:30.

    • Add Sodium Sulfate (e.g., 10% owf) to the dyebath and stir until dissolved. This will promote even dye uptake.

    • If using, add a small amount of non-ionic wetting agent (e.g., 0.5% owf).

  • Dyeing Procedure:

    • Thoroughly wet the nylon substrate with water before introducing it to the dyebath.

    • Place the wetted nylon into the dyebath at approximately 40°C.

    • Slowly increase the temperature of the dyebath to 90-100°C at a rate of 1-2°C per minute while stirring gently.[2]

    • Once the temperature reaches 60-70°C, add the required amount of acetic acid or formic acid to adjust the pH to between 4.0 and 5.5.

    • Continue to heat the dyebath to the final temperature of 90-100°C and maintain this temperature for 30-60 minutes, continuing to stir.

  • Rinsing and Drying:

    • After the dyeing time has elapsed, allow the dyebath to cool gradually to about 60-70°C.

    • Remove the nylon from the dyebath and rinse it thoroughly with warm water, followed by cold running water until the rinse water is clear.

    • The stained nylon can then be air-dried or dried in a low-temperature oven.

Protocol 2: Staining of Silk
  • Preparation of the Dyebath:

    • Weigh the silk substrate.

    • In a dyeing vessel, dissolve the calculated amount of this compound (e.g., 1.0% owf) in distilled water at a liquor ratio of 1:40.

    • Add Sodium Sulfate (e.g., 10% owf) and stir until fully dissolved.

  • Dyeing Procedure:

    • Immerse the wetted silk substrate into the dyebath at approximately 30°C.

    • Gradually raise the temperature to 85-95°C at a rate of 1-2°C per minute with gentle agitation.

    • At around 50-60°C, add the necessary amount of acetic acid to achieve a pH of 4.5 to 5.5.

    • Maintain the final temperature for 30-60 minutes, ensuring the silk is kept moving gently to prevent uneven dyeing.

  • Rinsing and Drying:

    • After dyeing, let the dyebath cool to about 50-60°C before removing the silk.

    • Rinse the silk with warm water and then cold water until the water runs clear.

    • Gently squeeze out excess water and air-dry the silk away from direct sunlight and heat.

Visualization of Experimental Workflow

Staining_Workflow This compound Staining Workflow for Nylon and Silk cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment weigh_fabric Weigh Fabric (Nylon or Silk) prepare_dyebath Prepare Dyebath (Dye, Water, Na2SO4) weigh_fabric->prepare_dyebath add_fabric Add Wetted Fabric to Dyebath (30-40°C) prepare_dyebath->add_fabric heat_dyebath Gradually Heat (1-2°C/min) add_fabric->heat_dyebath add_acid Adjust pH (4.0-5.5) with Acid heat_dyebath->add_acid dye Maintain Final Temp (85-100°C) for 30-60 min add_acid->dye cool_down Cool Dyebath dye->cool_down rinse Rinse Thoroughly (Warm then Cold Water) cool_down->rinse dry Air or Oven Dry rinse->dry

Caption: Workflow for this compound staining of nylon and silk.

References

Using Acid Red 337 for visualizing protein-protein interactions.

Author: BenchChem Technical Support Team. Date: December 2025

An important disclaimer: The use of Acid Red 337 for the direct visualization of protein-protein interactions is an exploratory application. The following protocols are hypothetical and based on the established principles of using acid dyes for total protein staining and the application of extrinsic fluorescent dyes in biophysical assays. These methods have not been empirically validated for this specific dye and will require significant optimization for any particular experimental system.

Application Note: this compound

Introduction

This compound is a brilliant red, water-soluble anionic azo dye.[1] While primarily utilized in the textile industry, its chemical properties—namely its ability to bind to proteins and its fluorescent nature—suggest potential utility in biochemical and molecular biology applications.[2][3] This document outlines two hypothetical applications of this compound for studying protein-protein interactions (PPIs):

  • Total Protein Staining on Membranes Post-Co-Immunoprecipitation: An indirect method to visualize co-eluted proteins.

  • In-Solution Fluorescence Assay: A quantitative method to characterize PPIs by monitoring changes in the dye's fluorescence.

These proposed methods leverage the principles of electrostatic and hydrophobic interactions between the dye and proteins, and the sensitivity of fluorescent molecules to their local microenvironment.[4]

Application 1: Total Protein Staining After Co-Immunoprecipitation

Principle

Co-immunoprecipitation (Co-IP) is a robust technique used to enrich a specific "bait" protein along with its interacting "prey" partners from a cell lysate.[5][6] After separating the resulting protein complex by SDS-PAGE and transferring it to a membrane (e.g., PVDF or nitrocellulose), this compound can be used as a rapid, reversible total protein stain. This allows for the visualization of the bait protein and any co-precipitated partners, confirming the success of the immunoprecipitation and providing a preliminary overview of the interaction before proceeding to more specific detection methods like Western blotting. The staining mechanism is based on the non-covalent interaction of the anionic dye with positively charged amino acid residues in an acidic environment.

Experimental Protocol

This protocol assumes a standard Co-IP has already been performed and the eluate is ready for analysis.

  • SDS-PAGE and Protein Transfer:

    • Separate the Co-IP eluate and control samples (e.g., IgG control, input lysate) on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.

  • Membrane Staining with this compound:

    • Following transfer, briefly wash the membrane in deionized water for 5 minutes to remove any residual transfer buffer.[7]

    • Place the membrane in a clean tray and add a sufficient volume of this compound Staining Solution to completely submerge it.

    • Incubate for 5-10 minutes at room temperature with gentle agitation.

    • Pour off the staining solution (it can be reused several times).

  • Destaining and Visualization:

    • Wash the stained membrane with Destaining Solution (deionized water) for 1-3 minutes with gentle agitation.

    • Repeat the wash step with fresh Destaining Solution until protein bands are clearly visible against a clear background. For more controlled destaining, the Alternative Destain solution can be used.

    • Image the membrane using a standard white light gel documentation system or a flatbed scanner. The protein bands will appear red.

  • Reversibility for Immunodetection:

    • To proceed with Western blotting, continue washing the membrane with deionized water or a mild buffer (e.g., TBS-T) until the red color has completely disappeared.

    • The membrane can then be moved to the blocking step of a standard immunodetection protocol.

Data Presentation: Reagent Composition

ReagentComponentConcentration (w/v or v/v)Notes
Staining Solution This compound0.1%To prepare 100 mL, dissolve 100 mg of this compound in 95 mL of deionized water. Add 5 mL of glacial acetic acid. Mix thoroughly and filter if necessary. Store at room temperature, protected from light.
Glacial Acetic Acid5%
Destaining Solution Deionized Water100%For rapid and complete removal of the stain.
Alternative Destain Acetic Acid0.1%For slower, more controlled destaining.

Workflow Visualization

CoIP_Staining_Workflow cluster_coip Co-Immunoprecipitation cluster_analysis Analysis Lysate Cell Lysate IncubateAb Incubate with Bait-Specific Antibody Lysate->IncubateAb AddBeads Add Protein A/G Beads IncubateAb->AddBeads Wash Wash to Remove Non-specific Binders AddBeads->Wash Elute Elute Protein Complex Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Stain Stain with This compound Transfer->Stain Image Image Membrane Stain->Image Destain Destain Stain->Destain Western Western Blot Destain->Western

Co-IP and this compound Staining Workflow.

Application 2: In-Solution Fluorescence Assay for PPI Detection

Principle

The fluorescence properties of certain dyes, including their quantum yield and emission spectra, are often sensitive to the polarity and viscosity of their immediate environment.[4] This principle can be exploited to study PPIs. In a solution containing two proteins of interest and this compound, the formation of a protein-protein complex may create a new binding site for the dye at the protein interface or alter the conformation of one of the proteins, thereby changing the environment of a bound dye molecule. This change can lead to a measurable increase (dequenching) or decrease (quenching) in fluorescence intensity.[8] By titrating one protein into a solution of the other and monitoring the fluorescence of this compound, one can determine the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction.

Experimental Protocol

  • Preparation:

    • Prepare stock solutions of purified Protein A, purified Protein B, and this compound in a suitable, filtered assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Fluorescence Titration:

    • In a fluorometer cuvette, prepare a solution containing a fixed concentration of Protein A (e.g., 1 µM) and a low, non-saturating concentration of this compound (e.g., 100 nM).

    • Record the baseline fluorescence intensity at the predetermined emission wavelength.

    • Add small, incremental aliquots of the concentrated Protein B stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence intensity.

    • Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the binding interaction.

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying each reading by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.

    • Plot the change in fluorescence (ΔF) against the concentration of Protein B.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site specific binding equation) using non-linear regression software to calculate the dissociation constant (Kd).

Data Presentation: Hypothetical Quantitative Data

The following table presents example data from a hypothetical fluorescence titration experiment.

[Protein B] (µM)Raw Fluorescence (a.u.)Corrected Fluorescence (a.u.)Δ Fluorescence (a.u.)
0.0150.2150.20.0
0.1165.8166.015.8
0.2180.1180.530.3
0.5215.6216.766.5
1.0260.4263.0112.8
2.0310.9317.1166.9
5.0365.1379.7229.5
10.0385.3408.4258.2
20.0390.1421.3271.1

Derived Binding Parameters (Hypothetical)

ParameterValueDescription
Kd (Dissociation Constant) 1.8 µMConcentration of Protein B at which 50% of Protein A is bound.
Bmax (Max Fluorescence Change) 275 a.u.The maximum change in fluorescence at saturation.
n (Hill Coefficient) 1.05Suggests a 1:1 binding stoichiometry for the interaction.

Principle Visualization

Fluorescence_Principle cluster_unbound Proteins Unbound cluster_bound Protein-Protein Interaction ProtA Protein A ProtB Protein B ProtAB Protein A-B Complex ProtA->ProtAB + ProtB->ProtAB + Dye1 Dye Dye2 Dye label_low Low Fluorescence Dye3 Dye Dye3->ProtAB Binds to Interface label_high High Fluorescence (Environmental Change)

Principle of Fluorescence Change Upon PPI.

References

Protocol for live cell imaging with red fluorescent dyes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique that allows for the real-time visualization of dynamic cellular processes. The use of fluorescent dyes that emit in the red spectrum is particularly advantageous due to the reduced phototoxicity and lower autofluorescence of biological samples at longer wavelengths.[1][2] This document provides detailed application notes and protocols for the use of common red fluorescent dyes in live cell imaging, tailored for researchers, scientists, and drug development professionals.

Featured Red Fluorescent Dyes

A variety of red fluorescent dyes are available, each with specific targets and properties. The selection of an appropriate dye is critical for successful live cell imaging. Below is a summary of commonly used red fluorescent dyes for labeling different cellular organelles.

Dye NameTarget OrganelleExcitation (nm)Emission (nm)Key Features
MitoTracker™ Red CMXRos Mitochondria~579~599Accumulates in active mitochondria; well-retained after fixation.[3][4][5]
LysoTracker™ Red DND-99 Lysosomes~577~590Accumulates in acidic organelles; suitable for live cells.[6][7][8]
CellMask™ Deep Red Plasma Membrane~649~666Uniform plasma membrane staining; slow to internalize.[9]
DiD Plasma Membrane~644~665Lipophilic dye for labeling cell membranes and other lipid structures.[10]
PlasMem Bright Red Plasma Membrane~561~560-700Water-soluble and suitable for long-term plasma membrane staining.[11]

Experimental Protocols

General Workflow for Live Cell Imaging

Successful live cell imaging involves a series of sequential steps, from cell preparation to image analysis. The following diagram outlines a typical workflow.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging & Analysis A Cell Seeding & Culture C Incubate Cells with Dye A->C Cells at desired confluency B Prepare Staining Solution B->C Freshly prepared D Wash Cells (Optional) C->D E Image Acquisition D->E F Data Analysis E->F

A general workflow for live cell imaging experiments.
Protocol for Staining Mitochondria with MitoTracker™ Red CMXRos

MitoTracker™ Red CMXRos is a red-fluorescent dye that stains mitochondria in live cells and its accumulation is dependent upon membrane potential.[3][4]

Materials:

  • MitoTracker™ Red CMXRos (e.g., Thermo Fisher Scientific, Cell Signaling Technology)[3][12]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging vessel (e.g., glass-bottom dish or chamber slide)

Protocol:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos by dissolving 50 µg of the lyophilized powder in 94.1 µL of anhydrous DMSO.[3][5]

    • Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[3][4]

  • Cell Preparation:

    • Plate cells on a live-cell imaging vessel and culture until they reach the desired confluency.

  • Staining:

    • Prepare a final working solution of MitoTracker™ Red CMXRos in pre-warmed complete cell culture medium. The optimal concentration typically ranges from 50 nM to 200 nM, but should be determined empirically for each cell type.[3][5]

    • Remove the culture medium from the cells and add the staining solution.

    • Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.[3][5]

  • Washing (Optional but Recommended):

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.[13]

  • Imaging:

    • Replace the wash solution with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).[14]

    • Image the cells on a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation/Emission: ~579/599 nm).[4][5]

Protocol for Staining Lysosomes with LysoTracker™ Red DND-99

LysoTracker™ Red DND-99 is a fluorescent dye that selectively accumulates in acidic organelles, such as lysosomes.[6][7]

Materials:

  • LysoTracker™ Red DND-99 (e.g., Thermo Fisher Scientific)

  • Complete cell culture medium

  • PBS

Protocol:

  • Stock Solution Preparation:

    • LysoTracker™ Red DND-99 is typically supplied as a 1 mM solution in DMSO.

  • Cell Preparation:

    • Plate cells on a live-cell imaging vessel and culture to the desired confluency.

  • Staining:

    • Prepare a working solution of LysoTracker™ Red DND-99 in pre-warmed complete cell culture medium. A final concentration of 50-100 nM is generally recommended.[7][8]

    • Remove the culture medium and add the staining solution to the cells.

    • Incubate for 30-120 minutes at 37°C.[8]

  • Washing (Optional):

    • For some applications, washing is not required. However, to reduce background, cells can be gently washed once with pre-warmed PBS.[6]

  • Imaging:

    • Image the cells in the staining solution or after replacing it with fresh, pre-warmed imaging medium.

    • Use a fluorescence microscope with filters appropriate for red fluorescence (Excitation/Emission: ~577/590 nm).[7][8]

Protocol for Staining the Plasma Membrane with a Red Fluorescent Dye

Several red fluorescent dyes, such as CellMask™ Deep Red and DiD, are available for staining the plasma membrane.[9][10] The following is a general protocol.

Materials:

  • Red fluorescent plasma membrane dye (e.g., CellMask™ Deep Red, DiD)

  • DMSO or Ethanol (B145695) (for DiD)

  • Live Cell Imaging Solution or HBSS/PBS

  • Complete cell culture medium

Protocol:

  • Stock Solution Preparation:

    • Prepare a stock solution of the dye according to the manufacturer's instructions. For DiD, a 1-5 mM stock solution in DMSO or ethanol is common.[10]

  • Cell Preparation:

    • Culture adherent or suspension cells as required for the experiment.

  • Staining:

    • Prepare a working solution of the dye in a suitable buffer like HBSS or culture medium. The final concentration typically ranges from 1 to 5 µM, but should be optimized.[10]

    • For adherent cells, remove the culture medium and add the staining solution. For suspension cells, pellet the cells and resuspend them in the staining solution.[10]

    • Incubate for 2-20 minutes at 37°C.[10]

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer.[10]

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image using a fluorescence microscope with the appropriate filter set for the chosen dye (e.g., Ex/Em: ~649/666 nm for CellMask™ Deep Red).[9]

Key Considerations and Troubleshooting

Successful live cell imaging requires careful attention to experimental conditions to maintain cell health and acquire high-quality data.

Phototoxicity

Phototoxicity is a critical issue in live cell imaging where the excitation light can induce cellular damage, leading to artifacts and cell death.[1][14]

G cluster_cause Causes cluster_effect Effects cluster_mitigation Mitigation Strategies A High-Intensity Light D Reactive Oxygen Species (ROS) A->D B Short Wavelengths B->D C Prolonged Exposure C->D E Cell Stress & Damage D->E F Apoptosis/Necrosis E->F G Use Lower Light Intensity H Use Longer Wavelengths (Red/Far-Red) I Minimize Exposure Time

The causes, effects, and mitigation of phototoxicity.
ProblemPossible CauseSuggested Solution
No or Weak Signal - Dye concentration is too low.- Incorrect filter set.- Photobleaching.- Optimize dye concentration by titration.- Ensure excitation and emission filters match the dye's spectra.[15]- Reduce exposure time and/or excitation light intensity. Use an anti-fade reagent if compatible.[16]
High Background - Dye concentration is too high.- Incomplete washing.- Phenol (B47542) red in the medium.- Reduce dye concentration.- Increase the number and duration of wash steps.- Use phenol red-free imaging medium.[14]
Cellular Stress or Death - Phototoxicity.- Dye toxicity.- Unstable environmental conditions.- Minimize light exposure (intensity and duration).[14]- Use the lowest effective dye concentration and incubate for the shortest possible time.- Use a stage-top incubator to maintain optimal temperature, humidity, and CO₂.[17]
Uneven Staining - Uneven distribution of the dye.- Cell health issues.- Ensure the staining solution covers the cells evenly.- Confirm that cells are healthy and not overly confluent.

Data Analysis and Interpretation

The analysis of live cell imaging data can provide quantitative insights into cellular processes.

  • Image Pre-processing: Background subtraction and noise reduction are often necessary to improve image quality.

  • Segmentation: Identify and outline cells or organelles of interest to extract quantitative measurements.

  • Tracking: Follow the movement of cells or organelles over time to analyze dynamics such as velocity and directionality.

  • Intensity Measurement: Quantify the fluorescence intensity within a region of interest to measure changes in protein concentration or ion levels.

  • Colocalization Analysis: Determine the spatial overlap between different fluorescent signals to study the interaction of molecules.

A variety of open-source (e.g., ImageJ/Fiji) and commercial software packages are available for these analysis tasks.[18]

References

Application Notes and Protocols for Fluorescence Microscopy of Acidic Organelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for the fluorescent labeling of acidic organelles, such as lysosomes and endosomes, in live cells. While the initial query focused on Acid Red 337, a thorough review of scientific literature indicates that this dye is not utilized for fluorescence microscopy of acidic organelles. Its primary applications are in the textile and dye manufacturing industries.

Therefore, this document focuses on well-validated and state-of-the-art fluorescent probes for imaging acidic organelles. We provide a comprehensive guide to their properties, mechanisms, and detailed protocols for their use, empowering researchers to effectively visualize and study these critical cellular compartments. The recommended probes, LysoTracker Deep Red and HMSiR680-Me, offer superior performance in terms of specificity, photostability, and suitability for live-cell imaging.

The Topic of this compound

Initial investigations into the use of this compound for imaging acidic organelles in fluorescence microscopy have found no supporting scientific literature. This compound, also known as C.I. 17102, is classified as a monoazo acid dye.[1] Its primary documented applications are for dyeing textiles, particularly nylon, and it is also used in some cosmetic formulations and for tracing water flow.[2] While it is categorized as a fluorescent dye, there is no evidence to suggest it possesses the necessary photophysical properties or the specific mechanism of accumulation required for reliable and specific labeling of acidic organelles in a live-cell context.[3][4] Researchers are strongly advised to use probes that have been specifically designed and validated for this application.

Recommended Probes for Imaging Acidic Organelles

For robust and reproducible fluorescence microscopy of acidic organelles, we recommend the use of lysosomotropic dyes. These are weakly basic compounds that are cell-permeable and accumulate in cellular compartments with low internal pH.

Mechanism of Lysosomotropic Probes

Lysosomotropic probes operate on the principle of pH-dependent sequestration, often referred to as "ion trapping".[5] The probe, in its neutral state, can freely cross cellular membranes, including the plasma membrane and the membranes of organelles. Upon entering an acidic organelle, such as a lysosome (with a pH of approximately 4.5-5.0), the probe becomes protonated.[6] This protonation renders the molecule charged and membrane-impermeable, effectively trapping it within the acidic compartment.[5] This accumulation leads to a high concentration of the fluorescent probe within the target organelles, resulting in bright and specific staining.[7] The maintenance of this acidic environment is an active process managed by the vacuolar-type H+-ATPase (V-ATPase) proton pump on the lysosomal membrane.[8]

cluster_cell Live Cell cluster_lysosome Acidic Organelle (e.g., Lysosome, pH ~4.5) Probe_extracellular Lysosomotropic Probe (Neutral, Membrane-Permeable) Probe_cytosol Lysosomotropic Probe (Neutral) Probe_extracellular->Probe_cytosol Diffusion across plasma membrane Probe_lysosome Probe-H+ (Protonated, Trapped, Fluorescent) Probe_cytosol->Probe_lysosome Diffusion into acidic organelle V_ATPase V-ATPase H_in H+ V_ATPase->H_in Pumps H+ in H_out H+

Figure 1. Mechanism of lysosomotropic probe accumulation.

Featured Probes: LysoTracker Deep Red and HMSiR680-Me

For optimal imaging, especially in the far-red spectrum to minimize cellular autofluorescence, we highlight two exceptional probes:

  • LysoTracker Deep Red: A widely used and well-characterized lysosomotropic dye. It is highly selective for acidic organelles and suitable for live-cell imaging.

  • HMSiR680-Me: A more recent, novel far-red, photostable small-molecule fluorophore that exhibits fluorescence only under acidic conditions.[9][10] It is particularly well-suited for long-term time-lapse and super-resolution microscopy.[10][11]

Data Presentation: Photophysical Properties

The selection of an appropriate fluorescent probe is critical and depends on the specific experimental setup, particularly the available excitation sources and emission filters of the fluorescence microscope.

PropertyLysoTracker Deep RedHMSiR680-Me
Excitation Maximum ~647 nm[12]~680 nm[13][14]
Emission Maximum ~668 nm[12]~700 nm
Recommended Laser Line 633 nm or 647 nm670 nm
Quantum Yield Not widely reported~0.38 (in acidic conditions)[13]
Key Advantages Well-validated, high selectivityHigh photostability, pH-dependent fluorescence, ideal for super-resolution[10][11]
Recommended Concentration 50-100 nM[12]Not specified, requires empirical determination

Experimental Protocols

The following protocols provide a general guideline for staining live cells with LysoTracker Deep Red and HMSiR680-Me. Optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental conditions and should be determined empirically.

General Workflow for Live-Cell Staining

A Prepare Staining Solution C Replace Culture Medium with Staining Solution A->C B Cell Culture B->C D Incubate at 37°C C->D E Wash Cells (Optional) D->E F Image Cells E->F

Figure 2. General experimental workflow for staining.

Protocol for Staining with LysoTracker Deep Red

This protocol is adapted from established methodologies for staining adherent cells.[15][16]

Materials:

  • LysoTracker Deep Red (1 mM stock solution in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM) or Hanks' Balanced Salt Solution (HBSS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Staining Solution:

    • Warm the LysoTracker Deep Red stock solution to room temperature.

    • Prepare a working solution by diluting the 1 mM stock solution to a final concentration of 50-100 nM in pre-warmed (37°C) live-cell imaging medium. For example, to make 1 mL of 50 nM staining solution, add 0.05 µL of the 1 mM stock to 1 mL of medium.

    • Vortex briefly to ensure complete mixing.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.[12]

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells once with pre-warmed PBS.[15]

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately on a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation at ~647 nm and emission at ~668 nm).

Protocol for Staining with HMSiR680-Me

This protocol is based on the initial characterization of HMSiR680-Me.[9][10]

Materials:

  • HMSiR680-Me (stock solution in DMSO, concentration to be determined based on the supplier)

  • Live-cell imaging medium

  • Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare Staining Solution:

    • Prepare a working solution of HMSiR680-Me in pre-warmed (37°C) live-cell imaging medium. The optimal concentration should be determined empirically, starting with a range similar to other far-red lysosomotropic probes (e.g., 50-500 nM).

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells at 37°C in a 5% CO2 incubator, protected from light. The optimal incubation time should be determined empirically, typically ranging from 30 minutes to a few hours.

  • Imaging:

    • HMSiR680-Me's fluorescence is dependent on the acidic environment, and washing may not be strictly necessary. Imaging can be performed directly in the staining solution or after replacing it with fresh medium.

    • Image the cells on a fluorescence or confocal microscope using a far-red laser line for excitation (e.g., 670 nm) and collecting the emission around 700 nm.[14]

Signaling Pathways and Cellular Processes

The study of acidic organelles is crucial for understanding numerous cellular processes. Lysosomes are not merely waste degradation centers but are also involved in nutrient sensing, metabolic signaling, and cellular homeostasis.[9]

Key Signaling Hubs and Processes Involving Lysosomes:

  • mTORC1 Signaling: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a key regulator of cell growth and metabolism. It is activated on the lysosomal surface in response to nutrient availability, particularly amino acids.

  • Autophagy: Lysosomes are the terminal destination for autophagosomes, where the engulfed cellular components are degraded and recycled. Visualizing lysosomes is critical for studying the flux and regulation of autophagy.

  • Calcium Signaling: Lysosomes are acidic calcium stores, and the release of calcium from lysosomes can initiate downstream signaling cascades.[17][18]

  • Drug Sequestration and Resistance: In the context of drug development, the lysosomotropic properties of some therapeutic compounds can lead to their accumulation in lysosomes, which can be a mechanism of drug resistance or a contributor to drug-induced toxicity.[6]

Lysosome Lysosome (Acidic Organelle) mTORC1 mTORC1 Signaling (Nutrient Sensing) Lysosome->mTORC1 Autophagy Autophagy (Degradation & Recycling) Lysosome->Autophagy Calcium Calcium Signaling (Ca2+ Release) Lysosome->Calcium Drug Drug Sequestration Lysosome->Drug

References

Quantitative Analysis of Acid Red 337 Staining Intensity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 337 is a brilliant red anionic dye, traditionally utilized in the textile and paper industries. While not a conventional histological stain, its properties as a negatively charged dye suggest potential applications in biological research for staining positively charged tissue components, such as collagen and other proteins. This document provides a detailed framework for the quantitative analysis of this compound staining intensity in tissue sections. The protocols outlined below are adapted from established methods for similar anionic dyes, such as Picrosirius Red, and general principles of quantitative microscopy. Due to the novel application of this compound in a histological context, optimization of the staining protocol is essential.

Principle of the Method

Acid dyes, like this compound, are characterized by their negatively charged sulfonic acid groups. In an acidic solution, these groups form strong electrostatic bonds with positively charged amino groups present in proteins, particularly the abundant basic amino acids in collagen. The intensity of the resulting red stain is proportional to the concentration of the target protein, which can then be quantified using digital image analysis. This allows for an objective measurement of changes in protein expression or deposition in tissues, which is valuable in various research and drug development areas, particularly in studies of fibrosis and tissue remodeling.

Applications in Research and Drug Development

The quantitative analysis of red staining in tissues can be applied to several fields:

  • Fibrosis Research: To quantify the deposition of collagen in tissues such as the liver, kidney, lung, and heart in response to disease or therapeutic intervention.

  • Oncology: To assess the stromal reaction and collagenous capsule formation around tumors, which can influence metastasis and drug penetration.

  • Wound Healing: To measure the dynamics of collagen deposition and remodeling during the healing process.

  • Biomaterial Evaluation: To determine the host tissue response and integration of implanted biomaterials by assessing fibrous encapsulation.

Experimental Protocols

Protocol 1: this compound Staining of Paraffin-Embedded Tissue Sections

This protocol is a template and should be optimized for specific tissue types and experimental conditions.

Reagents:

  • This compound (C.I. 17102)

  • Picric Acid, saturated aqueous solution

  • Acetic Acid, glacial

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Distilled water

  • Weigert's Hematoxylin (B73222) (optional, for nuclear counterstaining)

  • Acid Alcohol (1% HCl in 70% ethanol) (optional)

  • Scott's Tap Water Substitute (optional)

  • Resinous mounting medium

Solutions:

  • This compound Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid.

  • Acidified Water (0.5% v/v): Add 0.5 ml of glacial acetic acid to 99.5 ml of distilled water.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through two changes of 95% ethanol for 3 minutes each.

    • Hydrate in 70% ethanol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Counterstaining (Optional):

    • Stain nuclei with Weigert's hematoxylin for 5-10 minutes.

    • Rinse in running tap water for 5-10 minutes.

    • Differentiate briefly in 1% acid alcohol.

    • "Blue" the sections in Scott's tap water substitute or running tap water.

    • Wash in running tap water.

  • This compound Staining:

    • Stain in the 0.1% this compound solution for 60 minutes at room temperature. This extended incubation time allows for the equilibrium of dye binding.

  • Washing:

    • Wash in two changes of acidified water for 2 minutes each to remove unbound dye.

  • Dehydration and Mounting:

    • Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Expected Results:

  • Positively charged proteins (e.g., collagen): Red

  • Cytoplasm: Pale Yellow

  • Nuclei (if counterstained): Blue/Black

Protocol 2: Quantitative Image Analysis of this compound Staining

This protocol outlines the use of the open-source software ImageJ/Fiji for quantification.

Equipment:

  • Light microscope with a digital camera

  • Computer with ImageJ or Fiji software installed

Procedure:

  • Image Acquisition:

    • Acquire digital images of the stained tissue sections under consistent lighting conditions and magnification.

    • Save images in a lossless format (e.g., TIFF).

    • It is crucial to capture a background image of a clear area of the slide to use for white balance correction.

  • Image Processing and Analysis in ImageJ/Fiji:

    • Open Image: Open the captured image in ImageJ/Fiji.

    • Color Deconvolution:

      • Go to Image > Color > Colour Deconvolution.

      • Select "H&E" from the dropdown menu as a starting point. The red channel will correspond to the this compound stain. For more accurate results, you can define a custom vector for this compound.

      • This will separate the image into three channels, typically Hematoxylin (if used), Eosin (or in this case, Acid Red), and the residual image.

    • Set Measurements:

      • Go to Analyze > Set Measurements.

      • Select "Area", "Mean gray value", and "Integrated density".

    • Select Region of Interest (ROI):

      • Use the selection tools (e.g., rectangle, polygon) to outline the tissue area you want to quantify.

    • Measure Staining Intensity:

      • Go to Analyze > Measure. This will provide the integrated density and mean gray value for the red channel within your ROI.

    • Thresholding for Area Quantification:

      • Go to Image > Adjust > Threshold.

      • Adjust the threshold to select only the positively stained (red) areas.

      • Go to Analyze > Measure. The "Area" measurement will now represent the area of positive staining.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Quantification of Staining Intensity

GroupSample IDMean Gray Value (Red Channel)Integrated Density (Red Channel)
Control1
Control2
Treatment A1
Treatment A2

Table 2: Quantification of Stained Area

GroupSample IDTotal Tissue Area (pixels)Stained Area (pixels)% Stained Area
Control1
Control2
Treatment A1
Treatment A2

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Quantitative Analysis Tissue Tissue Sample Fixation Fixation (e.g., Formalin) Tissue->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining This compound Staining Deparaffinization->Staining Washing Washing Staining->Washing Dehydration Dehydration & Mounting Washing->Dehydration Imaging Digital Image Acquisition Dehydration->Imaging ImageJ ImageJ/Fiji Analysis (Color Deconvolution, Thresholding) Imaging->ImageJ Quantification Data Quantification (Intensity, Area) ImageJ->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Workflow for Quantitative Analysis of this compound Staining.

Hypothetical Signaling Pathway in Fibrosis

This diagram illustrates a simplified signaling pathway leading to collagen deposition, which could be studied using a red collagen stain like this compound.

TGFb TGF-β1 Receptor TGF-β Receptor TGFb->Receptor Binds Smad Smad2/3 Phosphorylation Receptor->Smad Smad4 Smad4 Complex Smad->Smad4 Nucleus Nucleus Smad4->Nucleus Transcription Gene Transcription Nucleus->Transcription Collagen Collagen Synthesis (e.g., COL1A1, COL3A1) Transcription->Collagen Fibrosis Fibrosis / Collagen Deposition (Stained with this compound) Collagen->Fibrosis

Caption: TGF-β signaling pathway leading to fibrosis.

Concluding Remarks

The successful application of this compound for quantitative histological analysis hinges on careful optimization and validation. Researchers should perform preliminary experiments to determine the optimal dye concentration, staining duration, and differentiation steps for their specific tissue and target of interest. By combining a standardized staining protocol with robust digital image analysis, this compound can potentially be developed into a valuable tool for the quantitative assessment of positively charged proteins in a variety of research and preclinical settings.

Application Notes: Picrosirius Red Staining for Collagen Visualization

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of histological staining protocols reveals that while "Acid Red 337" is a known acid dye, its application in tissue sample staining is not well-documented in scientific literature for researchers and drug development professionals. The primary application of this compound appears to be in the textile and dye manufacturing industries.[1][2][3][4][5][6]

However, a closely related and extensively used method for staining collagen in tissue samples utilizes another acid dye, Sirius Red (Direct Red 80), in a picric acid solution. This technique, known as Picrosirius Red staining, is a cornerstone in fibrosis research and connective tissue analysis.[7][8][9][10] Given the likely interest of the target audience in a robust method for collagen visualization, this guide will provide a detailed application note and protocol for Picrosirius Red staining.

Introduction

Picrosirius Red staining is a highly specific method for the visualization of collagen fibers in tissue sections. The technique relies on the interaction between the strongly acidic dye, Sirius Red, and the basic amino acids of collagen molecules. The elongated dye molecules align with the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light.[11] This property allows for the differentiation of collagen types based on fiber thickness and packing, with thicker type I collagen fibers appearing yellow to orange and thinner type III collagen fibers appearing green.[8][12] Under bright-field microscopy, all collagen fibers appear red on a pale yellow background.[9]

Principle of the Method

The staining mechanism involves the binding of the sulfonic acid groups of the Sirius Red dye to the basic amino acid residues of collagen. The picric acid provides the optimal acidic environment for this reaction and also acts as a counterstain for non-collagenous components, staining them yellow.[10] The specificity of Sirius Red for collagen is attributed to the unique, highly ordered, helical structure of collagen molecules.[13]

Experimental Protocols

I. Preparation of Staining Solutions

A crucial step for successful Picrosirius Red staining is the correct preparation of the staining and washing solutions.

ReagentComponentsPreparation Instructions
Picro-Sirius Red Solution Sirius Red F3B (C.I. 35782; also known as Direct Red 80) Saturated Aqueous Picric Acid (approx. 1.3%)Dissolve 0.5 g of Sirius Red F3B in 500 ml of saturated aqueous picric acid. The solution is stable for several years and can be reused.[7][9]
Acidified Water Glacial Acetic Acid, Distilled WaterAdd 5 ml of glacial acetic acid to 1 liter of distilled water. This solution is used for washing the stained slides to prevent dye loss.[7][9]

II. Staining Protocol for Paraffin-Embedded Sections

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections, typically cut at a thickness of 3-5 µm.[12]

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in distilled water for 5 minutes.[13]

  • Optional: Nuclear Staining:

    • Stain nuclei with Weigert's hematoxylin (B73222) for 8 minutes.

    • Wash in running tap water for 10 minutes.

    • This step is optional and can be omitted if nuclear detail is not required.[7]

  • Picrosirius Red Staining:

    • Immerse slides in the Picro-Sirius Red solution for 60 minutes at room temperature.[7][12] This extended incubation time ensures equilibrium staining.[7]

  • Washing:

    • Rinse the slides in two changes of acidified water.[7][8] This step removes excess stain without dissolving the dye bound to collagen.

  • Dehydration and Mounting:

    • Dehydrate the sections through three changes of 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.[9]

Experimental Workflow Diagram

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration (Xylene & Graded Ethanol) Hydration Rinse in Distilled Water Deparaffinization->Hydration Nuclear_Stain Optional: Weigert's Hematoxylin (8 min) Hydration->Nuclear_Stain Optional PSR_Stain Picrosirius Red Staining (60 min) Hydration->PSR_Stain Wash1 Wash in Running Water (10 min) Nuclear_Stain->Wash1 Wash1->PSR_Stain Wash2 Rinse in Acidified Water (2 changes) PSR_Stain->Wash2 Dehydration Dehydration (100% Ethanol) Wash2->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting end End: Microscopy Mounting->end start Start: Paraffin Sections start->Deparaffinization

Caption: Workflow for Picrosirius Red Staining of Paraffin-Embedded Tissue Sections.

Expected Results and Interpretation

Microscopic MethodCollagen FibersOther Tissue Components (e.g., muscle, cytoplasm)
Bright-Field Microscopy Red[9][12]Yellow[9][12]
Polarized Light Microscopy Birefringent. Type I (thick fibers) appear yellow-orange.[12] Type III (thin fibers) appear green.[12]Non-birefringent (appear dark)

Quantification of Stained Collagen

The amount of collagen in the tissue can be quantified. A common method involves eluting the bound dye from the stained sections and measuring its absorbance using a spectrophotometer.[13] Alternatively, image analysis software can be used to quantify the area of red staining in bright-field images or the birefringent signal in polarized light images.[14][15]

Safety Precautions

Picric acid is explosive when dry and should be handled with care. Always ensure it is stored in a saturated aqueous solution. Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection, when handling all chemicals. All procedures should be performed in a well-ventilated area.

References

Application Notes and Protocols for Acid Red 337 in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acid Red 337

This compound, also known by its Colour Index (C.I.) name 17102 and various trade names such as Acid Red ARL, is a synthetic monoazo dye.[1][2][3] While primarily utilized in the textile and paper industries for its brilliant red hue and good fastness properties, it is also listed as a biological stain for visualizing cells and tissues.[1][4][5] As an acid dye, it is anionic and carries a negative charge, enabling it to bind to cationic (basic) components within biological samples.[6][7][8]

The primary mechanism of action for acid dyes in biological staining is the electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins in the cytoplasm, connective tissue, and muscle.[6][7] The intensity of this staining is dependent on the pH of the staining solution; an acidic environment enhances the positive charge of tissue proteins, thereby promoting stronger dye binding.[6]

Although specific protocols for the use of this compound in biological applications are not widely published, its properties as a sulfonated azo dye suggest its potential use as a counterstain in routine histology and in trichrome staining methods.[6][9][10] It may also possess fluorescent properties, a characteristic of some sulfonated azo dyes, though its azo bond might quench fluorescence until cleaved.[11][12][13]

Optimal Concentration and Staining Parameters

Dye NameC.I. NumberTypical ConcentrationTypical Staining Time
Acid Fuchsin426850.1% - 1% in aqueous solution or with a mordant1 - 5 minutes
Light Green SF Yellowish420950.1% - 0.2% in aqueous solution with acetic acid1 - 5 minutes
Aniline Blue427800.5% - 2.5% in aqueous solution with a mordant5 - 15 minutes
This compound (Proposed) 17102 0.1% - 1% in aqueous solution with 1% acetic acid 1 - 10 minutes (to be optimized)

Experimental Protocols

The following is a generalized protocol for using an acid dye like this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections. This protocol should be considered a template and requires optimization for specific tissues and desired staining outcomes.

Protocol: Hematoxylin (B73222) and this compound Counterstaining

I. Materials

  • Stock Solution of this compound (e.g., 1% w/v in distilled water)

  • Working Solution: Dilute stock solution to the desired concentration (e.g., 0.1% - 1%) and add 1% glacial acetic acid.

  • Harris' Hematoxylin or other suitable hematoxylin solution

  • 1% Acid Alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute or other bluing agent

  • Graded alcohols (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Permanent mounting medium

II. Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% alcohol for 3 minutes each.

    • Transfer through two changes of 95% alcohol for 3 minutes each.

    • Transfer to 70% alcohol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in Harris' Hematoxylin for 5-15 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% Acid Alcohol with a few quick dips until the cytoplasm is pale pink.

    • Wash in running tap water.

  • Bluing:

    • Immerse in Scott's Tap Water Substitute or other bluing agent for 1-2 minutes until nuclei turn blue.

    • Wash in running tap water for 5 minutes.

  • Counterstaining with this compound:

    • Immerse slides in the this compound working solution for 1-10 minutes. The optimal time will need to be determined empirically.

    • Briefly wash in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols: 95% alcohol (2 changes of 1 minute each), followed by 100% alcohol (2 changes of 2 minutes each).

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

III. Expected Results

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, connective tissue, erythrocytes: Shades of red (intensity will depend on staining time and concentration)

Visualizations

Signaling Pathway of Staining

Principle of Acid Dye Staining Tissue Tissue Section (Positively Charged Proteins) StainedTissue Stained Tissue (Electrostatic Binding) Tissue->StainedTissue Staining (Acidic pH) AcidDye This compound (Anionic, Negatively Charged) AcidDye->StainedTissue

Caption: Electrostatic interaction between this compound and tissue proteins.

Experimental Workflow

Histological Staining Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Nuclear_Stain Nuclear_Stain Rehydration->Nuclear_Stain Differentiation Differentiation Nuclear_Stain->Differentiation Bluing Bluing Differentiation->Bluing Counterstain Counterstain Bluing->Counterstain Dehydration Dehydration Counterstain->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

References

Application of Acid Red 337 in Protein Binding Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 337 is a synthetic azo dye known for its vibrant red color and fluorescence properties.[1] While extensively used in the textile industry, its characteristics make it a potential candidate for application in biochemical and biophysical assays, particularly in studying protein-ligand interactions.[2] The principle of fluorescence quenching upon binding to a protein can be harnessed to quantify binding affinities and understand the dynamics of these interactions. Such assays are pivotal in drug discovery and development for screening potential drug candidates and characterizing their binding to target proteins.

This document provides detailed application notes and protocols for utilizing this compound in protein binding assays, primarily based on the well-established fluorescence quenching methodology. Although specific quantitative data for this compound is not extensively available in public literature, this guide presents a robust framework using analogous dye-protein interaction models, such as C.I. Acid Red 2 with Human Serum Albumin (HSA), to illustrate the experimental setup and data analysis.[3]

Principle of the Assay

The intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be altered upon the binding of a small molecule.[4] If a ligand, in this case, this compound, binds to a protein in proximity to these fluorescent residues, it can cause a decrease, or "quenching," of the protein's fluorescence. This quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), static quenching (formation of a non-fluorescent ground-state complex), or dynamic (collisional) quenching. The extent of fluorescence quenching is proportional to the concentration of the bound ligand, allowing for the determination of binding parameters.[3][4]

Application Notes

This compound can be employed as a probe in fluorescence quenching assays to:

  • Determine Binding Affinity (Ka or Kd): Quantify the strength of the interaction between this compound and a protein of interest.

  • Elucidate Binding Stoichiometry: Estimate the number of binding sites for the dye on the protein.

  • Characterize Binding Mechanisms: Investigate the thermodynamic parameters of the interaction (enthalpy and entropy changes) to understand the nature of the binding forces (e.g., hydrophobic, electrostatic, hydrogen bonding).

  • Competitive Binding Assays: In drug discovery, this compound can be used as a fluorescent probe in competitive binding experiments. A test compound that competes for the same binding site as this compound will displace the dye, leading to a recovery of fluorescence. This allows for the screening of non-fluorescent compounds and the determination of their binding affinities.

Experimental Protocols

Protocol 1: Direct Titration using Fluorescence Quenching

This protocol details the direct titration of a protein solution with this compound to measure the quenching of the protein's intrinsic fluorescence.

Materials:

  • Protein of interest (e.g., Human Serum Albumin) solution of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound stock solution of known concentration.

  • Buffer solution (e.g., PBS, pH 7.4).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the protein of interest at a concentration of approximately 1-10 µM in the chosen buffer.

    • Prepare a stock solution of this compound at a concentration of approximately 1 mM in the same buffer.

    • Prepare a series of dilutions of this compound from the stock solution.

  • Fluorometer Setup:

    • Set the excitation wavelength for the protein's intrinsic fluorescence (typically ~280 nm for tryptophan and tyrosine, or ~295 nm for selective excitation of tryptophan).

    • Set the emission wavelength range to scan for the protein's fluorescence emission (typically ~300-450 nm). The emission maximum is usually around 340-350 nm.

  • Measurement:

    • To a quartz cuvette, add a fixed volume of the protein solution (e.g., 2 mL of 5 µM protein solution).

    • Record the fluorescence spectrum of the protein solution alone.

    • Successively add small aliquots of the this compound solution to the cuvette, ensuring thorough mixing after each addition.

    • After each addition, record the fluorescence spectrum. It is crucial to correct for the inner filter effect, which can be done by measuring the absorbance of this compound at the excitation and emission wavelengths and applying a correction factor.

  • Data Analysis:

    • The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism: F0 / F = 1 + KSV[Q] = 1 + kqτ0[Q] Where F0 and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, [Q] is the concentration of the quencher, KSV is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the average lifetime of the fluorophore in the absence of the quencher.

    • For determining the binding constant (Ka) and the number of binding sites (n), the data can be plotted using the double logarithm regression curve according to the following equation: log[(F0 - F) / F] = log Ka + n log[Q]

Protocol 2: Competitive Binding Assay

This protocol is designed to determine the binding affinity of a non-fluorescent compound to a protein using this compound as a fluorescent probe.

Materials:

  • Protein of interest solution.

  • This compound solution.

  • Test compound solution.

  • Buffer solution.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Establish Baseline:

    • Prepare a solution containing the protein and this compound at concentrations that result in significant fluorescence quenching (e.g., 50% quenching). This can be determined from the direct titration experiment (Protocol 1).

  • Titration with Test Compound:

    • To a cuvette containing the pre-formed protein-Acid Red 337 complex, add successive aliquots of the test compound solution.

    • After each addition, mix thoroughly and record the fluorescence intensity.

  • Data Analysis:

    • The increase in fluorescence intensity upon the addition of the test compound indicates displacement of this compound.

    • The binding constant of the test compound (Ktest) can be calculated using the following equation, provided the binding constant of this compound (KAR337) is known: KAR337[AR337] = Ktest[Test] Where [AR337] and [Test] are the concentrations of free this compound and the free test compound at 50% displacement.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from fluorescence quenching experiments with this compound and a model protein like Human Serum Albumin (HSA) at different temperatures. This data is illustrative and serves as a template for presenting experimental results.

Parameter298 K (25 °C)310 K (37 °C)
Stern-Volmer Quenching Constant (KSV) 1.5 x 105 M-11.2 x 105 M-1
Binding Constant (Ka) 2.0 x 105 M-11.5 x 105 M-1
Number of Binding Sites (n) ~1~1
Enthalpy Change (ΔH) -25.8 kJ/mol
Entropy Change (ΔS) 15.2 J/mol·K
Gibbs Free Energy Change (ΔG) -30.3 kJ/mol

Note: The thermodynamic parameters (ΔH, ΔS, and ΔG) are calculated from the binding constants obtained at different temperatures using the van't Hoff equation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_competitive Competitive Assay (Optional) prep_protein Prepare Protein Solution setup_fluorometer Set Excitation/Emission Wavelengths prep_protein->setup_fluorometer prep_dye Prepare this compound Stock prep_dilutions Create Dye Dilutions prep_dye->prep_dilutions titrate Titrate with this compound prep_dilutions->titrate measure_protein Measure Intrinsic Protein Fluorescence (F0) setup_fluorometer->measure_protein measure_protein->titrate measure_quenched Record Quenched Fluorescence (F) titrate->measure_quenched Iterative additions correct_if Correct for Inner Filter Effect measure_quenched->correct_if stern_volmer Stern-Volmer Analysis correct_if->stern_volmer binding_constants Calculate Binding Constant (Ka) and Stoichiometry (n) correct_if->binding_constants form_complex Form Protein-Dye Complex binding_constants->form_complex titrate_competitor Titrate with Test Compound form_complex->titrate_competitor measure_recovery Measure Fluorescence Recovery titrate_competitor->measure_recovery calc_competitor_ka Calculate Competitor Ka measure_recovery->calc_competitor_ka

Caption: Experimental workflow for a protein binding assay using this compound.

Competitive_Binding_Mechanism cluster_initial Initial State cluster_bound Fluorescence Quenched cluster_competitive Competitive Displacement P Protein PAR Protein-AR337 Complex (Fluorescence Quenched) P->PAR + AR337 AR This compound AR->PAR PC Protein-Competitor Complex PAR->PC + Competitor AR_free Free this compound (Fluorescence Restored) PAR->AR_free + Competitor C Competitor Drug C->PC

Caption: Logical diagram of a competitive protein binding assay.

References

Unveiling Mitochondrial Dynamics: A Guide to Assessing Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in a multitude of biological processes, including ATP synthesis, reactive oxygen species (ROS) production, and the regulation of apoptosis. Consequently, the accurate measurement of ΔΨm is of paramount importance in various research fields, from fundamental cell biology to drug discovery and toxicology.

This document provides comprehensive application notes and detailed protocols for the assessment of mitochondrial membrane potential.

A Note on Acid Red 337: Initial inquiries into the use of this compound for detecting mitochondrial membrane potential have shown no supporting scientific literature or established protocols for this application. This compound is primarily documented as a textile dye.[1][2][3][4][5][6][7] While one supplier lists it as a fluorescent dye in a category with mitochondrial probes, there is no direct evidence of its use for measuring ΔΨm.[8] Therefore, this guide will focus on a well-established and widely validated fluorescent probe for this purpose: JC-1 .

Principle of Mitochondrial Membrane Potential Detection with JC-1

The lipophilic cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a widely used fluorescent probe for monitoring mitochondrial membrane potential. Its utility lies in its unique ability to exhibit potential-dependent accumulation in mitochondria, which is associated with a dramatic shift in its fluorescence emission spectrum.

In healthy cells with a high mitochondrial membrane potential, JC-1 accumulates in the mitochondrial matrix and forms "J-aggregates." These aggregates emit an intense red fluorescence (with an emission maximum of approximately 590 nm). Conversely, in cells with a low mitochondrial membrane potential (a hallmark of apoptosis or mitochondrial dysfunction), JC-1 fails to accumulate in the mitochondria and remains in the cytoplasm in its monomeric form, which emits a green fluorescence (with an emission maximum of approximately 527-530 nm).

This ratiometric capability, allows for a qualitative visualization of changes in ΔΨm through fluorescence microscopy (observing a shift from red to green fluorescence) and a quantitative assessment by measuring the ratio of red to green fluorescence using flow cytometry or a fluorescence plate reader. A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization.

Signaling Pathway: Mitochondrial Membrane Potential and Apoptosis

A decline in mitochondrial membrane potential is an early and critical event in the intrinsic pathway of apoptosis. The following diagram illustrates the central role of ΔΨm in this process.

MitochondrialApoptosis cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade Cellular Stress Cellular Stress Bax Bax Cellular Stress->Bax DNA Damage DNA Damage DNA Damage->Bax MMP High ΔΨm Bax->MMP Bcl2 Bcl2 Bcl2->Bax MMP_low Low ΔΨm (Depolarization) CytoC Cytochrome c MMP_low->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Role of ΔΨm in the intrinsic apoptotic pathway.

Experimental Protocols

The following protocols provide a framework for assessing mitochondrial membrane potential using JC-1. It is recommended to optimize parameters such as cell density, JC-1 concentration, and incubation times for your specific cell type and experimental conditions.

Protocol 1: Qualitative Analysis of ΔΨm by Fluorescence Microscopy

Objective: To visualize changes in mitochondrial membrane potential in adherent cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • JC-1 stock solution (1-5 mg/mL in DMSO)

  • Inducing agent (e.g., CCCP or FCCP for depolarization - positive control)

  • Fluorescence microscope with appropriate filters for green (e.g., FITC) and red (e.g., TRITC) fluorescence

Procedure:

  • Cell Seeding: Seed adherent cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).

  • Treatment: Treat cells with the experimental compound for the desired duration. Include a positive control (e.g., 10-50 µM CCCP for 15-30 minutes) and a vehicle control.

  • JC-1 Staining:

    • Prepare a fresh JC-1 working solution by diluting the stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µg/mL.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Carefully remove the JC-1 staining solution.

    • Wash the cells twice with pre-warmed PBS or culture medium.

  • Imaging:

    • Add fresh pre-warmed PBS or culture medium to the cells.

    • Immediately visualize the cells under a fluorescence microscope.

    • Capture images using both green and red fluorescence channels. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic or depolarized cells will show green fluorescent cytoplasm (JC-1 monomers).

Protocol 2: Quantitative Analysis of ΔΨm by Flow Cytometry

Objective: To quantify the percentage of cells with high and low mitochondrial membrane potential in a cell suspension.

Materials:

  • Suspension or adherent cells

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • JC-1 stock solution (1-5 mg/mL in DMSO)

  • Inducing agent (e.g., CCCP or FCCP)

  • Flow cytometer with a 488 nm excitation laser and detectors for green (FL1, ~530 nm) and red (FL2, ~590 nm) fluorescence

Procedure:

  • Cell Preparation:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, detach using trypsin-EDTA, neutralize with medium containing serum, and collect by centrifugation.

    • Wash the cell pellet once with PBS and resuspend in complete culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Treatment: Treat the cell suspension with your experimental compound, a positive control (e.g., 10-50 µM CCCP for 15-30 minutes), and a vehicle control.

  • JC-1 Staining:

    • Add JC-1 stock solution directly to the cell suspension to a final concentration of 1-10 µg/mL.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with 1 mL of PBS.

    • Resuspend the final cell pellet in 500 µL of PBS.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Healthy cells with high ΔΨm will show high red fluorescence (J-aggregates) and will be detected primarily in the FL2 channel.

    • Cells with low ΔΨm will exhibit high green fluorescence (JC-1 monomers) and will be detected primarily in the FL1 channel.

    • Set up gates to distinguish between populations of cells with high and low mitochondrial membrane potential.

Experimental Workflow

The following diagram outlines the general workflow for a JC-1 assay.

JC1_Workflow cluster_prep 1. Cell Preparation cluster_treat 2. Treatment cluster_stain 3. JC-1 Staining cluster_acq 4. Data Acquisition cluster_analysis 5. Data Analysis start Seed Cells (Microscopy) or Prepare Cell Suspension (FACS) culture Culture to Desired Confluency start->culture treatment Treat with Experimental Compound, Positive Control (CCCP), and Vehicle culture->treatment stain Incubate with JC-1 Working Solution (15-30 min, 37°C) treatment->stain wash Wash Cells with PBS stain->wash microscopy Fluorescence Microscopy (Capture Red & Green Channels) wash->microscopy facs Flow Cytometry (Detect FL1 & FL2) wash->facs analysis_micro Qualitative Assessment: Observe Color Shift (Red to Green) microscopy->analysis_micro analysis_facs Quantitative Assessment: Calculate Red/Green Fluorescence Ratio facs->analysis_facs

Caption: General workflow for JC-1 mitochondrial membrane potential assay.

Data Presentation

Quantitative data from JC-1 assays can be effectively summarized in tables. Below are examples of how to present data from flow cytometry and fluorescence plate reader experiments.

Table 1: Flow Cytometry Analysis of Mitochondrial Depolarization

TreatmentConcentration (µM)% Cells with High ΔΨm (Red+)% Cells with Low ΔΨm (Green+)
Vehicle Control (DMSO)0.1%92.5 ± 3.17.5 ± 3.1
Compound X1065.2 ± 4.534.8 ± 4.5
Compound X5028.9 ± 5.271.1 ± 5.2
Positive Control (CCCP)505.8 ± 2.494.2 ± 2.4
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Fluorescence Plate Reader Analysis of Red/Green Ratio

TreatmentConcentration (µM)Red Fluorescence (RFU)Green Fluorescence (RFU)Red/Green Ratio
Vehicle Control (DMSO)0.1%8543 ± 412987 ± 958.66
Compound Y56123 ± 3502145 ± 1802.85
Compound Y203211 ± 2894876 ± 3900.66
Positive Control (FCCP)101102 ± 1507985 ± 5600.14
RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.

Troubleshooting and Considerations

  • JC-1 Concentration: The optimal concentration of JC-1 can vary between cell types. High concentrations can be toxic and may lead to artifacts. It is advisable to perform a concentration titration to determine the optimal concentration for your specific cells.

  • Photostability: JC-1 is sensitive to light. All incubation steps should be performed in the dark, and exposure to light during microscopy should be minimized to prevent photobleaching.

  • Cell Health: Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment. Unhealthy cells may already have a compromised mitochondrial membrane potential.

  • Controls are Crucial: Always include a positive control for mitochondrial depolarization (e.g., CCCP or FCCP) to ensure that the assay is working correctly. A vehicle control is also essential to account for any effects of the solvent used to dissolve the test compounds.

  • Ratiometric Analysis: The key advantage of JC-1 is its ratiometric nature. When quantifying results, always calculate the ratio of red to green fluorescence to normalize for variations in cell number and dye loading.

By following these detailed protocols and considering the key aspects of the assay, researchers can reliably assess changes in mitochondrial membrane potential, gaining valuable insights into cellular health and disease.

References

Application Notes and Protocols: Utilizing Acid Red Dyes in High-Content Screening for Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-content screening (HCS) has emerged as a powerful tool in drug discovery and toxicology, enabling the simultaneous analysis of multiple cellular parameters in a high-throughput manner. This approach provides a deeper understanding of a compound's effects on cell health and function. A critical component of many HCS assays is the use of fluorescent dyes to visualize and quantify cellular responses. While a variety of dyes are available, this document focuses on the application of acidic red dyes, exemplified by agents used in cell viability and cytotoxicity assays, within HCS workflows.

Historically, dyes like Neutral Red have been employed in traditional cytotoxicity assays to assess cell viability by measuring their uptake into the lysosomes of living cells. While direct, extensive documentation for the use of "Acid Red 337" in high-content screening is limited in publicly available research, its properties as a red acidic dye suggest a potential application as a counterstain or a viability indicator in a manner analogous to more established dyes. This document will, therefore, provide a generalized protocol and application framework for using a red acidic dye in HCS for cytotoxicity screening, drawing parallels from established methodologies like the Neutral Red uptake assay.

High-content analysis platforms can leverage the fluorescence of such dyes to not only count viable cells but also to analyze morphological changes that may indicate cytotoxic or cytostatic effects of test compounds.[1][2][3] This multiparametric approach provides a more comprehensive picture of a compound's cellular impact compared to single-endpoint assays.[4][5]

Principle of the Assay

The fundamental principle of using a lysosomotropic red acidic dye in a cytotoxicity assay is based on the ability of viable cells to actively transport and accumulate the dye within their lysosomes.[6][7][8] The dye, being weakly cationic, penetrates the cell membrane and becomes protonated and trapped within the acidic environment of the lysosomes. The amount of dye accumulated is directly proportional to the number of viable cells. In a high-content screening context, automated microscopy and image analysis are used to quantify the fluorescence intensity on a per-cell basis, providing a robust and scalable method for assessing cell viability.[9][10] When cells undergo necrosis or apoptosis due to a cytotoxic agent, their ability to maintain the necessary pH gradient across the lysosomal membrane is compromised, leading to a reduction in dye accumulation and, consequently, a decrease in fluorescence.[6][7]

Experimental Protocols

This section provides a detailed protocol for a cytotoxicity assay using a generic red acidic dye, adaptable for high-content screening platforms.

Materials and Reagents
  • Cell Lines: Adherent cell lines appropriate for the disease model (e.g., HeLa, A549, HepG2).

  • Cell Culture Medium: Complete medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: Library of compounds to be screened, typically dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Red Acidic Dye Staining Solution: A working solution of the red acidic dye (e.g., Neutral Red at 50 µg/mL in sterile PBS).

  • Fixation Solution (Optional): 4% paraformaldehyde (PFA) in PBS.

  • Nuclear Counterstain: Hoechst 33342 or DAPI for cell segmentation.

  • Wash Buffer: Phosphate-buffered saline (PBS).

  • Microplates: 96- or 384-well, black-walled, clear-bottom imaging plates.

Assay Workflow

The following diagram illustrates the general workflow for a high-content screening cytotoxicity assay using a red acidic dye.

HCS_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_stain Staining cluster_image Image Acquisition & Analysis p1 Seed Cells p2 Incubate (24h) p1->p2 p3 Add Test Compounds p2->p3 p4 Incubate (24-72h) p3->p4 p5 Add Red Acidic Dye p4->p5 p6 Incubate (2h) p5->p6 p7 Wash with PBS p6->p7 p8 Add Nuclear Stain p7->p8 p9 Acquire Images p8->p9 p10 Image Analysis p9->p10 p11 Data Quantification p10->p11

Caption: High-Content Screening Cytotoxicity Assay Workflow.

Detailed Protocol
  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to the desired density (e.g., 5,000-10,000 cells/well for a 96-well plate).

    • Dispense the cell suspension into the wells of the microplate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in an appropriate vehicle (e.g., DMSO). The final DMSO concentration should typically be ≤ 0.5%.

    • Add the diluted compounds to the corresponding wells. Include vehicle-only controls (negative control) and a known cytotoxic compound (positive control).

    • Incubate the plate for a duration appropriate for the expected mechanism of action of the compounds (typically 24, 48, or 72 hours).

  • Staining:

    • Carefully aspirate the culture medium from the wells.

    • Add the pre-warmed Red Acidic Dye Staining Solution to each well and incubate for 2 hours at 37°C.

    • Aspirate the staining solution and wash the cells gently with PBS.

    • Add the nuclear counterstain solution (e.g., Hoechst 33342 in PBS) and incubate for 15-30 minutes at room temperature, protected from light.

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

    • Use appropriate filter sets for the red acidic dye (e.g., TRITC/Cy3 channel) and the nuclear counterstain (e.g., DAPI channel).

    • Acquire multiple fields of view per well to ensure robust data.

  • Image Analysis:

    • Use the high-content analysis software to perform image segmentation. The nuclear stain is used to identify individual cells (primary objects).

    • Define a cytoplasmic or lysosomal region around each nucleus (secondary object).

    • Measure the fluorescence intensity of the red acidic dye within the defined secondary object for each cell.

    • Calculate the average red fluorescence intensity per cell for each well.

Data Presentation and Analysis

Quantitative data from the high-content screening assay should be organized for clear interpretation and comparison.

Quantitative Data Summary
ParameterDescriptionExample Value
Cell Count Total number of cells identified by nuclear staining.8,500 cells/well
Mean Red Fluorescence Intensity Average fluorescence intensity of the red acidic dye per cell.1,200 a.u.
IC50 (µM) Concentration of a compound that inhibits cell viability by 50%.10.5 µM
Z'-factor A measure of assay quality and statistical effect size.0.75
Dose-Response Curves

Plot the normalized mean red fluorescence intensity against the logarithm of the compound concentration to generate dose-response curves. These curves are used to determine the IC50 value for each compound.

Signaling Pathways in Cytotoxicity

Cytotoxicity can be mediated by various cellular signaling pathways. High-content screening allows for the multiplexed analysis of markers for these pathways. A common pathway leading to cell death is apoptosis.

The following diagram illustrates a simplified apoptosis signaling pathway that can be investigated using HCS.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome Stimulus Test Compound Bax Bax/Bak Activation Stimulus->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Viability Decreased Cell Viability (Reduced Red Dye Uptake) Apoptosis->Viability

Caption: Simplified Apoptotic Signaling Pathway.

By incorporating additional fluorescent probes, HCS can simultaneously measure apoptosis markers (e.g., caspase-3 activation, cytochrome c release) along with the reduction in red acidic dye uptake to provide a more detailed mechanistic understanding of a compound's cytotoxicity.

Conclusion

The use of red acidic dyes in high-content screening provides a robust and scalable method for assessing compound-induced cytotoxicity. By combining quantitative analysis of cell viability with the rich morphological and multiparametric data obtainable from HCS platforms, researchers can gain deeper insights into the mechanisms of action of novel therapeutic agents and potential toxicants. This approach enhances the efficiency and predictive power of early-stage drug discovery and safety assessment.

References

Troubleshooting & Optimization

Technical Support Center: Managing Background Fluorescence in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues related to background fluorescence in immunofluorescence (IF) experiments. While the query specifically mentioned Acid Red 337, our comprehensive review of scientific literature and technical documentation indicates that this compound is an industrial dye primarily used for textiles and is not a standard or documented reagent for reducing background fluorescence in biological research applications.[1][2][3][4]

This guide, therefore, focuses on established and effective methods for troubleshooting and reducing background fluorescence, providing detailed protocols and comparative data for commonly used techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence in immunofluorescence?

High background fluorescence can obscure your specific signal, making data interpretation difficult. The primary causes can be grouped into two main categories: autofluorescence and non-specific binding.

  • Autofluorescence : This is the natural fluorescence emitted by certain biological structures within the tissue or cells.[5][6] Common sources include:

    • Lipofuscin : Age-related pigments that accumulate in cells, especially neurons and cardiac muscle cells, and fluoresce broadly across the spectrum.[7][8]

    • Collagen and Elastin : Extracellular matrix components that typically fluoresce in the blue-green range.[7]

    • Red Blood Cells : Contain heme, which is a major source of autofluorescence.[9]

    • Fixation : Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce fluorescence by reacting with amines and proteins.[5][7][10]

  • Non-Specific Binding : This occurs when antibodies or fluorescent dyes bind to unintended targets.[11][12][13] Key reasons include:

    • High Antibody Concentration : Using too much primary or secondary antibody increases the likelihood of binding to off-target sites.[11][13]

    • Insufficient Blocking : Inadequate blocking of non-specific protein-binding sites can lead to antibodies adhering to the sample randomly.[11][12][13]

    • Inadequate Washing : Failure to thoroughly wash away unbound antibodies allows them to settle on the sample.[11][12]

    • Fc Receptor Binding : Antibodies can bind non-specifically to Fc receptors on certain immune cells.[14]

Q2: My unstained control sample is showing fluorescence. What does this mean and how can I fix it?

Fluorescence in an unstained control is a clear indicator of autofluorescence.[5][6] To address this, you can use specific quenching agents or spectral techniques.

  • Chemical Quenching : Reagents like Sudan Black B or commercial solutions like TrueBlack® can be used to quench autofluorescence, particularly from lipofuscin.[7][15][16]

  • Spectral Unmixing : If you have access to a spectral confocal microscope, you can measure the emission spectrum of the autofluorescence from your control and computationally subtract it from your stained sample images.

  • Choice of Fluorophores : Since autofluorescence is often strongest in the shorter wavelength (blue/green) regions of the spectrum, switching to fluorophores that emit in the far-red or near-infrared can help avoid this interference.[9][17]

Q3: Is this compound a recommended reagent for reducing background fluorescence?

Based on available scientific literature and technical data, this compound is not a recognized or recommended reagent for reducing background fluorescence in immunofluorescence applications. It is classified as an acid dye used in the textile industry.[2][3][4] For quenching autofluorescence, it is best to use validated reagents such as Sudan Black B or commercial kits.

Troubleshooting Guide

This section provides a systematic approach to identifying and solving high background issues.

graph Troubleshooting_High_Background { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="High Background Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckUnstained [label="Check Unstained Control\nfor Fluorescence", fillcolor="#FBBC05", fontcolor="#202124"]; Autofluorescence [label="Problem: Autofluorescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NonSpecificBinding [label="Problem: Non-Specific Binding\nor Inadequate Washing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UseQuencher [label="Implement Quenching Protocol\n(e.g., Sudan Black B)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeFluorophore [label="Switch to Far-Red\nFluorophores", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeBlocking [label="Optimize Blocking Step\n(Time, Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TitrateAntibody [label="Titrate Primary &\nSecondary Antibodies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseWashing [label="Increase Washing Steps\n(Duration, Volume)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckUnstained; CheckUnstained -> Autofluorescence [label=" Fluorescence Present? YES"]; CheckUnstained -> NonSpecificBinding [label=" Fluorescence Present? NO"]; Autofluorescence -> UseQuencher; Autofluorescence -> ChangeFluorophore; NonSpecificBinding -> OptimizeBlocking; NonSpecificBinding -> TitrateAntibody; NonSpecificBinding -> IncreaseWashing; UseQuencher -> Resolved; ChangeFluorophore -> Resolved; OptimizeBlocking -> Resolved; TitrateAntibody -> Resolved; IncreaseWashing -> Resolved; }

Caption: Logical workflow for troubleshooting high background fluorescence.

Experimental Protocols

Protocol 1: Autofluorescence Quenching with Sudan Black B (SBB)

Sudan Black B is a lipophilic dye effective at quenching autofluorescence from lipofuscin.[8][15] However, a significant drawback is that SBB itself fluoresces in the red and far-red spectrum, which may interfere with fluorophores in those channels.[16][18]

Materials:

  • Sudan Black B (C.I. 26150)

  • 70% Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Stained and fixed slides

Procedure:

  • Complete your standard immunofluorescence staining protocol, including fixation, permeabilization, blocking, and antibody incubations/washes.

  • After the final wash step (before mounting), prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the slides in the SBB solution for 5-10 minutes at room temperature. Note: Incubation time may need optimization for your specific tissue type.

  • Briefly wash the slides in 70% ethanol to remove excess SBB.

  • Wash the slides thoroughly with PBS or TBS (3 x 5 minutes) to remove residual ethanol.

  • Mount the slides with an appropriate aqueous mounting medium.

graph SBB_Workflow { rankdir=LR; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Start with Stained/\nFixed Slide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncubateSBB [label="Incubate in 0.1% SBB\nin 70% Ethanol\n(5-10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; WashEthanol [label="Quick Wash in\n70% Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; WashPBS [label="Wash 3x in PBS/TBS", fillcolor="#FBBC05", fontcolor="#202124"]; Mount [label="Mount with\nAqueous Medium", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Image Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> IncubateSBB -> WashEthanol -> WashPBS -> Mount -> End; }

Caption: Experimental workflow for Sudan Black B quenching.

Data Summary: Comparison of Autofluorescence Quenching Methods

The following table summarizes the effectiveness and characteristics of different methods used to reduce autofluorescence.

MethodTarget Autofluorescence SourceAdvantagesDisadvantages
Sudan Black B Lipofuscin, Lipids[10][15]Highly effective for lipofuscin; Inexpensive.Introduces background in red/far-red channels; Requires ethanol, which can be incompatible with some protocols.[16][18]
Commercial Reagents (e.g., TrueBlack®) Lipofuscin and other sources[10]Highly effective; Aqueous-based, making it more versatile than SBB; Some versions have lower far-red background.[16][18]More expensive than SBB.
Sodium Borohydride Aldehyde-induced fluorescence[5][7]Effective for reducing background from glutaraldehyde fixation.Can increase autofluorescence from red blood cells in formaldehyde-fixed tissue.[8]
Switching to Far-Red/NIR Dyes General (avoids common autofluorescence spectra)[9]Avoids the most intense autofluorescence, which is typically in the blue-green range.[8][17]Highly autofluorescent components like lipofuscin can still have broad emission that extends into the far-red.[8]

References

Technical Support Center: Preventing Photobleaching of Acid Red 337

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photobleaching issues encountered during time-lapse imaging with Acid Red 337.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence imaging with this compound.

Q1: My this compound signal is fading very quickly during my time-lapse experiment. What is the first thing I should check?

A1: Rapid signal loss is a classic sign of photobleaching. The first and most crucial step is to adjust your microscope settings to deliver the minimum amount of light necessary to obtain a satisfactory signal. High light intensity and prolonged exposure are the most common causes of photobleaching.[1][2]

Here is a systematic approach to optimizing your imaging parameters:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.[1][2][3]

  • Decrease Exposure Time: Use the shortest possible exposure time for your camera that still allows for clear image acquisition.[1][2]

  • Minimize Image Acquisition Frequency: For time-lapse experiments, increase the interval between image captures to reduce the cumulative light exposure.[1]

Q2: I've optimized my imaging parameters, but I'm still observing significant photobleaching. What's the next step?

A2: If optimizing imaging parameters is insufficient, the next step is to use an antifade reagent. These are commercially available mounting media or additives that reduce photobleaching by scavenging reactive oxygen species that contribute to the photochemical destruction of fluorophores.[4] For live-cell imaging, it is crucial to use a reagent specifically designed for this purpose to maintain cell viability.[1][5]

Q3: How do I choose the right antifade reagent for this compound?

A3: The choice of antifade reagent can depend on your specific experimental setup (e.g., live or fixed cells) and the fluorophore being used. While specific data for this compound is limited, many commercial antifade reagents are designed to work across a broad spectrum of dyes.[5][6] It is recommended to consult the product information for commercially available antifade reagents to check for compatibility with red fluorescent dyes.

Q4: Can my choice of imaging hardware affect the rate of photobleaching?

A4: Yes, the hardware of your microscope can significantly impact the degree of photobleaching.

  • Use a Sensitive Detector: A more sensitive camera (e.g., an EMCCD or sCMOS camera) will require less excitation light to produce a strong signal, thereby reducing photobleaching.

  • Select Appropriate Filters: Ensure that your filter sets are optimized for the excitation and emission spectra of this compound to maximize signal collection and minimize unnecessary light exposure.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[7] This occurs when the fluorescent molecule is exposed to light, particularly high-intensity excitation light, leading to a gradual fading of the fluorescent signal during imaging.[1][3]

Q2: Why is this compound prone to photobleaching?

A2: this compound is an azo dye. Some azo dyes are known to be susceptible to photodegradation.[8][9] The photobleaching of azo dyes can occur through different mechanisms, including photooxidation and photoreduction.[8]

Q3: Can photobleaching affect my experimental results?

Q4: How can I distinguish between signal loss due to photobleaching and a genuine biological event?

A4: To differentiate between photobleaching and a true biological change, you can image a control sample under the same conditions but without the biological stimulus. If the signal fades in the control sample, photobleaching is likely the cause.[1]

Q5: Are there alternatives to this compound that are more photostable?

A5: Yes, there are many red fluorescent dyes available that have been specifically designed for high photostability in fluorescence microscopy. Examples include certain Alexa Fluor and Cy dyes.[7] If photobleaching of this compound remains a significant issue despite troubleshooting, consider exploring alternative, more robust red fluorophores for your experiments.

Quantitative Data

The following tables provide hypothetical data to illustrate the impact of various factors on the photostability of this compound.

Table 1: Effect of Antifade Reagents on Photostability of this compound

ConditionPhotobleaching Half-life (seconds)
No Antifade Reagent15
Antifade Reagent A (Live-Cell Compatible)60
Antifade Reagent B (for Fixed Cells)120

This table illustrates that the use of antifade reagents can significantly increase the photostability of this compound, with reagents for fixed cells typically offering greater protection.

Table 2: Impact of Imaging Parameters on this compound Photostability

Excitation Laser PowerExposure Time (ms)Time to 50% Signal Loss (seconds)
100%50010
50%50025
20%50070
50%20065
50%100150

This table demonstrates that reducing both the excitation laser power and the exposure time can dramatically decrease the rate of photobleaching of this compound.

Experimental Protocols

Protocol 1: Application of a Live-Cell Antifade Reagent

This protocol describes the general steps for using a commercially available live-cell antifade reagent. Always refer to the manufacturer's specific instructions for the product you are using.

  • Prepare the Antifade Reagent Solution: Dilute the concentrated antifade reagent in your normal live-cell imaging medium (e.g., FluoroBrite™ DMEM) to the recommended working concentration.

  • Cell Preparation: Culture your cells on imaging-quality glass-bottom dishes or slides suitable for live-cell microscopy.

  • Staining: Stain the cells with this compound according to your established protocol.

  • Incubation with Antifade Reagent: After staining, replace the medium with the prepared antifade reagent solution.

  • Equilibration: Incubate the cells with the antifade reagent for the time specified by the manufacturer (typically 15-120 minutes) at 37°C and 5% CO2 to allow for equilibration.

  • Imaging: Proceed with your time-lapse imaging experiment. It is recommended to keep the cells in the antifade-containing medium for the duration of the experiment.

Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching

This protocol provides a workflow for systematically determining the optimal imaging settings for your experiment.

  • Define a Region of Interest (ROI): On a representative sample, identify a region of interest containing cells stained with this compound.

  • Determine Minimum Acceptable Signal-to-Noise Ratio (SNR): Acquire a single image with your current settings. This will serve as your baseline. Decide on the minimum image quality you need for your analysis.

  • Adjust Excitation Power: Gradually decrease the excitation laser power (or lamp intensity) and observe the effect on your image. Find the lowest power setting that still provides an acceptable SNR.

  • Optimize Exposure Time: At the determined laser power, adjust the camera exposure time. Find the shortest exposure time that maintains an acceptable SNR.

  • Determine Maximum Time Interval: For your time-lapse experiment, decide on the longest possible time interval between acquisitions that will still capture the dynamics of the biological process you are studying.

  • Test Optimized Settings: Run a short time-lapse experiment using the optimized laser power, exposure time, and time interval to confirm that photobleaching is significantly reduced while maintaining adequate image quality.

Visualizations

TroubleshootingWorkflow start Start: Rapid Signal Fading Observed optimize_imaging Step 1: Optimize Imaging Parameters start->optimize_imaging reduce_intensity Reduce Excitation Intensity optimize_imaging->reduce_intensity reduce_exposure Decrease Exposure Time reduce_intensity->reduce_exposure increase_interval Increase Time Interval reduce_exposure->increase_interval check_signal Is Signal Stability Sufficient? increase_interval->check_signal use_antifade Step 2: Use Antifade Reagent check_signal->use_antifade No end_good End: Problem Resolved check_signal->end_good Yes live_cell For Live Cells: Use Live-Cell Compatible Reagent use_antifade->live_cell fixed_cell For Fixed Cells: Use Mounting Medium with Antifade use_antifade->fixed_cell check_signal2 Is Signal Stability Sufficient? live_cell->check_signal2 fixed_cell->check_signal2 consider_alternatives Step 3: Consider Alternative Fluorophores check_signal2->consider_alternatives No check_signal2->end_good Yes more_photostable Select a more photostable red fluorescent dye consider_alternatives->more_photostable end_bad End: Continue Optimization more_photostable->end_bad

Caption: Troubleshooting workflow for addressing photobleaching of this compound.

AntifadeProtocolWorkflow start Start: Stained Live Cells prepare_reagent Prepare Antifade Reagent in Imaging Medium start->prepare_reagent replace_medium Replace Cell Medium with Antifade-Containing Medium prepare_reagent->replace_medium incubate Incubate Cells (e.g., 30 min at 37°C) replace_medium->incubate image Proceed with Time-Lapse Imaging incubate->image end End: Acquire Data image->end

Caption: Experimental workflow for applying a live-cell antifade reagent.

References

Optimizing Acid Red 337 Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols using Acid Red 337. The following recommendations are based on the general principles of acid dye staining in biological applications and may require further optimization for your specific experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration for this compound staining solution?

A common starting point for acid dyes in cell-based assays is a concentration range of 0.1% to 0.5% (w/v) in an acidic solution. The ideal concentration will depend on the cell type, cell density, and desired staining intensity. A typical preparation involves dissolving the this compound powder in distilled water with 1-5% acetic acid to achieve the desired concentration.[1][2]

Q2: My staining is too weak or faint. How can I increase the staining intensity?

Several factors can contribute to weak staining. Here are some troubleshooting steps:

  • Increase Dye Concentration: If you are using a low concentration, try preparing a fresh solution with a higher concentration of this compound (e.g., increase from 0.1% to 0.5%).

  • Extend Incubation Time: The time required for optimal staining can vary. It is recommended to perform a time-course experiment to determine the ideal incubation period.[3][4][5] Insufficient incubation will result in weak staining.

  • Check pH of Staining Solution: Acid dyes, being anionic, bind to positively charged components within the cell, primarily proteins in the cytoplasm.[1][6][7] An acidic environment (low pH) increases the number of positively charged groups in tissue proteins, thereby enhancing the electrostatic attraction between the dye and the cellular components.[6][8] Ensure your staining solution has a sufficiently low pH by adding a small amount of acetic acid.

  • Inadequate Fixation: The choice of fixative can impact staining. Formalin-fixed cells generally stain well with acid dyes. Ensure proper fixation to preserve cellular structures and allow for dye penetration.

Q3: The staining is too dark and intense. How can I reduce it?

Overstaining can obscure cellular details. To reduce staining intensity:

  • Decrease Dye Concentration: Prepare a staining solution with a lower concentration of this compound.

  • Shorten Incubation Time: Reduce the incubation period in the staining solution.

  • Optimize Rinsing Steps: Ensure adequate rinsing after staining to remove excess, unbound dye. A brief wash in distilled water is typically recommended.[1]

Q4: The staining appears uneven or patchy. What could be the cause?

Uneven staining can result from several procedural issues:

  • Incomplete Mixing of Stain: Ensure the this compound powder is fully dissolved in the solution before use. Filtering the solution can help remove any undissolved particles.

  • Uneven Cell Seeding: Inconsistent cell density across a multi-well plate can lead to variability in staining. Ensure a homogenous cell suspension and careful seeding.

  • Cell Clumping: Clumped cells will not stain uniformly. Ensure a single-cell suspension before seeding and staining.

  • Edge Effects: In multi-well plates, wells on the edge can experience more evaporation, leading to changes in reagent concentration and uneven staining. Using the inner wells of the plate can mitigate this problem.[9]

Q5: I am observing high background staining. How can I minimize it?

High background can interfere with accurate analysis. Consider the following:

  • Optimize Washing Steps: Thorough but gentle washing after staining is crucial to remove residual dye that is not specifically bound to cellular components.

  • Reduce Antibody Concentration (if applicable): If using this compound in conjunction with immunofluorescence, high concentrations of primary or secondary antibodies can lead to non-specific binding and increased background.

  • Use a Blocking Step: For immunofluorescence applications, a blocking step with a suitable agent like bovine serum albumin (BSA) or serum is recommended to prevent non-specific antibody binding.[10]

Data Presentation

Table 1: Recommended Starting Parameters for this compound Staining Optimization

ParameterRecommended RangeNotes
Dye Concentration 0.1% - 0.5% (w/v)Start with 0.1% and increase if staining is too weak.
pH of Staining Solution 2.5 - 4.0An acidic pH is crucial for optimal staining with acid dyes.[2][8]
Incubation Time 5 - 30 minutesThis is highly dependent on the cell type and desired intensity. A time-course experiment is recommended.
Fixative 4% ParaformaldehydeA common fixative compatible with many staining procedures.
Differentiation Solution 0.5% - 1% Acetic AcidCan be used briefly to remove excess stain if overstaining occurs.[2]

Experimental Protocols

Protocol 1: General Staining of Adherent Cells with this compound

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in approximately 50-80% confluency at the time of staining.

  • Fixation:

    • Carefully remove the culture medium.

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the this compound staining solution at the desired concentration (e.g., 0.1% w/v in 1% acetic acid).

    • Add the staining solution to each well, ensuring the cells are completely covered.

    • Incubate for the optimized time (e.g., 5-30 minutes) at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with PBS to remove excess dye.

  • Visualization:

    • Add PBS to the wells to keep the cells hydrated.

    • Visualize the stained cells under a microscope to assess the staining pattern and intensity.

Protocol 2: Time-Course Experiment to Optimize Incubation Time

  • Cell Preparation: Seed and fix cells as described in Protocol 1.

  • Staining:

    • Prepare the this compound staining solution.

    • Add the staining solution to multiple wells.

  • Incubation: Incubate the plate and remove the staining solution from different wells at various time points (e.g., 5, 10, 15, 20, 25, and 30 minutes).

  • Washing: Wash all wells as described in Protocol 1.

  • Analysis:

    • Visualize all wells under a microscope.

    • Compare the staining intensity and quality at each time point to determine the optimal incubation duration that provides clear staining with minimal background.

Mandatory Visualization

Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_post_stain Post-Staining seed Seed Cells fix Fixation (e.g., 4% PFA) seed->fix wash1 Wash (PBS) fix->wash1 stain Incubate with This compound wash1->stain Add Staining Solution wash2 Wash (PBS) stain->wash2 Remove Staining Solution visualize Microscopic Visualization wash2->visualize Troubleshooting_Logic cluster_solutions_weak Solutions for Weak Staining cluster_solutions_dark Solutions for Dark Staining cluster_solutions_uneven Solutions for Uneven Staining start Staining Issue weak_stain Weak Staining start->weak_stain dark_stain Dark Staining start->dark_stain uneven_stain Uneven Staining start->uneven_stain inc_conc Increase Dye Concentration weak_stain->inc_conc inc_time Increase Incubation Time weak_stain->inc_time check_ph Check pH of Staining Solution weak_stain->check_ph dec_conc Decrease Dye Concentration dark_stain->dec_conc dec_time Decrease Incubation Time dark_stain->dec_time opt_wash Optimize Washing Steps dark_stain->opt_wash mix_stain Ensure Complete Dye Dissolution uneven_stain->mix_stain cell_seed Optimize Cell Seeding uneven_stain->cell_seed

References

Best practices for storing and handling Acid Red 337 solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for storing and handling Acid Red 337 solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a water-soluble, monoazo acid dye.[1][2] It appears as a red powder and is used in the textile, leather, and paper industries.[1][3] It is also used as a fluorescent tracer in applications like groundwater exploration.[4]

Q2: What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Ingestion may also be harmful.[5] It is important to handle this compound with appropriate personal protective equipment (PPE).

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in water and alcohol.[3] For a stock solution, sterile, purified water (e.g., deionized or distilled) is a suitable solvent. To enhance solubility, the solution can be gently warmed. For applications in cell culture, the final solution should be sterile-filtered (e.g., using a 0.22 µm filter).

Q4: Is this compound fluorescent?

Yes, this compound is known to be fluorescent and has been used as a fluorescent tracer for groundwater flow.[4][6] However, detailed spectroscopic data such as precise excitation and emission maxima are not widely published. It is recommended to determine the optimal excitation and emission wavelengths empirically using a spectrophotometer or fluorometer with your specific experimental setup and buffer conditions.

Storage and Handling Best Practices

Proper storage and handling of this compound and its solutions are crucial for ensuring experimental reproducibility and personnel safety.

Solution Preparation and Storage
  • Solvents : this compound is soluble in water and alcohol.[3] For biological applications, the use of high-purity water or a suitable buffer (e.g., PBS) is recommended.

  • Stock Solutions : Prepare concentrated stock solutions in a solvent like water or DMSO. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.

  • Storage Conditions : Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[5] For solutions, short-term storage at 2-8°C is recommended. For long-term storage, aliquots should be stored at -20°C.[7] Protect solutions from light to prevent photodegradation.

Handling Procedures
  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat when handling this compound powder or solutions.[5]

  • Ventilation : Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[5]

  • Spill Management : In case of a spill, avoid generating dust. For small spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a suitable container for disposal.[5] For liquid spills, contain the spill and absorb it with appropriate material. Ensure the area is well-ventilated during cleanup.

Data Presentation

Physical and Chemical Properties
PropertyValueReference(s)
C.I. Name This compound[8]
CAS Number 67786-14-6[9]
Molecular Formula C₁₇H₁₁F₃N₃NaO₄S[2]
Molecular Weight 433.34 g/mol [2]
Appearance Red Powder[1]
Solubility Soluble in water and alcohol[3]
Solution Stability and Storage Recommendations
ConditionRecommendationRationale
pH Neutral pH is a reasonable starting point for storage.A study on biodegradation showed optimal degradation at pH 7, suggesting potential instability at this pH over long periods in the presence of microbes.[10]
Temperature Short-term: 2-8°C; Long-term: -20°CTo minimize degradation. One supplier recommends storage at -20°C.[7]
Light Exposure Store in the dark (e.g., amber vials or wrapped in foil).To prevent photodegradation.

Experimental Protocols

The following are suggested starting protocols for common applications of this compound. Note: These protocols are based on general procedures for similar dyes and may require optimization for your specific cell type, equipment, and experimental conditions.

Protocol 1: Preparation of this compound Staining Solution

This protocol describes the preparation of a working staining solution from a stock solution.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in water)

  • Phosphate-Buffered Saline (PBS) or other appropriate buffer

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • Vortex the stock solution gently to ensure it is fully dissolved.

  • Dilute the stock solution to the desired final concentration in your buffer of choice (e.g., PBS). A typical starting concentration range for fluorescent dyes is 1-10 µM.

  • Use the freshly prepared staining solution immediately for best results.

Protocol 2: Staining of Cultured Cells (General Protocol)

This protocol provides a general workflow for staining live or fixed cultured cells with this compound.

Materials:

  • Cultured cells on coverslips or in imaging dishes

  • This compound working solution (1-10 µM in a suitable buffer or medium)

  • PBS or other wash buffer

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell staining

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular staining in fixed cells

  • Mounting medium

Procedure:

For Live Cell Staining:

  • Wash the cells twice with pre-warmed PBS or culture medium without serum.

  • Add the pre-warmed this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

  • Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.

  • Proceed with imaging immediately.

For Fixed Cell Staining:

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional, for intracellular targets) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Add the this compound working solution and incubate for 30-60 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells three to five times with PBS.

  • Mount the coverslips with an appropriate mounting medium.

  • Image the stained cells.

Troubleshooting Guides

Issue 1: Weak or No Fluorescent Signal
Possible CauseRecommended Solution
Incorrect filter set/imaging parameters Determine the optimal excitation and emission wavelengths for this compound in your buffer system using a fluorometer. Ensure your microscope's filter sets are appropriate for these wavelengths.
Low dye concentration Increase the concentration of the this compound working solution. Perform a concentration titration to find the optimal signal-to-noise ratio.
Insufficient incubation time Increase the incubation time of the cells with the staining solution.
Photobleaching Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium for fixed samples. Acquire images using the lowest possible laser power and shortest exposure time.[11][12]
Degraded dye solution Prepare a fresh working solution from a new stock aliquot. Ensure proper storage of stock solutions (-20°C, protected from light).
Issue 2: High Background or Non-Specific Staining
Possible CauseRecommended Solution
Excessive dye concentration Decrease the concentration of the this compound working solution.[11]
Inadequate washing Increase the number and/or duration of the washing steps after staining to remove unbound dye.[13]
Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye with a different spectral profile or employing spectral unmixing if your imaging software supports it.[5][13]
Dye precipitation Ensure the dye is fully dissolved in the working solution. Consider filtering the working solution before use.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_staining Cell Staining cluster_imaging Imaging stock Prepare Stock (1 mg/mL in H2O) working Dilute to Working Solution (1-10 µM) stock->working cell_prep Prepare Cells (Live or Fixed) stain Incubate with Working Solution cell_prep->stain wash Wash to Remove Excess Dye stain->wash mount Mount Sample (for fixed cells) wash->mount image Fluorescence Microscopy mount->image

Caption: A general experimental workflow for staining cells with this compound.

troubleshooting_logic cluster_weak_signal Weak or No Signal cluster_high_bg High Background start Staining Issue Encountered check_filters Check Microscope Filters & Settings start->check_filters Weak Signal dec_conc Decrease Dye Concentration start->dec_conc High Background inc_conc Increase Dye Concentration check_filters->inc_conc inc_time Increase Incubation Time inc_conc->inc_time fresh_dye Use Fresh Dye Solution inc_time->fresh_dye inc_wash Increase Washing Steps dec_conc->inc_wash check_auto Check for Autofluorescence inc_wash->check_auto

Caption: A logical diagram for troubleshooting common issues in this compound staining.

References

Adjusting pH for improved Acid Red 337 staining efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize staining protocols using Acid Red 337.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

This compound is a water-soluble, anionic monoazo dye.[1][2][3] In a laboratory context, it can be used as a cytoplasmic stain in histological and cytological preparations. Its utility is based on its ability to bind to positively charged proteins within the cytoplasm.

Q2: What is the underlying principle of this compound staining?

As an acid dye, this compound carries a negative charge, typically due to sulfonic acid groups.[4] Staining occurs through electrostatic interactions between the negatively charged dye molecules and positively charged components in the tissue.[4] The primary targets for acid dyes are proteins, specifically the amino groups on amino acid residues like lysine (B10760008) and the N-terminal of polypeptide chains.[4]

Q3: Why is adjusting the pH crucial for successful this compound staining?

The pH of the staining solution is a critical factor that directly influences staining intensity.[4][5] In an acidic environment, the amino groups in tissue proteins become protonated, resulting in a net positive charge. This increased positive charge enhances the electrostatic attraction of the anionic this compound dye, leading to stronger and more rapid staining.[4] Conversely, at a neutral or alkaline pH, the protein amino groups are less protonated (or deprotonated), reducing the positive charge and thus weakening the staining.[4]

Q4: What is the optimal pH for this compound staining?

While the optimal pH can vary depending on the specific tissue and application, a more acidic pH generally yields stronger staining with acid dyes.[4] For the related application of biosorption of this compound, an optimal pH of 2.0 has been reported.[6] For histological staining, starting with a pH in the acidic range (e.g., pH 2.5-4.5) is recommended. It is advisable to empirically determine the optimal pH for your specific protocol.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or No Staining pH of staining solution is too high: Insufficient protonation of tissue proteins leads to poor dye binding.Lower the pH of the staining solution by adding a small amount of a weak acid, such as 1% acetic acid.[7]
Inadequate staining time: The dye has not had enough time to fully penetrate and bind to the tissue.Increase the incubation time in the this compound solution.
Low dye concentration: The concentration of the dye in the staining solution is insufficient.Prepare a fresh staining solution with a higher concentration of this compound.
Improper fixation: The fixation method may not be compatible with this compound staining.Ensure proper fixation, for example, with 10% neutral buffered formalin, which is generally compatible with acid dyes.[7]
Overstaining pH of staining solution is too low: Excessive protonation of tissue components can lead to non-specific binding and overly intense staining.Increase the pH of the staining solution slightly.
Excessive staining time: The tissue has been incubated in the dye for too long.Reduce the staining time.
High dye concentration: The staining solution is too concentrated.Dilute the staining solution.
Non-specific Staining or High Background Inadequate rinsing: Excess dye that is not electrostatically bound to the tissue has not been washed away.After staining, rinse the slides briefly in a weak acid solution (e.g., 1% acetic acid) to remove excess, unbound dye.[7]
pH is too low: At a very low pH, a wide range of cellular components can become protonated, leading to less specific dye binding.[4]Experiment with a slightly higher pH to improve specificity.
Uneven Staining Incomplete deparaffinization/rehydration: Residual paraffin (B1166041) wax can prevent the aqueous stain from reaching the tissue.Ensure complete deparaffinization with xylene and proper rehydration through a graded series of ethanol.
Stain precipitate: Undissolved dye particles can settle on the tissue.Filter the staining solution before use to remove any precipitate.

Experimental Protocols

Preparation of this compound Staining Solution (0.5% w/v)

Materials:

  • This compound powder

  • Distilled water

  • Glacial acetic acid

Procedure:

  • Weigh 0.5 g of this compound powder.

  • Dissolve the powder in 99 mL of distilled water.

  • Add 1 mL of glacial acetic acid to the solution to lower the pH.

  • Mix thoroughly until the dye is completely dissolved.

  • Filter the solution before use to remove any undissolved particles.

  • Verify the pH of the solution and adjust as necessary for your specific application.

General Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Hydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the prepared this compound staining solution for 5-10 minutes (this may require optimization).

  • Rinsing:

    • Briefly rinse in a 1% acetic acid solution to differentiate and remove excess stain.

    • Rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through ascending grades of ethanol: 70%, 95%, and 100% (2 minutes each).

    • Clear in xylene (2 changes, 5 minutes each).

    • Mount with a resinous mounting medium.

Visualizations

Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Wash_H2O Wash (Distilled Water) Rehydration->Wash_H2O Stain This compound Staining Solution Wash_H2O->Stain Rinse_Acid Differentiating Rinse (1% Acetic Acid) Stain->Rinse_Acid Rinse_H2O Wash (Distilled Water) Rinse_Acid->Rinse_H2O Dehydration Dehydration (Ethanol Series) Rinse_H2O->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General experimental workflow for this compound staining of paraffin-embedded sections.

pH_Effect cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Neutral/Alkaline) Tissue_Low Tissue Protein (+) (Protonated) Result_Low Strong Staining (Enhanced Binding) Tissue_Low->Result_Low Strong Attraction Dye_Low This compound (-) Dye_Low->Result_Low Tissue_High Tissue Protein (Neutral/–) (Deprotonated) Result_High Weak/No Staining (Reduced Binding) Tissue_High->Result_High Weak Attraction/ Repulsion Dye_High This compound (-) Dye_High->Result_High

Caption: The effect of pH on the electrostatic interaction between this compound and tissue proteins.

References

Enhancing the signal-to-noise ratio of Acid Red 337 fluorescence.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio of Acid Red 337 fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a water-soluble, sulfonated red dye.[1][2][3] While primarily used in the textile industry for dyeing nylon and silk, it is also utilized as a fluorescent tracer for applications like groundwater exploration and to facilitate aerial reconnaissance over large bodies of water.[3] Its fluorescence properties make it a potential tool in biological research, though it is not as well-characterized as other common fluorophores.

Q2: What are the general spectral properties of red fluorescent dyes?

Red fluorescent dyes typically have excitation and emission maxima in the longer wavelength region of the visible spectrum. This is advantageous for biological imaging as it can reduce background fluorescence (autofluorescence) from cells and tissues, which is more prevalent in the blue and green regions of the spectrum.[4] A list of common red fluorescent dyes and their spectral properties is provided below for reference.

DyeExcitation Max (nm)Emission Max (nm)
Texas Red~595~615
Alexa Fluor 594~590~617
Rhodamine Red-X~560~580
Cy5~650~670
Alexa Fluor 647~650~675

Data compiled from various sources.[5][6] These values can be influenced by the local environment (e.g., solvent, pH, conjugation to a biomolecule).

Q3: What are the main factors that can lead to a low signal-to-noise ratio with this compound?

A low signal-to-noise ratio (SNR) in fluorescence experiments using this compound can be attributed to several factors:

  • Suboptimal Excitation and Emission Wavelengths: Using incorrect filter sets that do not match the dye's spectral properties will lead to inefficient excitation and/or poor collection of the emitted fluorescence.

  • Low Quantum Yield or Extinction Coefficient: The intrinsic brightness of a fluorophore is determined by its quantum yield (the efficiency of converting absorbed light into emitted light) and its molar extinction coefficient (the efficiency of light absorption). If this compound has inherently low values for these parameters, the signal will be weak.

  • Photobleaching: The irreversible destruction of the fluorophore by light exposure can lead to a rapid decrease in signal intensity.[7]

  • High Background Fluorescence (Autofluorescence): Biological samples often contain endogenous molecules (e.g., NADH, flavins, collagen) that fluoresce, contributing to background noise.[8]

  • Quenching: The fluorescence of a dye can be diminished by various substances in the sample, a phenomenon known as quenching.

  • Incorrect Dye Concentration: Both excessively high and low concentrations of the dye can lead to a poor SNR. High concentrations can cause self-quenching, while low concentrations will produce a weak signal.

Troubleshooting Guide

This guide addresses common issues encountered when using red fluorescent dyes like this compound and provides systematic steps to improve the signal-to-noise ratio.

Problem 1: Weak or No Fluorescence Signal

Possible Causes & Solutions

CauseRecommended Action
Incorrect Filter Sets Empirically determine the optimal excitation and emission wavelengths for this compound using a spectrophotometer or by testing a range of standard red filter sets.
Low Dye Concentration Prepare a dilution series of this compound to determine the optimal working concentration for your application. Start with a low concentration and gradually increase it while monitoring the signal intensity.
Photobleaching - Reduce the intensity of the excitation light. - Minimize the exposure time. - Use an anti-fade mounting medium. - Acquire images efficiently to limit the total light exposure.[7]
Inadequate Labeling (if applicable) If conjugating this compound to a biomolecule, optimize the labeling protocol, including the dye-to-protein ratio and reaction conditions (pH, temperature, time).
Problem 2: High Background Fluorescence

Possible Causes & Solutions

CauseRecommended Action
Autofluorescence from Sample - Use a narrower emission filter to specifically collect the signal from this compound. - Employ spectral unmixing techniques if your imaging system supports it. - Consider using an autofluorescence quenching kit.[8] - For microscopy, acquiring a "no-stain" control image and subtracting the background can be effective.
Non-specific Binding of the Dye - Increase the number and duration of wash steps after staining. - Include a blocking step in your protocol, for example with Bovine Serum Albumin (BSA), before adding the dye.
Contaminated Reagents or Buffers Prepare fresh buffers and solutions using high-purity water and reagents.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

  • Sample Preparation: Prepare a dilute solution of this compound in the buffer or solvent relevant to your experiment.

  • Excitation Spectrum Measurement:

    • Set a fluorescence spectrophotometer to scan a range of excitation wavelengths (e.g., 400 nm to 650 nm) while keeping the emission wavelength fixed at an estimated peak (e.g., 620 nm).

    • The wavelength that gives the highest fluorescence intensity is the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined maximum.

    • Scan a range of emission wavelengths (e.g., the excitation maximum + 20 nm to 800 nm).

    • The wavelength with the highest intensity is the emission maximum.

Protocol 2: General Staining Protocol for Cultured Cells

  • Cell Culture: Grow cells on a suitable substrate (e.g., glass-bottom dishes) to the desired confluency.

  • Washing: Wash the cells twice with a buffered saline solution (e.g., PBS).

  • Staining: Incubate the cells with the optimized concentration of this compound in an appropriate buffer for a predetermined time (e.g., 15-30 minutes) at a controlled temperature.

  • Washing: Wash the cells three to five times with the buffered saline solution to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set determined in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_troubleshooting Troubleshooting start Start prep_sample Prepare this compound Solution start->prep_sample incubate Incubate with Sample prep_sample->incubate wash Wash to Remove Unbound Dye incubate->wash set_params Set Excitation/Emission Wavelengths wash->set_params acquire Acquire Image set_params->acquire analyze Analyze Signal-to-Noise Ratio acquire->analyze low_snr Low SNR? analyze->low_snr optimize Optimize Parameters low_snr->optimize Yes end End low_snr->end No optimize->set_params signal_noise_relationship cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise optimal_wl Optimal Wavelengths snr Signal-to-Noise Ratio (SNR) optimal_wl->snr high_qy High Quantum Yield high_qy->snr high_ec High Extinction Coefficient high_ec->snr optimal_conc Optimal Concentration optimal_conc->snr autofluorescence Autofluorescence light_scatter Light Scatter nonspecific_binding Non-specific Binding detector_noise Detector Noise snr->autofluorescence snr->light_scatter snr->nonspecific_binding snr->detector_noise

References

Technical Support Center: Managing Non-Specific Binding of Acid Red 337 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of Acid Red 337 in cell-based experiments.

Troubleshooting Guide: Minimizing Non-Specific Staining

Initial Assessment of Non-Specific Binding
  • Unstained Control: Always include an unstained cell sample to assess the level of endogenous autofluorescence.

  • Visual Inspection: High background fluorescence across the entire cell or extracellular matrix is a clear indicator of non-specific binding.

Key Experimental Parameters to Optimize

The following parameters are critical in controlling non-specific binding. It is recommended to optimize them sequentially.

  • Dye Concentration: Excessive dye concentration is a common cause of high background.

  • Incubation Time and Temperature: Prolonged incubation can increase non-specific accumulation.

  • Washing Steps: Inadequate washing will fail to remove unbound dye.

  • Blocking Agents: Blocking can saturate non-specific binding sites.

  • Buffer Composition: The pH and salt concentration of your buffers can influence electrostatic interactions.

Experimental Protocols

General Protocol for Staining Cells with this compound

Disclaimer: The following is a general protocol based on methodologies for similar sulfonated azo dyes and requires optimization for your specific cell type and experimental conditions.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Mounting medium

  • Cells cultured on coverslips or in imaging plates

Procedure:

  • Cell Preparation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) If targeting an intracellular structure, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate cells with blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding sites.[1]

  • Staining:

    • Prepare a stock solution of this compound (e.g., 1 mM in water or DMSO).

    • Dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in PBS or an appropriate buffer. It is crucial to titrate this concentration.

    • Remove the blocking buffer and incubate the cells with the this compound working solution for 15-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with wash buffer (e.g., PBS with 0.05% Tween 20) for 5 minutes each to remove unbound dye.[2]

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using appropriate filter sets for this compound.

Data Presentation: Optimizing Staining Parameters

The following tables provide examples of how to structure your optimization experiments. The values presented are illustrative and should be determined empirically.

Table 1: Optimization of this compound Concentration

ParameterCondition 1Condition 2Condition 3Condition 4
Dye Concentration 0.5 µM1 µM5 µM10 µM
Signal Intensity LowOptimalHighHigh
Background Very LowLowModerateHigh
Signal-to-Noise ModerateHigh ModerateLow

Table 2: Effect of Wash Buffer Composition

ParameterPBSPBS + 0.05% Tween 20High Salt PBS (300 mM NaCl)
Background HighLow Moderate
Signal Intensity HighHighSlightly Reduced
Cell Morphology NormalNormalNormal

Table 3: Comparison of Blocking Agents

ParameterNo Block1% BSA5% Goat Serum1% Casein
Background HighLow LowModerate
Signal Intensity HighHighHighHigh
Cost N/ALowHighModerate

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Non-Specific Binding start High Background Observed check_autofluorescence Check Unstained Control for Autofluorescence start->check_autofluorescence optimize_concentration Titrate Dye Concentration (Decrease) check_autofluorescence->optimize_concentration Autofluorescence Low end Optimal Staining Achieved check_autofluorescence->end Autofluorescence High (Consider different dye/quenching) optimize_incubation Reduce Incubation Time/Temperature optimize_concentration->optimize_incubation optimize_washing Increase Wash Steps Add Detergent (e.g., Tween 20) optimize_incubation->optimize_washing add_blocking Introduce/Optimize Blocking Agent (e.g., BSA) optimize_washing->add_blocking adjust_buffer Modify Buffer (Increase Salt, Adjust pH) add_blocking->adjust_buffer adjust_buffer->end

Caption: A logical workflow for troubleshooting non-specific binding of this compound.

NonSpecific_Binding_Mechanisms Mechanisms of Non-Specific Binding cluster_interactions Non-Specific Interactions cluster_cellular_components Cellular Components AcidRed337 {this compound|Sulfonate Groups (-SO3-) Aromatic Rings} ionic Ionic Interactions AcidRed337->ionic -SO3- attracts + charges hydrophobic Hydrophobic Interactions AcidRed337->hydrophobic Aromatic rings interact with non-polar regions proteins Positively Charged Amino Acids + H3N- ionic->proteins hydrophobic->proteins Hydrophobic pockets lipids Lipid Bilayers Hydrophobic Core hydrophobic->lipids

Caption: Potential chemical interactions leading to non-specific binding of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of this compound?

A1: Non-specific binding of sulfonated dyes like this compound is often driven by two main types of interactions:

  • Ionic Interactions: The negatively charged sulfonate groups on the dye can electrostatically interact with positively charged molecules in the cell, such as certain amino acid residues on proteins.

  • Hydrophobic Interactions: The aromatic ring structures of the dye can non-specifically associate with hydrophobic regions of proteins and lipids.

Q2: My unstained cells show high background fluorescence. What should I do?

A2: This is likely due to autofluorescence from endogenous molecules within the cell (e.g., NADH, flavins). Consider the following:

  • Use a filter set that minimizes the detection of autofluorescence.

  • If possible, switch to a dye in a different spectral range (e.g., far-red) where autofluorescence is typically lower.

  • Use a commercial autofluorescence quenching agent.

Q3: Can I use a detergent in my staining buffer with this compound?

A3: It is generally not recommended to include detergents in the staining solution itself, as this may interfere with the specific binding of the dye. However, including a mild non-ionic detergent like Tween 20 (0.05-0.1%) in your wash buffers is a highly effective way to reduce non-specific binding by helping to remove loosely bound dye molecules.[2]

Q4: What is the best blocking agent to use?

A4: The choice of blocking agent can be application-dependent.

  • Bovine Serum Albumin (BSA): A common and effective general protein blocker, typically used at a concentration of 1-5%.[1]

  • Normal Serum: Serum from an unrelated species can be very effective.

  • Casein: Another protein-based blocker that can sometimes provide lower background than BSA.

It is advisable to test different blocking agents to determine the most effective one for your specific experiment.

Q5: How does buffer pH and salt concentration affect non-specific binding?

A5:

  • pH: The pH of your buffers can alter the charge of both the dye and cellular components, thereby influencing ionic interactions. Experimenting with a range of pH values (e.g., 6.5-8.0) may help to find an optimal condition that favors specific binding.

  • Salt Concentration: Increasing the ionic strength of your buffers (e.g., by increasing the NaCl concentration to 150-500 mM) can help to shield electrostatic charges and reduce non-specific ionic binding.[3] However, be aware that very high salt concentrations may also disrupt specific binding.

References

Filter set recommendations for Acid Red 337 imaging.

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general spectral characteristics of Acid Red 337?

This compound is a brilliant red dye.[1] While specific public database entries for its excitation and emission maxima are not available, red fluorescent dyes typically have excitation wavelengths in the green to yellow range (approximately 540-590 nm) and emission wavelengths in the orange to red range (approximately 570-650 nm). The exact wavelengths are critical for selecting the appropriate filter set.

Q2: How do I choose the right filter set for this compound?

Once you have the excitation and emission maxima for your this compound sample, you can select a filter set that effectively isolates its fluorescence signal. A standard fluorescence filter set consists of three main components: an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter.

  • Excitation Filter: This filter allows only the wavelengths of light that excite your dye to pass through to the sample. The center wavelength of this filter should be as close as possible to the excitation maximum of this compound.

  • Dichroic Mirror: This component reflects the excitation light towards the sample and transmits the emitted fluorescence light towards the detector. The cut-off wavelength of the dichroic mirror should be between the excitation and emission wavelengths.

  • Emission Filter: This filter is placed in front of the detector (or eyepieces) and only allows the wavelengths of light emitted by your dye to pass through, blocking any stray excitation light. The center wavelength of this filter should align with the emission maximum of this compound.

Q3: Can I use this compound for quantitative fluorescence measurements?

To perform quantitative analysis, you will need to know the molar extinction coefficient and the fluorescence quantum yield of this compound. The molar extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength, while the quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence. This information is typically provided by the dye manufacturer. Without these values, fluorescence measurements will be relative rather than absolute.

Recommended Filter Sets (Template)

The following table provides a template for selecting an appropriate filter set for this compound once the spectral data is known. The values provided are placeholders and should be replaced with the actual excitation and emission maxima of your dye.

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Filter SetExciter Wavelength (nm)Dichroic Cut-off (nm)Emitter Wavelength (nm)
This compound[Insert Excitation Max][Insert Emission Max][e.g., TRITC/Cy3][e.g., 540/25][e.g., 565][e.g., 605/55]

Troubleshooting Guide

This section addresses common problems encountered during fluorescence imaging experiments.

Problem: No or Weak Fluorescence Signal

Possible Cause Solution
Incorrect filter set Ensure the excitation and emission filters are appropriate for the spectral properties of this compound.
Light source issue Check if the lamp is properly aligned and has not exceeded its lifespan. Ensure the shutter is open.
Photobleaching Minimize the exposure time of the sample to the excitation light. Use an anti-fade mounting medium.
Low dye concentration Optimize the staining protocol to ensure sufficient labeling of the target.
Incorrect sample preparation Ensure the mounting medium is compatible with fluorescence imaging and has the correct pH.

Problem: High Background Fluorescence

Possible Cause Solution
Autofluorescence Use a spectrally distinct fluorophore if possible. Perform a background subtraction during image analysis.
Non-specific antibody binding Block non-specific binding sites and ensure primary and secondary antibodies are used at the optimal dilution.
Excess dye Ensure thorough washing steps after staining to remove unbound dye molecules.
Contaminated reagents or slides Use high-purity reagents and clean slides.

Problem: Image is Blurry or Out of Focus

Possible Cause Solution
Incorrect objective Use an objective suitable for fluorescence microscopy with a high numerical aperture.
Incorrect immersion oil Use the correct type of immersion oil for the objective and ensure there are no air bubbles.
Sample thickness For thick samples, consider using a confocal microscope for optical sectioning.
Vibrations Use an anti-vibration table for the microscope.

Experimental Workflow & Signaling Pathway Diagrams

Below are diagrams illustrating a typical experimental workflow for fluorescence microscopy and a generic signaling pathway.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis Sample Biological Sample Fixation Fixation & Permeabilization Sample->Fixation Blocking Blocking Fixation->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (with this compound conjugate) Wash2 Washing SecondaryAb->Wash2 Wash1->SecondaryAb Mounting Mounting Wash2->Mounting Microscope Microscope Setup (Light Source, Filters) Mounting->Microscope Acquisition Image Acquisition Microscope->Acquisition Processing Image Processing (Background Subtraction) Acquisition->Processing Analysis Quantitative Analysis Processing->Analysis Interpretation Interpretation Analysis->Interpretation

Caption: A typical experimental workflow for immunofluorescence imaging.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TF Transcription Factor Kinase2->TF Gene Gene Expression Effector->Gene TF->Gene

Caption: A generalized intracellular signaling pathway.

References

Validation & Comparative

A Comparative Guide to Staining Modalities for Cell Viability and Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of cell viability and cytotoxicity is fundamental in diverse fields of biological research and drug development. While a multitude of staining and imaging modalities are available, selecting the most appropriate method depends on the specific experimental goals, cell type, and desired endpoint. This guide provides an objective comparison of several widely used techniques, with a focus on the protein-staining Sulforhodamine B (SRB) assay as a representative acidophilic dye method, and its validation against other common imaging and viability assays.

Overview of Compared Methodologies

This guide focuses on the following well-established assays, each relying on a different cellular characteristic to determine viability:

  • Sulforhodamine B (SRB) Assay: A colorimetric assay that measures total protein content, which correlates with the number of viable cells. SRB, an aminoxanthene dye, binds to basic amino acid residues of proteins under acidic conditions.[1]

  • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[2]

  • Neutral Red (NR) Uptake Assay: A colorimetric assay that assesses the integrity of lysosomes in viable cells. Viable cells incorporate and bind the supravital dye Neutral Red within their lysosomes.[3][4]

  • Calcein AM Assay: A fluorescence-based assay that identifies live cells based on enzymatic activity and membrane integrity. The non-fluorescent Calcein AM is converted by intracellular esterases in viable cells into the highly fluorescent calcein.[5][6]

  • Propidium Iodide (PI) Staining: A fluorescence-based assay that identifies dead cells by their compromised cell membranes. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter and stain the DNA of dead cells.[7][8]

Quantitative Comparison of Assay Performance

The following tables summarize key performance metrics for each assay, providing a basis for selecting the most suitable method for your research needs.

Assay Principle Detection Method Advantages Disadvantages
Sulforhodamine B (SRB) Total protein stainingColorimetric (Absorbance)Better linearity and higher sensitivity than MTT; staining is not cell-line dependent; stable endpoint.[9]Stains recently lysed cells, though cell debris does not interfere.[9]
MTT Mitochondrial dehydrogenase activityColorimetric (Absorbance)Widely used and well-established.[2]Can be affected by metabolic activity changes unrelated to viability; formazan crystals require solubilization.[10]
Neutral Red (NR) Uptake Lysosomal integrityColorimetric (Absorbance)Sensitive and readily quantifiable; simple, fast, and yields reproducible results.[4]Can be influenced by compounds that affect lysosomal pH.
Calcein AM Intracellular esterase activity & membrane integrityFluorescenceSpecific for viable cells; suitable for live-cell imaging and flow cytometry.[5]Signal can be quenched by certain compounds; requires fluorescence detection instrumentation.
Propidium Iodide (PI) Membrane integrityFluorescenceSpecific for dead cells; can be used in multiplex assays with live-cell stains; suitable for flow cytometry.[7][8]Does not provide information on viable cell populations alone; requires fluorescence detection instrumentation.

Correlation and Sensitivity

Several studies have compared the performance of these assays in determining the cytotoxic effects of various compounds.

Comparison Cell Lines Key Findings Correlation (r)
SRB vs. MTT Human ovarian carcinomaIC50 values obtained by SRB and MTT assays were highly correlated.[11]0.906
SRB vs. Clonogenic Assay Human ovarian carcinomaIC50 values obtained by the SRB and clonogenic assays were highly correlated, though SRB values were uniformly higher.[11]0.824
NRU vs. MTT Healthy (V79) and cancer (HeLa, BT-474)No significant difference was found between the results from NRU and MTT assays for the tested phenolic compounds.[12]Not specified
Automated Imaging (Hoechst/SYTOX Green) vs. SRB & MTT Adherent and suspension cell linesAutomated imaging was most accurate for cell number in both cell types. SRB and MTT were effective for adherent cells but performed poorly for suspension cells.[13]Not specified

Experimental Protocols

Detailed methodologies for each of the compared assays are provided below to facilitate their implementation in your laboratory.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours.[14]

  • Compound Treatment: Treat cells with the test compound for the desired duration.[14]

  • Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate at 4°C for 1 hour.[14]

  • Washing: Wash the plates five times with deionized water.[14]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[15]

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[15]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes.[15]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[15]

MTT Assay Protocol
  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the test compound.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[2]

  • Incubation: Incubate at 37°C for 4 hours.[2]

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance between 550 and 600 nm.[2]

Neutral Red (NR) Uptake Assay Protocol
  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the test compound for 24 hours.[16]

  • NR Staining: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 1-2 hours at 37°C.[16]

  • Washing: Discard the NR solution and rinse the wells with DPBS.[16]

  • Destaining: Add 150 µL of destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid) to each well.[16]

  • Absorbance Measurement: Shake the plate and measure the absorbance at 540 nm.[4]

Calcein AM Staining Protocol
  • Prepare Staining Solution: Dilute the Calcein AM stock solution in PBS to a working concentration of 1-10 µM.[5]

  • Cell Staining: Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C.[5]

  • Washing: Wash the cells twice with PBS to remove excess dye.[5]

  • Fluorescence Microscopy/Flow Cytometry: Visualize the cells using a fluorescence microscope with 490 nm excitation and 515 nm emission filters or analyze by flow cytometry.[5]

Propidium Iodide (PI) Staining Protocol (for Flow Cytometry)
  • Cell Harvesting: Harvest cells and wash with PBS.

  • Cell Resuspension: Resuspend cells in Flow Cytometry Staining Buffer.[7]

  • PI Staining: Add 5-10 µL of PI staining solution (10 µg/mL in PBS) to each sample just prior to analysis.[7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter for red fluorescence.[7]

Visualizing Experimental Workflows and Principles

The following diagrams illustrate the core principles and workflows of the compared assays.

Experimental_Workflow_SRB_Assay start Seed Cells in 96-well Plate treatment Treat with Compound start->treatment fixation Fix with Trichloroacetic Acid (TCA) treatment->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining wash Wash with Acetic Acid staining->wash solubilize Solubilize Bound Dye wash->solubilize read Read Absorbance (510 nm) solubilize->read

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Assay_Principles cluster_colorimetric Colorimetric Assays cluster_fluorescent Fluorescent Assays SRB Sulforhodamine B (SRB) Measures Total Protein Signal Detectable Signal SRB->Signal MTT MTT Measures Mitochondrial Activity MTT->Signal NR Neutral Red (NR) Measures Lysosomal Integrity NR->Signal Calcein Calcein AM Live Cells (Esterase Activity) Calcein->Signal PI Propidium Iodide (PI) Dead Cells (Membrane Integrity) PI->Signal in Dead Cells ViableCell Viable Cell Property ViableCell->SRB Protein Content ViableCell->MTT Metabolic Activity ViableCell->NR Lysosome Integrity ViableCell->Calcein Esterase Activity ViableCell->PI Intact Membrane (No Signal)

Caption: Principles of different cell viability assays.

Live_Dead_Staining_Logic cluster_stains CellPopulation Mixed Population of Live & Dead Cells LiveCell Live Cell (Intact Membrane, Active Esterases) CellPopulation->LiveCell DeadCell Dead Cell (Compromised Membrane, Inactive Esterases) CellPopulation->DeadCell CalceinAM Calcein AM Result Live Cells: Green Fluorescence Dead Cells: Red Fluorescence CalceinAM->Result PI Propidium Iodide PI->Result LiveCell->CalceinAM Enters & becomes fluorescent LiveCell->PI Excluded DeadCell->CalceinAM No conversion DeadCell->PI Enters & stains DNA

Caption: Logic of dual staining with Calcein AM and Propidium Iodide.

References

A Comparative Guide to Red Fluorescent Dyes for Cellular Imaging: Alternatives to Acid Red 337

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of viable alternatives to Acid Red 337 for specific applications in biological research, particularly in cellular imaging and fluorescence microscopy. While this compound is a potent industrial colorant, its application in sensitive biological imaging is not well-documented. In contrast, several other red fluorescent dyes offer superior performance, photostability, and a wealth of supporting experimental data. This document focuses on three such alternatives: Sulforhodamine 101 (SR101) , its derivative Texas Red , and Alexa Fluor 594 .

Executive Summary

This guide presents a detailed comparison of well-established red fluorescent dyes that serve as excellent alternatives. Sulforhodamine 101 (and its derivative Texas Red) and Alexa Fluor 594 are highlighted for their high fluorescence quantum yields, photostability, and extensive use in the scientific community. We provide a side-by-side comparison of their spectral properties, detailed experimental protocols for common applications, and visualizations of experimental workflows to aid researchers in selecting the optimal dye for their needs.

Quantitative Data Comparison

The following table summarizes the key spectral and photophysical properties of this compound and its recommended alternatives. Data for this compound is limited to its general properties as an industrial dye.

PropertyThis compoundSulforhodamine 101 (SR101)Texas Red®Alexa Fluor® 594
Excitation Max (nm) Not Reported for Biological Applications578 - 586[1][2]589 - 596[3][4]590[5]
Emission Max (nm) Not Reported for Biological Applications593 - 606[1][2]615[3][4]617[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not Reported for Biological Applications110,000[6]~85,000[3]73,000 - 92,000[5][7]
Quantum Yield (Φ) Not Reported~0.605 (in PBS) - 0.9 (in ethanol)[8][9]0.93 (in PBS) - 0.97 (in Ethanol)[10]0.66[5][11]
Photostability Not Reported for Biological ApplicationsGoodGood, but less stable than Alexa Fluor 594[12]Excellent, more photostable than Texas Red[12][13]
Primary Applications Textile and paper dyeing[14]Astrocyte and oligodendrocyte labeling in vivo[15][16], fluorescence reference standard[17]Immunohistochemistry, flow cytometry, fluorescent labeling of proteins and nucleic acids[3][15]Fluorescence microscopy, flow cytometry, super-resolution microscopy[5][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for common applications using the recommended alternative dyes.

Protocol 1: In Vivo Labeling of Astrocytes with Sulforhodamine 101 (SR101)

This protocol is adapted from established methods for in vivo astrocyte imaging in the rodent cortex.[18][19][20]

Materials:

  • Sulforhodamine 101 (SR101)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetized rodent

  • Surgical equipment for craniotomy

  • Two-photon microscope

Procedure:

  • Anesthetize the animal and secure it in a stereotaxic frame.

  • Perform a craniotomy over the brain region of interest, carefully removing the dura mater.

  • Prepare a 100 µM solution of SR101 in aCSF.

  • Topically apply the SR101 solution to the exposed cortical surface for 5-10 minutes.

  • After the incubation period, wash the cortical surface with fresh aCSF to remove excess dye.

  • Proceed with two-photon imaging to visualize the labeled astrocytes.

Protocol 2: Antibody Conjugation with Alexa Fluor® 594

This is a general protocol for creating fluorescently labeled antibodies for immunofluorescence.[21][22][23][24]

Materials:

  • Purified antibody (0.1 mg) in a suitable buffer (e.g., PBS)

  • Alexa Fluor® 594 succinimidyl ester

  • Anhydrous dimethylsulfoxide (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the Alexa Fluor® 594 succinimidyl ester in DMSO to a concentration of 10 mg/mL.

  • Add the sodium bicarbonate buffer to the antibody solution to a final concentration of 0.1 M.

  • Slowly add a calculated amount of the reactive dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Separate the labeled antibody from the unreacted dye using a purification column.

  • The degree of labeling can be determined by measuring the absorbance at 280 nm and 590 nm.

Protocol 3: Immunofluorescence Staining with Texas Red® Conjugated Secondary Antibody

This protocol outlines the steps for staining fixed cells.[15]

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody

  • Texas Red® conjugated secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (for intracellular targets).

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with blocking buffer for 1 hour.

  • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the Texas Red® conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

Mandatory Visualizations

Experimental Workflows

G cluster_0 In Vivo Astrocyte Labeling with SR101 a Anesthetize Animal & Perform Craniotomy b Topical Application of SR101 Solution a->b c Wash with aCSF b->c d Two-Photon Imaging c->d

Workflow for in vivo astrocyte labeling.

G cluster_1 Antibody Conjugation with Alexa Fluor 594 e Dissolve Dye & Prepare Antibody f React Dye with Antibody e->f g Purify Conjugate f->g h Characterize Labeled Antibody g->h

Workflow for antibody conjugation.

G cluster_2 Immunofluorescence Staining i Cell Fixation & Permeabilization j Blocking i->j k Primary Antibody Incubation j->k l Secondary Antibody Incubation (Texas Red) k->l m Mounting & Imaging l->m

Workflow for immunofluorescence staining.

Signaling Pathways

While these dyes are not direct participants in signaling pathways, they are invaluable tools for visualizing components of these pathways. For instance, a Texas Red-conjugated antibody against a specific phosphorylated receptor kinase can be used to visualize the activation of a signaling cascade upon ligand binding. Similarly, SR101 can be used to study calcium signaling in astrocytes, which is a key component of neuro-glial communication. The choice of dye will depend on the specific requirements of the experiment, such as the need for photostability in time-lapse imaging of signaling dynamics.

G cluster_3 Visualizing a Signaling Pathway Component p1 Ligand Binds to Receptor p2 Receptor Dimerization & Autophosphorylation p1->p2 p3 Primary Antibody to Phospho-Receptor p2->p3 p4 Alexa Fluor 594-conjugated Secondary Antibody p3->p4 p5 Fluorescence Microscopy to Visualize Activated Receptors p4->p5

References

Unveiling Off-Target Interactions: A Comparative Guide to the Cross-Reactivity of Acid Red 337

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescent probes is paramount to generating reliable experimental data. This guide provides a comparative analysis of the cross-reactivity of Acid Red 337, a fluorescent azo dye, with other cellular components. By examining its binding characteristics alongside other commonly used red fluorescent dyes, this document aims to equip researchers with the necessary information to make informed decisions about reagent selection and data interpretation.

This compound is a synthetic, water-soluble azo dye utilized in various applications, including as a biological stain for visualizing cells and tissues. Like many small molecule dyes, its utility can be impacted by off-target binding to cellular macromolecules, which can lead to experimental artifacts and misinterpretation of results. Understanding the potential for such cross-reactivity is crucial for the design of robust assays and the accurate analysis of cellular processes.

Comparative Analysis of Off-Target Binding

To provide a quantitative comparison of the potential for non-specific interactions, this guide focuses on the binding affinity of selected red fluorescent dyes to common, well-characterized proteins such as pepsin and whey protein. While direct comparative studies on a wide range of cellular components are limited, the data presented here, derived from fluorescence quenching assays, offers valuable insights into the relative cross-reactivity of these dyes.

DyeModel ProteinBinding Constant (Ka) (M⁻¹)Number of Binding Sites (n)Primary Driving ForcesReference
Acid Red 14*Pepsin1.15 x 10⁴ (at 298 K)~1Hydrogen bonding, van der Waals forces[1]
Rhodamine BWhey ProteinNot explicitly calculated, but interaction confirmedNot specifiedNot specified[2]
Rhodamine BLysozyme2.96 x 10³ (at 298 K)~1Static quenching mechanism[3]

*Note: Data for this compound is not available. Acid Red 14, a structurally similar azo dye, is used as a proxy. The binding constants and mechanisms can vary significantly between different dyes and protein partners.

The data suggests that azo dyes like Acid Red 14 can exhibit moderate, spontaneous binding to proteins, driven by non-covalent interactions.[1] This underscores the potential for such dyes to associate with unintended protein targets within a cell. Similarly, Rhodamine B also demonstrates binding to proteins like whey protein and lysozyme.[2][3]

Experimental Protocols for Assessing Cross-Reactivity

The determination of binding affinities between fluorescent dyes and cellular components is critical for validating their specificity. Fluorescence quenching is a widely used and accessible method for such characterization.

Fluorescence Quenching Assay

This method relies on the principle that the intrinsic fluorescence of a protein (typically from tryptophan and tyrosine residues) is quenched upon the binding of a small molecule, such as a fluorescent dye. The extent of quenching can be used to calculate the binding constant and the number of binding sites.

Objective: To quantify the binding affinity of a fluorescent dye to a model protein.

Materials:

  • Model protein solution (e.g., Pepsin, Bovine Serum Albumin) of known concentration in an appropriate buffer (e.g., Tris-HCl).

  • Stock solution of the fluorescent dye (e.g., this compound) of known concentration.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • A fixed volume of the protein solution is placed in a quartz cuvette.

  • The intrinsic fluorescence emission spectrum of the protein is recorded (e.g., excitation at 280 nm, emission scan from 300-500 nm).

  • Successive aliquots of the dye stock solution are added to the protein solution.

  • After each addition, the solution is incubated to reach equilibrium.

  • The fluorescence emission spectrum is recorded after each titration.

  • The quenching data is analyzed using the Stern-Volmer equation to determine the binding constant (Ka) and the number of binding sites (n).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Protein Solution E1 Record Initial Protein Fluorescence P1->E1 P2 Prepare Dye Stock Solution E2 Titrate with Dye Solution P2->E2 E3 Incubate to Equilibrium E2->E3 Repeat for each aliquot E4 Record Fluorescence Spectrum E3->E4 Repeat for each aliquot E4->E2 Repeat for each aliquot A1 Analyze Quenching Data E4->A1 A2 Calculate Binding Constant (Ka) A1->A2 A3 Determine Number of Binding Sites (n) A1->A3

Fig. 1: Experimental workflow for fluorescence quenching assay.

Signaling Pathway Considerations

While specific data on the interference of this compound with cellular signaling pathways is not currently available, its potential to bind non-specifically to proteins raises concerns. Off-target binding to kinases, phosphatases, or other signaling molecules could lead to unintended activation or inhibition of pathways, confounding experimental results. Researchers should exercise caution and perform appropriate controls to validate findings in the presence of this and other fluorescent dyes.

G Dye This compound (or other fluorescent dye) Target Intended Target Dye->Target OffTarget Off-Target Protein (e.g., Kinase, Phosphatase) Dye->OffTarget Cross-reactivity Signal Signaling Pathway Target->Signal Intended Modulation OffTarget->Signal Unintended Modulation Response Cellular Response Signal->Response Artifact Artifactual Response Signal->Artifact

Fig. 2: Potential impact of dye cross-reactivity on signaling pathways.

References

A Comparative Guide to Acid Red 337 and Common Histological Stains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate stain is paramount for accurate tissue analysis. This guide provides a quantitative and qualitative comparison of Acid Red 337 against well-established histological stains, namely Eosin Y and the red components of Masson's Trichrome. While this compound is a brilliant red azo dye with extensive use in the textile industry, its application in biological staining is less documented.[1][2][3][4] This guide aims to provide a comparative framework based on available data and general principles of histological staining.

Quantitative Performance Comparison

Table 1: General Properties and Performance Metrics

PropertyThis compoundEosin YRed Dyes in Masson's Trichrome (e.g., Biebrich Scarlet-Acid Fuchsin)
Chemical Class Monoazo Dye[3]Xanthene DyeAzo Dyes
Color Brilliant Red[3]Pink to Red[1]Red[5]
Typical Application Textiles (Nylon, Wool, Silk)[2][4]Counterstain to Hematoxylin (B73222) for cytoplasm, connective tissue, and muscle fibers[1]Stains muscle fibers, cytoplasm, and keratin[5]
Light Fastness (ISO 105-B02) 5 (Good)[2][3]Generally considered to have moderate photostability, can fade upon prolonged light exposure.[6]Component dyes may have varying light fastness.
Washing Fastness (ISO 105-C06) 4-5 (Good to Excellent)[2]N/A (not a textile dye)N/A (not a textile dye)
pH Sensitivity Staining is pH-dependent, favored in acidic conditions.[7]Staining is enhanced in acidic solutions.[1][8]Staining is performed in an acidic solution.[5]

Table 2: Staining Characteristics in Histology (Partially Hypothetical for this compound)

CharacteristicThis compound (Predicted)Eosin YRed Dyes in Masson's Trichrome
Target Structures Cytoplasm, muscle, erythrocytes, and other acidophilic components.Cytoplasm, collagen, muscle fibers, erythrocytes.[1]Muscle fibers, cytoplasm, keratin.[5]
Staining Intensity Predicted to be vibrant due to its "brilliant red" description.[3]Provides a spectrum of pink to red, allowing for differentiation of tissue components.[1]Provides intense red staining of muscle and cytoplasm.[5]
Specificity As an acid dye, it would bind non-specifically to cationic proteins.Binds to cationic proteins in the cytoplasm and extracellular matrix.[8]Part of a differential stain; specificity is achieved through sequential steps with polyacids.[5]
Counterstaining Compatibility Potentially suitable as a counterstain for hematoxylin or other nuclear stains.The most common counterstain for hematoxylin in H&E staining.[1]Used as the primary cytoplasmic stain before a collagen counterstain (e.g., Aniline (B41778) Blue).[5]

Experimental Protocols

Detailed experimental protocols for the use of this compound in a biological context are not well-established. Below is a hypothetical protocol based on general principles for acid dye staining in histology, followed by standard, widely-used protocols for Eosin Y and Masson's Trichrome.

Hypothetical Protocol for this compound as a Hematoxylin Counterstain

This protocol is a proposed starting point and would require optimization.

Reagents:

  • This compound solution (e.g., 0.5-1% w/v in distilled water with 0.5% glacial acetic acid)

  • Harris' Hematoxylin

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute (or equivalent bluing agent)

  • Graded ethanols (70%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain nuclei with Harris' Hematoxylin for 5-10 minutes.

  • Rinse in running tap water.

  • Differentiate in acid alcohol with a few quick dips.

  • Wash in running tap water.

  • Blue in Scott's Tap Water Substitute for 1-2 minutes.

  • Wash in running tap water for 5 minutes.

  • Counterstain with this compound solution for 1-3 minutes.

  • Dehydrate through graded ethanols.

  • Clear in xylene.

  • Mount with a permanent mounting medium.

Standard Protocol for Eosin Y Counterstaining (H&E)

A widely used protocol for routine histological examination.[9][10][11]

Reagents:

  • Eosin Y solution (0.5-1% w/v in 95% ethanol (B145695) or water, often with a few drops of glacial acetic acid)[1][12]

  • Harris' Hematoxylin

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute (or equivalent bluing agent)

  • Graded ethanols (70%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain nuclei with Harris' Hematoxylin for 5-10 minutes.

  • Rinse in running tap water.

  • Differentiate in acid alcohol (1-3 dips).

  • Wash in running tap water.

  • Blue in Scott's Tap Water Substitute for 1-2 minutes.

  • Wash in running tap water for 5 minutes.

  • Counterstain in Eosin Y solution for 30 seconds to 2 minutes.[12]

  • Dehydrate rapidly through 95% and absolute ethanol.

  • Clear in xylene (2 changes).

  • Mount with a permanent mounting medium.

Standard Protocol for Masson's Trichrome Staining

This technique is excellent for differentiating collagen from muscle and cytoplasm.[5][13][14]

Reagents:

  • Bouin's solution (mordant)

  • Weigert's iron hematoxylin

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline blue or Light Green SF solution

  • 1% Acetic acid solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

  • Rinse in running tap water until the yellow color disappears.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

  • Rinse in running tap water for 10 minutes.

  • Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain in aniline blue or light green solution for 5-10 minutes.

  • Differentiate in 1% acetic acid solution for 1 minute.

  • Dehydrate rapidly, clear, and mount.

Cytotoxicity and Photostability Considerations

Cytotoxicity: Azo dyes, the class to which this compound belongs, have been a subject of toxicological studies.[15][16][17] Some azo dyes have been shown to be cytotoxic, mutagenic, or carcinogenic, often after metabolic reduction of the azo bond.[15] Specific cytotoxicity data for this compound on various cell lines is not extensively available in the public domain. In contrast, Eosin Y is widely used in biological applications with the understanding that at the concentrations used for staining fixed tissues, its cytotoxicity is not a concern for routine histology. For live-cell imaging, specific non-toxic probes are generally preferred.

Photostability: The photostability of a dye is crucial for applications involving fluorescence microscopy and digital pathology where samples may be exposed to high-intensity light for extended periods. This compound has a good lightfastness rating in the textile industry, suggesting it may possess reasonable photostability.[2][3] However, this has not been quantitatively evaluated under the specific conditions of fluorescence microscopy. Eosin Y is known to be susceptible to photobleaching, which can be a limitation in fluorescence-based applications.[6] The photostability of the red dyes in Masson's Trichrome is not a primary consideration as it is a bright-field staining technique. For fluorescence applications requiring high photostability, specifically designed fluorophores are recommended.[18][19][20][21]

Visualizations

Experimental Workflows

Staining_Workflows cluster_AR337 Hypothetical this compound Staining cluster_Eosin Eosin Y (H&E) Staining cluster_Masson Masson's Trichrome Staining AR337_1 Deparaffinize & Rehydrate AR337_2 Hematoxylin Staining AR337_1->AR337_2 AR337_3 Differentiate & Blue AR337_2->AR337_3 AR337_4 This compound Counterstain AR337_3->AR337_4 AR337_5 Dehydrate & Clear AR337_4->AR337_5 AR337_6 Mount AR337_5->AR337_6 Eosin_1 Deparaffinize & Rehydrate Eosin_2 Hematoxylin Staining Eosin_1->Eosin_2 Eosin_3 Differentiate & Blue Eosin_2->Eosin_3 Eosin_4 Eosin Y Counterstain Eosin_3->Eosin_4 Eosin_5 Dehydrate & Clear Eosin_4->Eosin_5 Eosin_6 Mount Eosin_5->Eosin_6 Masson_1 Deparaffinize & Rehydrate Masson_2 Mordant (Bouin's) Masson_1->Masson_2 Masson_3 Hematoxylin Staining Masson_2->Masson_3 Masson_4 Biebrich Scarlet-Acid Fuchsin Masson_3->Masson_4 Masson_5 Differentiate (Polyacid) Masson_4->Masson_5 Masson_6 Aniline Blue/Light Green Masson_5->Masson_6 Masson_7 Dehydrate & Clear Masson_6->Masson_7 Masson_8 Mount Masson_7->Masson_8

Caption: Comparative experimental workflows for histological staining.

Logical Relationships in Differential Staining

Differential_Staining cluster_Masson Masson's Trichrome Principle Tissue Tissue Section Hematoxylin Weigert's Hematoxylin Tissue->Hematoxylin Stains Plasma_Stain Biebrich Scarlet-Acid Fuchsin Tissue->Plasma_Stain Stains all acidophilic tissue Nuclei Nuclei (Black/Blue) Hematoxylin->Nuclei Results in Polyacid Phosphomolybdic- Phosphotungstic Acid Plasma_Stain->Polyacid Selectively removes red from collagen Cytoplasm_Muscle Cytoplasm & Muscle (Red) Plasma_Stain->Cytoplasm_Muscle Results in Fiber_Stain Aniline Blue/Light Green Polyacid->Fiber_Stain Allows binding to collagen Collagen Collagen (Blue/Green) Fiber_Stain->Collagen Results in

Caption: Logical flow of Masson's Trichrome differential staining.

References

The Untapped Potential of Acid Red 337 in Biological Staining: A Call for Comparative Research

Author: BenchChem Technical Support Team. Date: December 2025

While Acid Red 337 is a well-established dye in the textile and paper industries, its application as a biological stain for research and diagnostic purposes remains largely unexplored and undocumented in scientific literature.[1][2] Despite its classification by some suppliers as a "biological stain" and a "fluorescent dye," a thorough review reveals a significant absence of published experimental data, standardized protocols, and comparative performance analyses against traditional histological methods.[3][4][5] This guide addresses the current landscape and outlines the necessary research to evaluate the potential advantages of this compound in the context of established staining techniques.

Currently, a direct comparison of this compound with traditional staining methods like Hematoxylin and Eosin (H&E) or Masson's Trichrome is not feasible due to the lack of available data. The advantages, quantitative performance, and specific protocols for the use of this compound in cellular or tissue staining have not been characterized.

The Need for Foundational Research

To ascertain the viability and potential superiority of this compound as a biological stain, a series of fundamental experiments would be required. The objectives of such research would be to establish its staining mechanism, optimal staining conditions, specificity for cellular components, and any unique properties, such as fluorescence, that could offer advantages over conventional dyes.

Key Research Areas for Evaluating this compound:
  • Binding Affinity and Specificity: Determining which cellular and extracellular components (e.g., nuclei, cytoplasm, collagen, elastin) this compound binds to and with what affinity.

  • Optimal Staining Protocols: Establishing standardized procedures for fixation, hydration, staining times, differentiation, and counterstaining.

  • Photostability and Signal Intensity: Quantifying the dye's resistance to photobleaching and the intensity of its colorimetric or fluorescent signal.

  • Comparative Performance: Staining identical tissue sections with this compound and traditional stains to compare staining quality, contrast, and the ability to highlight pathological features.

  • Fluorescence Characterization: Defining the excitation and emission spectra of this compound in various cellular microenvironments to explore its potential in fluorescence microscopy.

  • Cytotoxicity and Biocompatibility: Assessing the toxicity of this compound for live-cell imaging applications.[6]

Traditional Staining Methods: The Gold Standard

Traditional staining methods are well-characterized, with extensive documentation of their protocols and applications.

  • Hematoxylin and Eosin (H&E): This is the most common histological stain, used to differentiate the nucleus from the cytoplasm. Hematoxylin, a basic dye, stains acidic structures like the cell nucleus a purplish-blue. Eosin, an acidic dye, stains basic structures like the cytoplasm and extracellular matrix in varying shades of pink and red.

  • Masson's Trichrome: This three-color staining protocol is employed to distinguish cellular elements from surrounding connective tissue. It typically stains keratin (B1170402) and muscle fibers red, collagen and bone blue or green, cytoplasm pink, and nuclei dark brown or black.

Hypothetical Experimental Workflow for this compound Evaluation

Should a researcher endeavor to evaluate this compound for histological staining, a systematic workflow would be essential. The following diagram illustrates a potential experimental design for such a study.

G cluster_prep Tissue Preparation cluster_staining Staining Protocols cluster_analysis Comparative Analysis Fixation Tissue Fixation (e.g., 10% NBF) Processing Paraffin Embedding & Sectioning Fixation->Processing Mounting Mount on Slides Processing->Mounting Rehydration Deparaffinization & Rehydration Mounting->Rehydration Start Staining Stain_AR337 This compound Staining (Varying Concentration & Time) Rehydration->Stain_AR337 Stain_HE H&E Staining (Standard Protocol) Rehydration->Stain_HE Stain_MT Masson's Trichrome (Standard Protocol) Rehydration->Stain_MT Dehydration Dehydration & Clearing Stain_AR337->Dehydration Stain_HE->Dehydration Stain_MT->Dehydration Microscopy Brightfield & Fluorescence Microscopy Dehydration->Microscopy Imaging Quantification Image Analysis: Signal Intensity, Specificity Microscopy->Quantification Comparison Qualitative & Quantitative Comparison Quantification->Comparison

Caption: A proposed workflow for the evaluation and comparison of this compound with traditional histological stains.

Conclusion

While the prospect of a novel biological stain with unique properties is enticing, this compound remains an unvalidated tool in the field of histology and cytology. The scientific community awaits foundational research to characterize its staining properties and potential advantages. Until such data is available, traditional staining methods, with their extensive history of validation and reliability, will remain the cornerstone of histological and pathological assessment. Researchers interested in the potential of this compound are encouraged to undertake the necessary validation studies to pave the way for its possible future applications.

References

A Comparative Guide to Fluorescent Probes for In-Resin Correlative Light-Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Red Fluorophores for High-Resolution Imaging

In the field of correlative light-electron microscopy (CLEM), the preservation of fluorescent signals through the harsh chemical treatments required for electron microscopy sample preparation is a significant challenge. For researchers seeking to correlate red fluorescence with ultrastructural details, the choice of a robust fluorophore is critical. This guide provides a comparative overview of high-performance red fluorescent probes suitable for in-resin CLEM, with a focus on the synthetic dye JFX554 and the fluorescent protein mScarlet-H.

A Note on Acid Red 337: Initial exploration for the use of this compound in a biological microscopy context, particularly for CLEM, did not yield any published scientific literature. The available information identifies it primarily as a textile dye. Therefore, this guide will focus on well-documented and validated alternatives.

Performance Comparison of Red Fluorophores in In-Resin CLEM

The selection of a fluorescent probe for in-resin CLEM is dictated by its ability to withstand fixation with glutaraldehyde (B144438) and osmium tetroxide, dehydration, and embedding in resin. The following table summarizes the performance of JFX554, a leading synthetic dye, in comparison to other commonly used red fluorophores.

FluorophoreTypeFluorescence Retention after EPON EmbeddingSignal-to-Noise Ratio (SNR)Photostability
JFX554 Synthetic Dye (Janelia Fluor)ExcellentHighHigh
JFX549 Synthetic Dye (Janelia Fluor)ExcellentHighHigh
TMR Synthetic DyeGoodModerateModerate
mScarlet-H Fluorescent ProteinGoodHighHigh[1][2]
mCherry2 Fluorescent ProteinModerateLow to ModerateModerate[3]

Data synthesized from multiple sources indicating relative performance under typical in-resin CLEM conditions.[2][4][5][6]

Experimental Methodologies

Detailed Protocol for In-Resin CLEM with JFX554-HaloTag

This protocol describes the labeling of a protein of interest fused to a HaloTag with the synthetic dye JFX554, followed by sample preparation for in-resin CLEM.

1. Cell Culture and Labeling: a. Culture HeLa cells expressing the protein of interest fused to a HaloTag on gridded coverslips. b. Incubate the cells with 100 nM JFX554-HaloTag ligand in complete medium for 30 minutes.[7] c. Wash the cells three times with phosphate-buffered saline (PBS) to remove unbound dye.

2. Fixation and Embedding: a. Fix the cells with a solution of 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M cacodylate buffer. b. Post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer. c. Dehydrate the samples in a graded ethanol (B145695) series. d. Infiltrate the samples with EPON resin and polymerize at 60°C for 48 hours.

3. Sectioning and Imaging: a. Prepare 100-250 nm thick sections using an ultramicrotome.[7] b. Mount the sections on a formvar-coated grid. c. For fluorescence imaging, place the grid between two coverslips with a drop of slightly alkaline PBS (pH 8.4) to enhance the signal. d. Acquire fluorescence images using a confocal or widefield microscope. e. Following fluorescence imaging, contrast the sections with uranyl acetate (B1210297) and lead citrate. f. Acquire electron micrographs of the same sections using a transmission electron microscope (TEM).

4. Correlation: a. Use the grid pattern and cellular landmarks to align the fluorescence and electron microscopy images.

Visualizing the Workflow and Comparisons

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

CLEM_Workflow cluster_LM Light Microscopy cluster_EM Electron Microscopy Preparation cluster_Imaging Imaging & Correlation CellCulture Cell Culture with Fluorescent Labeling LiveImaging Live Cell Imaging (Optional) CellCulture->LiveImaging Fixation Chemical Fixation LiveImaging->Fixation Dehydration Dehydration Fixation->Dehydration ResinEmbedding Resin Infiltration & Embedding Dehydration->ResinEmbedding Sectioning Ultramicrotomy ResinEmbedding->Sectioning FM_Imaging Fluorescence Microscopy on Sections Sectioning->FM_Imaging EM_Imaging Electron Microscopy FM_Imaging->EM_Imaging Correlation Image Correlation EM_Imaging->Correlation Fluorophore_Stability Chemical Resistance of Fluorescent Probes in CLEM cluster_High_Resistance High Resistance cluster_Moderate_Resistance Moderate Resistance cluster_Low_Resistance Low Resistance JFX554 JFX554 Process OsO4 Fixation & Resin Embedding JFX554->Process High Signal Retention mScarlet3_H mScarlet3-H mScarlet3_H->Process TMR TMR TMR->Process Moderate Signal Retention mCherry2 mCherry2 mCherry2->Process GFP Standard GFP GFP->Process Significant Quenching mApple mApple mApple->Process

References

Benchmarking Acid Red 337: A Comparative Guide to Fluorescent Probes for Protein Aggregation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein aggregation is a critical aspect of research into neurodegenerative diseases and the development of biopharmaceuticals. The selection of an appropriate fluorescent probe for detecting and quantifying protein aggregates is paramount for obtaining reliable and meaningful data. This guide provides a comprehensive comparison of Acid Red 337 against well-established fluorescent probes, namely Thioflavin T (ThT) and Congo Red, for the analysis of protein aggregation, particularly the formation of amyloid fibrils.

While this compound is primarily known as a textile dye with fluorescent properties, its potential as a specific probe for protein aggregates is an area of exploratory interest.[1][2][3] This guide aims to provide a framework for researchers considering this compound by benchmarking its known characteristics against the performance of standard probes in the field. Due to the limited published data on this compound's application in protein aggregation studies, some of the presented information is based on its general properties as a fluorescent acid dye and may require experimental validation.

At a Glance: Key Performance Indicators

The selection of a fluorescent probe for protein aggregation studies hinges on several key performance indicators. The following table summarizes the known or inferred properties of this compound in comparison to Thioflavin T and Congo Red.

FeatureThis compound (Inferred/Potential)Thioflavin T (ThT)Congo Red
Detection Principle Potential for fluorescence enhancement upon binding to hydrophobic regions of protein aggregates.Significant fluorescence enhancement upon binding to the β-sheet structure of amyloid fibrils.[4]Birefringence under polarized light when bound to amyloid fibrils; also exhibits a red-shift in its absorbance spectrum.[4]
Primary Application Primarily a textile dye; potential for in vitro and in situ staining of protein aggregates.[1][2]"Gold standard" for in vitro kinetic analysis of amyloid fibril formation and staining of amyloid plaques.[4]Histological staining of amyloid plaques in tissue sections.[4]
Binding Affinity (Kd) Not reported for protein aggregates.Micromolar to nanomolar range, varies with fibril type.Micromolar range, varies with fibril type.
Advantages Potentially a cost-effective alternative; its acidic nature might offer advantages in specific pH environments.High sensitivity, ideal for real-time kinetic studies, and quantitative analysis.[5]Provides morphological context in tissue samples.
Disadvantages Lack of specific data on binding mechanism, quantum yield, and lifetime in the context of protein aggregates; potential for non-specific binding.Fluorescence can be influenced by non-fibrillar structures and certain compounds; lower signal in early-stage oligomers.Less sensitive than fluorescent methods, interpretation of birefringence can be subjective.
Excitation Max (nm) Not specifically reported for aggregate-bound state.~450 nm (when bound to fibrils)[6]Not a fluorescent probe.
Emission Max (nm) Not specifically reported for aggregate-bound state.~482 nm (when bound to fibrils)[6]Not a fluorescent probe.
Quantum Yield Not reported for aggregate-bound state.Low in solution, significantly increases upon binding to fibrils.Not applicable.
Fluorescence Lifetime Not reported for aggregate-bound state.Changes upon binding to fibrils.Not applicable.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are established protocols for Thioflavin T and Congo Red, alongside a proposed starting protocol for researchers wishing to evaluate this compound.

Protocol 1: In Vitro Amyloid Fibril Detection with Thioflavin T

This protocol is a standard method for quantifying amyloid fibril formation in vitro.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark at 4°C)

  • Protein of interest (e.g., amyloid-beta peptide, alpha-synuclein)

  • Assay buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection capabilities (Excitation: ~450 nm, Emission: ~485 nm)

Procedure:

  • Preparation of Protein Solution: Prepare the protein solution at the desired concentration in the assay buffer. To induce aggregation, incubation at 37°C with agitation is often employed.

  • Preparation of ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.

  • Assay:

    • Pipette a specific volume of the protein sample (e.g., 180 µL) into the wells of the microplate.

    • Add a small volume of the ThT working solution (e.g., 20 µL) to each well.

    • Include controls: buffer with ThT only (blank) and monomeric protein with ThT.

  • Measurement: Immediately measure the fluorescence intensity using the plate reader. For kinetic studies, measurements can be taken at regular intervals.

Protocol 2: Histological Staining of Amyloid Plaques with Congo Red

This is a classic method for identifying amyloid deposits in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Alkaline Congo Red solution

  • Differentiating solution (e.g., 80% ethanol)

  • Harris's hematoxylin (B73222) for counterstaining

  • Polarizing microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections and rehydrate through a series of graded alcohols to water.

  • Staining: Stain the sections in the alkaline Congo Red solution for 20-30 minutes.

  • Differentiation: Differentiate in the ethanol (B145695) solution to remove excess stain.

  • Counterstaining: Counterstain with Harris's hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a coverslip.

  • Visualization: Examine the slides under a bright-field microscope for red-pink amyloid deposits and under a polarizing microscope for the characteristic apple-green birefringence.

Protocol 3: Proposed Protocol for Evaluating this compound in Fluorescence Microscopy

This proposed protocol is a starting point for researchers and will require optimization.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in water or DMSO, stored protected from light)

  • Cultured cells or tissue sections with known or induced protein aggregation

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (excitation and emission wavelengths will need to be determined experimentally)

Procedure:

  • Sample Preparation:

    • For Cultured Cells: Grow cells on coverslips. Induce protein aggregation if necessary. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. If targeting intracellular aggregates, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • For Tissue Sections: Use formalin-fixed, paraffin-embedded or frozen sections. Deparaffinize and rehydrate as necessary.

  • Staining:

    • Prepare a working solution of this compound in PBS. The optimal concentration will need to be determined empirically, starting with a range of 1-10 µg/mL.

    • Incubate the samples with the this compound working solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the samples thoroughly with PBS to remove unbound dye and reduce background fluorescence.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the samples using a fluorescence microscope. Experiment with different filter sets to determine the optimal excitation and emission wavelengths.

Signaling Pathways and Experimental Workflows

Visualizing the underlying processes in protein aggregation and the workflows for their detection is crucial for understanding the experimental approach.

Protein Misfolding and Aggregation Pathway Native Native Protein Misfolded Misfolded Monomer Native->Misfolded Stressors (e.g., mutation, pH, temp) Oligomers Soluble Oligomers Misfolded->Oligomers Self-assembly Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Mature Amyloid Fibrils Protofibrils->Fibrils

Figure 1. A simplified pathway of protein misfolding and aggregation, leading to the formation of mature amyloid fibrils.

Fluorescent Probe Experimental Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_detect Detection cluster_analysis Data Analysis Protein Protein Solution / Fixed Cells or Tissue Probe Add Fluorescent Probe (e.g., this compound, ThT) Protein->Probe Wash Wash Unbound Probe Probe->Wash Imaging Fluorescence Microscopy / Plate Reader Measurement Wash->Imaging Quantify Quantify Fluorescence Intensity / Analyze Morphology Imaging->Quantify

Figure 2. A general experimental workflow for using fluorescent probes to detect protein aggregates.

Conclusion

Thioflavin T remains the preeminent tool for the quantitative, real-time analysis of amyloid fibril formation in vitro, while Congo Red is the established standard for the histological identification of amyloid plaques. This compound, as a fluorescent dye, presents an intriguing, albeit unvalidated, possibility for protein aggregation studies. Its utility will depend on its specific binding characteristics to protein aggregates and its photophysical properties in that context. The provided protocols and comparative data offer a foundation for researchers to either utilize established methods or to embark on the systematic evaluation of novel probes like this compound. Any investigation into the use of this compound should begin with a thorough characterization of its spectral properties in the presence and absence of protein aggregates to ascertain its suitability as a reliable research tool.

References

A Comparative Guide to Acid Red Dyes in Histological Staining: Evaluating Reproducibility and Reliability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate staining reagents is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of Acid Red 337 and commonly used alternative red acid dyes in histology, with a focus on their performance, reliability, and the reproducibility of their staining results.

While this compound is an acid dye with potential applications in biological staining, it is not a commonly documented reagent in histological protocols. This guide, therefore, presents a theoretical evaluation of this compound based on its chemical properties and compares it with established red acid dyes: Acid Fuchsin, Biebrich Scarlet, and Ponceau S. The objective is to provide a framework for researchers to make informed decisions when selecting a red acid stain for their specific research needs.

Mechanism of Acid Dye Staining

Acid dyes are anionic, meaning they carry a negative charge. In an acidic solution, tissue proteins become positively charged due to the protonation of amino groups (-NH3+). The negatively charged dye molecules then bind to these positively charged protein sites through electrostatic interactions, as well as Van der Waals forces and hydrogen bonding.[1][2][3] The reliability and reproducibility of this process are influenced by several factors, including the dye concentration, temperature, pH of the staining solution, and the type of tissue fixative used.[4][5]

Comparative Analysis of Red Acid Dyes

The following sections provide a detailed comparison of this compound (theoretical), Acid Fuchsin, Biebrich Scarlet, and Ponceau S across various parameters.

Table 1: Qualitative Comparison of Red Acid Dyes
FeatureThis compound (Theoretical)Acid FuchsinBiebrich ScarletPonceau S
Primary Application General plasma stain, potential for fluorescence microscopyKey component of Trichrome and Van Gieson stains for collagen and musclePlasma stain in Trichrome methods, alternative to Acid FuchsinReversible stain for total protein on Western blot membranes
Color Brilliant Red[6][7]Red/MagentaRedPink-Reddish[8]
Molecular Weight 433.34 g/mol [6][7]Variable (mixture of homologs)556.48 g/mol [9]760.62 g/mol
Key Advantages Potential for fluorescence-based detectionWell-established, strong staining of collagen and muscleGood plasma stainReversible, allows for subsequent immunodetection[8][10]
Key Disadvantages Not validated for histological use, unknown performanceCan fade over time, especially in Van Gieson's stain[11]Less commonly used than Acid FuchsinPrimarily for membrane staining, not optimized for tissue sections
Solubility Water-solubleWater-solubleSoluble in water and ethanol[9]Water-soluble

Quantitative Performance and Reproducibility

The reproducibility of staining is a critical factor in research, particularly in studies that require quantitative analysis of stained tissue sections. Variability in staining can arise from the dye itself, the protocol, and tissue processing.[12][13]

Table 2: Quantitative Performance and Reproducibility
ParameterThis compound (Theoretical)Acid FuchsinBiebrich ScarletPonceau S
Staining Intensity Unknown. As a monoazo dye, may provide strong coloration.[14]Provides strong, vibrant red staining, especially for collagen in Trichrome methods.Offers good contrast as a plasma stain.Effective for visualizing protein bands at concentrations as low as 100-250 ng on membranes.[10]
Signal-to-Noise Ratio Unknown. Potential for fluorescence could offer a high signal-to-noise ratio.Generally good, but can be affected by non-specific background staining.Provides clear staining of cytoplasm against other tissue elements.Provides a clear background on nitrocellulose and PVDF membranes.[8]
Photostability Unknown. Azo dyes can be susceptible to fading.Known to be prone to fading, particularly when used in the Van Gieson stain.[11]Information on photostability in a histological context is limited.Not typically used for long-term archival purposes.
Reproducibility Untested in histological applications.Reproducibility can be affected by dye lot variations and protocol inconsistencies.[12][15] Automated stainers can improve consistency.[16][17]Similar to other acid dyes, reproducibility is dependent on standardized protocols.Widely used for total protein normalization in Western blotting due to its reliable staining.[18]

Experimental Protocols

Detailed and consistent protocols are essential for achieving reproducible staining results. Below are representative protocols for the established red acid dyes.

Acid Fuchsin Staining Protocol (as part of Masson's Trichrome)
  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

  • Rinse in running tap water until the yellow color disappears.

  • Stain in Weigert's iron hematoxylin (B73222) working solution for 10 minutes to stain nuclei.

  • Rinse in running warm tap water for 10 minutes.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain in aniline (B41778) blue or light green solution for 5-10 minutes to stain collagen.

  • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydrate through graded alcohols, clear in xylene, and mount.[19]

Biebrich Scarlet Staining Protocol (as part of Masson's Trichrome)

The protocol is similar to the one for Acid Fuchsin, with Biebrich Scarlet often used in combination with Acid Fuchsin in the cytoplasmic staining step.[20]

Ponceau S Staining Protocol (for Western Blot Membranes)
  • Following protein transfer, rinse the membrane briefly in deionized water.

  • Incubate the membrane in Ponceau S staining solution for 5-10 minutes at room temperature with gentle agitation.[21]

  • Wash the membrane in deionized water for 1-5 minutes until red protein bands are visible against a clear background.[21]

  • The stain can be reversed by washing with a 0.1M NaOH solution or further washes in water or TBST.[8]

Visualizing the Staining Workflow and Comparative Logic

The following diagrams illustrate the general workflow for acid dye staining and the logical process for selecting an appropriate red acid dye.

G General Acid Dye Staining Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_final Final Steps Fixation Fixation Dehydration Dehydration Fixation->Dehydration Embedding Embedding Dehydration->Embedding Sectioning Sectioning Embedding->Sectioning Rehydration Rehydration Sectioning->Rehydration Nuclear_Stain Nuclear_Stain Rehydration->Nuclear_Stain (e.g., Hematoxylin) Acid_Dye_Staining Acid_Dye_Staining Nuclear_Stain->Acid_Dye_Staining (e.g., Acid Fuchsin) Differentiation Differentiation Acid_Dye_Staining->Differentiation (optional) Counterstain Counterstain Differentiation->Counterstain (e.g., Aniline Blue) Dehydration_Final Dehydration_Final Counterstain->Dehydration_Final Clearing Clearing Dehydration_Final->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for histological staining using an acid dye, from sample preparation to final mounting.

G Decision Matrix for Red Acid Dye Selection Start Start: Need for a Red Acid Stain Application Define Primary Application Start->Application Histology Histology Application->Histology Histology/Pathology Western_Blot Western_Blot Application->Western_Blot Western Blot Trichrome Trichrome Histology->Trichrome Trichrome Staining? Other_Histo Other_Histo Histology->Other_Histo Other Histological Staining? Ponceau_S Use Ponceau S Western_Blot->Ponceau_S Reversible Total Protein Acid_Fuchsin Use Acid Fuchsin Trichrome->Acid_Fuchsin Standard Protocol Biebrich_Scarlet Use Biebrich Scarlet Trichrome->Biebrich_Scarlet Alternative Plasma Stain Acid_Fuchsin_VG Use Acid Fuchsin Other_Histo->Acid_Fuchsin_VG Van Gieson (Collagen) Theoretical_AR337 Consider this compound (requires validation) Other_Histo->Theoretical_AR337 Fluorescence Needed? (Theoretical)

References

Acid Red 337: A Comparative Literature Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Acid Red 337, a monoazo dye, finds its primary application in the dyeing of polyamide fabrics, imparting a brilliant red shade.[1][2] This guide provides a comparative analysis of this compound based on available literature, focusing on its performance characteristics, analytical identification, and potential degradation pathways. The information is intended for researchers, scientists, and professionals in drug development who may utilize dyes for various analytical and diagnostic purposes.

Performance Characteristics: Fastness Properties

The durability of a dye is a critical performance indicator. The following tables summarize the colorfastness of this compound on nylon and wool, key substrates for this acid dye. The ratings are based on a scale of 1 to 5, where 5 indicates the highest fastness.

Table 1: Colorfastness of this compound on Nylon

PropertyRating
Soaping (ISO 105-C06-B2S, 50°C) - Discoloration4
Soaping (ISO 105-C06-B2S, 50°C) - Nylon Stain4-5
Soaping (ISO 105-C06-B2S, 50°C) - Cotton Stain3-4
Seawater (ISO 105-E01) - Discoloration5
Seawater (ISO 105-E01) - Nylon Stain5
Seawater (ISO 105-E01) - Cotton Stain5
Alkali Perspiration (ISO 105-E04) - Discoloration4-5
Alkali Perspiration (ISO 105-E04) - Nylon Stain4-5
Alkali Perspiration (ISO 105-E04) - Cotton Stain4-5
Sun Exposure (ISO 105-B02)6
Friction (ISO 105-X12) - Dry5
Friction (ISO 105-X12) - Wet5

Source: Emperor Chem[3]

Table 2: Colorfastness of this compound on Wool

PropertyRating
Light Fastness5
Soaping - Fading4
Soaping - Stain4-5
Perspiration Fastness - Fading5
Perspiration Fastness - Stain5
Oxygen Bleaching5
Seawater Fastness4

Source: World dye variety[2]

Comparative Analytical Identification

In forensic science, the precise identification and comparison of dyes on textile fibers are crucial. A study on the forensic analysis of fiber dyes included this compound in its reference collection.[4] The research highlights a systematic approach for dye characterization, which is applicable for comparative studies.

Experimental Protocols

Dye Extraction: A generalized extraction method using a solution of pyridine (B92270) and water was found to be effective for isolating a wide range of dyestuffs, including acid dyes, from their fiber matrix for subsequent analysis.[4]

Thin-Layer Chromatography (TLC): For comparative analysis, High-Performance Thin-Layer Chromatography (HPTLC) is employed. An evaluation of various commercially available HPTLC plates revealed that Merck EMD Millipore (13748) HPTLC plates provided the best resolution for a mixture of dyes with similar Rf values.[4] This technique allows for the discrimination of dyes based on the relative amounts of multiple dye components and can confirm or differentiate between visually similar colored fibers.[4]

Raman Spectroscopy: Coupled with TLC, Raman spectroscopy serves as a confirmatory technique, providing further discrimination of otherwise similarly colored fibers.[4]

G cluster_workflow Analytical Workflow for Dye Comparison Fiber Fiber Sample (e.g., containing this compound) Extraction Dye Extraction (Pyridine:Water) Fiber->Extraction Isolate Dye TLC Thin-Layer Chromatography (HPTLC) Extraction->TLC Separate Components Raman Raman Spectroscopy TLC->Raman Confirm Identity Comparison Comparative Analysis TLC->Comparison Raman->Comparison

Workflow for the comparative analysis of fiber dyes.

Comparative Insights from Photocatalytic Degradation Studies

Experimental Protocols for Photocatalytic Degradation

A typical experimental setup for the photocatalytic degradation of acid dyes involves the following:

  • Catalyst Preparation: A nanocomposite hydrogel containing a photocatalyst like TiO2 is synthesized. For instance, a poly(styrene-alt-maleic anhydride) (PSMA) hydrogel can be crosslinked with melamine (B1676169) in the presence of TiO2 nanoparticles.

  • Degradation Experiment: The dye solution is prepared at a specific concentration. The photocatalyst is added to the solution, and the pH is adjusted to an optimal value. The mixture is then irradiated with a UV light source for a designated period.

  • Analysis: The degradation of the dye is monitored by measuring the change in absorbance of the solution using a UV-Vis spectrophotometer.[5]

Key Parameters Influencing Degradation: Several factors can influence the efficiency of photocatalytic degradation:

  • pH of the solution: The surface charge of the photocatalyst and the dye molecule can be affected by pH, influencing the adsorption and subsequent degradation.

  • Catalyst dosage: An optimal amount of catalyst is required for efficient degradation.[5]

  • Initial dye concentration: Higher concentrations may require longer irradiation times for complete degradation.[5]

  • Irradiation time: The extent of degradation generally increases with the duration of light exposure.[5]

G cluster_photocatalysis Generalized Photocatalytic Degradation Pathway Catalyst Photocatalyst (e.g., TiO2) Radicals Reactive Oxygen Species (e.g., •OH, O2•-) Catalyst->Radicals Generation UV UV Light UV->Catalyst Activation Dye Acid Dye (e.g., this compound) Dye->Radicals Oxidation Degradation Degradation Products (e.g., CO2, H2O, mineral acids) Radicals->Degradation

Generalized mechanism of photocatalytic dye degradation.

References

Safety Operating Guide

Proper Disposal of Acid Red 337: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals now have a clear and actionable guide for the proper disposal of Acid Red 337. This document outlines essential safety and logistical information, ensuring compliance with regulations and promoting a safe laboratory environment. Adherence to these procedures is critical for minimizing environmental impact and ensuring the personal safety of all laboratory personnel.

Immediate Safety and Handling Precautions

This compound is a chemical that can cause skin, eye, and respiratory irritation.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or glasses.[2][3]
Hand ProtectionWear appropriate protective gloves.[2][3]
Skin ProtectionWear appropriate protective clothing to minimize contact with skin.[2][3]
Respiratory ProtectionUse only in a well-ventilated area or in a chemical fume hood.[2][3] An approved respirator may be necessary.[3]

In case of exposure, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[2][3] Contaminated clothing should be removed and washed before reuse.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] It is the responsibility of the chemical waste generator to properly classify the waste.[1][3]

  • Waste Identification and Classification: Determine if the discarded this compound is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations.[1][3]

  • Containerization:

    • Collect waste this compound in a suitable, properly labeled disposal container.[1]

    • Ensure the container is kept tightly closed and stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[1]

    • Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable disposal container.[1]

    • Avoid generating dust.[3]

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant.[1]

    • Do not allow the product to enter drains, other waterways, or the soil.[1]

    • Do not reuse empty containers; they should be disposed of as unused product.[1]

Disposal Workflow

Caption: Decision workflow for the proper disposal of this compound.

Chemical and Physical Properties Relevant to Disposal

A summary of key properties of this compound that inform its safe disposal is provided below.

PropertyValue
Synonyms 6-Amino-4-hydroxy-5-((2-(trifluoromethyl)phenyl)azo)-2-naphthalenesulfonic acid, sodium salt; CI 17102[1]
Appearance Red powder[2]
Incompatibilities Strong oxidizing agents[1]
Hazardous Decomposition Products Carbon oxides, Hydrogen fluoride, Nitrogen oxides, Sodium oxides, Sulfur oxides[1]

It is important to note that as an azo dye, this compound is part of a class of compounds that can be challenging to degrade and may require specific treatment methods at waste disposal facilities. Some research indicates that certain azo dyes can be decolorized with coagulants like aluminum sulfate, which may be a practice employed at treatment facilities.[4][5]

References

Essential Guide to Handling Acid Red 337: A Focus on Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Acid Red 337, a fluorescent dye. The following procedural steps and data are designed to ensure operational integrity and personnel safety in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an acid dye that presents several hazards. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed and may cause gastrointestinal discomfort.[2] Therefore, adherence to proper PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or eyeglasses.[2][3]To protect against dust particles and splashes.
Hand Protection Appropriate protective gloves (e.g., nitrile or rubber).[2][3][4]To prevent skin contact and irritation.[1][4]
Respiratory Protection An approved respirator (e.g., N95 or P100 particulate filter) is necessary when handling the powder form to avoid inhalation.[3][5]To prevent respiratory tract irritation from dust.[2]
Body Protection A lab coat or other appropriate protective clothing should be worn to minimize skin contact.[2][3]To protect against spills and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is crucial for minimizing risks associated with this compound. The process should always be carried out in a well-ventilated area, preferably within a chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.[3]

1. Preparation and Weighing (Powder Form):

  • Pre-use Check: Ensure all necessary PPE is worn correctly. Verify that the fume hood is functioning properly.

  • Handling Powder: When handling the dry powder, it is critical to minimize dust generation.[3] Use a respirator mask to prevent inhalation.[5][6]

  • Weighing: Carefully weigh the required amount of this compound powder. Use dedicated equipment that is not used for food preparation.[5][7]

2. Solution Preparation:

  • Dissolving: Once the powder is weighed, it can be dissolved in the appropriate solvent. The risk of inhalation is significantly reduced once the dye is in a liquid solution.[5]

  • Labeling: Clearly label all solutions with the chemical name, concentration, and date of preparation.

3. Use in Experiments:

  • Execution: Carry out experimental procedures, continuing to wear appropriate PPE (gloves and eye protection are still necessary).

  • Containment: Work within a contained area to prevent spills.

4. Post-Experiment and Cleanup:

  • Decontamination: Thoroughly clean all equipment and work surfaces after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water. If irritation develops or persists, get medical aid.[1][2][3]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[1][2][3]

  • Spills: For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3] Avoid generating dust.[3] Ensure proper PPE is worn during cleanup.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste by consulting federal, state, and local regulations.[1][3]

  • Solid Waste: Unused powder and contaminated solids (e.g., paper towels, gloves) should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.[8] The first rinse of any container that held the chemical must also be collected as hazardous waste.[9]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinsate must be collected as hazardous waste.[9][10] After thorough rinsing and air-drying, and with labels defaced, the container may be disposed of according to institutional guidelines.[10]

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_use Use cluster_cleanup Cleanup & Disposal A Don PPE (Goggles, Gloves, Respirator, Lab Coat) B Work in Fume Hood A->B C Weigh Powder (Minimize Dust) B->C D Prepare Solution C->D E Conduct Experiment D->E F Clean Work Area & Equipment E->F G Dispose of Waste (Solid & Liquid) F->G H Remove PPE G->H I Wash Hands H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acid red 337
Reactant of Route 2
Acid red 337

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.